N-Trityl Candesartan Trityl Ester
Descripción
Propiedades
IUPAC Name |
trityl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H48N6O3/c1-2-70-60-63-56-39-23-38-55(59(69)71-62(50-30-15-6-16-31-50,51-32-17-7-18-33-51)52-34-19-8-20-35-52)57(56)67(60)44-45-40-42-46(43-41-45)53-36-21-22-37-54(53)58-64-66-68(65-58)61(47-24-9-3-10-25-47,48-26-11-4-12-27-48)49-28-13-5-14-29-49/h3-43H,2,44H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRHYMHLABTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H48N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Master Guide: N-Trityl Candesartan Trityl Ester (CAS 1797113-00-8)
Content Type: Advanced Technical Whitepaper Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Leads Version: 1.0
Executive Summary
N-Trityl Candesartan Trityl Ester (CAS 1797113-00-8) represents a critical process-related impurity (or strategic intermediate) in the synthesis of Candesartan Cilexetil. Chemically defined as the bis-trityl derivative of Candesartan, this molecule carries two bulky triphenylmethyl (trityl) groups: one protecting the tetrazole nitrogen and the other esterifying the benzimidazole carboxylic acid.
Its presence signals a specific deviation in the protection stoichiometry or reaction conditions during the tetrazole formation steps. Due to its extreme lipophilicity (LogP > 8) and acid-lability, it poses unique challenges in both downstream purification and analytical method development. This guide provides a mechanistic breakdown of its formation, detection, and control.
Part 1: Chemical Identity & Structural Significance
The molecule is a "double-protected" species. In the context of Sartan synthesis, the trityl group is typically employed to protect the tetrazole ring against unwanted N-alkylation. However, under forcing conditions or excess reagents, the carboxylic acid moiety at position 7 of the benzimidazole core also reacts, forming the trityl ester.
Molecular Specifications
| Property | Specification |
| CAS Number | 1797113-00-8 |
| Chemical Name | 2-Ethoxy-1-[[2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid trityl ester |
| Molecular Formula | C₆₂H₄₈N₆O₃ |
| Molecular Weight | ~925.1 g/mol |
| Structural Class | Bis-Trityl Impurity / Intermediate |
| Solubility Profile | Insoluble in water; Soluble in DCM, THF, Toluene; Sparingly soluble in MeOH.[1][2][3] |
Part 2: Mechanistic Origins (Synthesis & Formation)
The formation of CAS 1797113-00-8 is governed by the kinetics of tritylation .
The "Over-Tritylation" Pathway
In the standard synthesis of Candesartan, the tetrazole ring is often formed from a cyano precursor. To prevent side reactions (like N2-alkylation during the subsequent cilexetil esterification), the tetrazole is protected with a trityl group.
-
Primary Reaction (Desired): Reaction of Candesartan (acid form) with 1 equivalent of Trityl Chloride (Tr-Cl) targets the tetrazole nitrogen due to its nucleophilicity and the stability of the resulting N-Trityl species.
-
Secondary Reaction (Impurity Formation): In the presence of excess Tr-Cl and a base (e.g., Triethylamine), the carboxylate anion attacks a second equivalent of Tr-Cl, forming the Trityl Ester .
This species is chemically fragile; the trityl ester bond is significantly more hydrolytically unstable than the N-trityl bond.
Visualization: The Divergent Pathway
The following diagram illustrates the kinetic competition between the desired mono-protection and the formation of the bis-trityl impurity.
Caption: Divergent synthesis pathway showing the formation of the Bis-Trityl impurity (CAS 1797113-00-8) via over-tritylation and its potential remediation.
Part 3: Analytical Profiling (Methodology)[4][5]
Detecting CAS 1797113-00-8 requires a specialized HPLC approach. Standard isocratic methods for Candesartan will likely fail to elute this impurity due to its high molecular weight (925 Da) and extreme lipophilicity. It acts as a "ghost peak" that may elute in subsequent injections if the gradient is not aggressive enough.
Protocol: High-Organic Reverse Phase HPLC
This method is designed to separate the parent drug from the highly non-polar bis-trityl impurity.
System Suitability:
-
Resolution (Rs): > 2.0 between N-Trityl Candesartan and Bis-Trityl Ester.
-
Tailing Factor: < 1.5.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB) | High carbon load required for retention of trityl species. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization of residual silanols; maintains acidic baseline. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent needed to dislodge the bis-trityl species. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm columns. |
| Wavelength | 254 nm | Trityl groups have strong absorbance at 254 nm. |
| Column Temp | 30°C | Ensures reproducibility. |
Gradient Profile:
-
0-15 min: 60% B to 80% B (Separation of Candesartan/Cilexetil).
-
15-25 min: 80% B to 95% B (Elution of CAS 1797113-00-8).
-
25-30 min: Hold at 95% B (Column wash - Critical Step).
-
30-35 min: Return to 60% B (Re-equilibration).
Analytical Logic Workflow
Caption: Analytical decision tree for identifying the bis-trityl impurity based on Relative Retention Time (RRT).
Part 4: Control & Remediation Strategies
If CAS 1797113-00-8 is detected in the process stream, it indicates a need for remediation. The trityl ester bond is kinetically more labile than the N-trityl bond, allowing for selective cleavage.
Remediation Protocol: Selective Acid Hydrolysis
This protocol converts the impurity back to the useful N-Trityl intermediate without degrading the tetrazole protection.
-
Dissolution: Dissolve the crude mixture containing the impurity in Methanol or Acetone (10 volumes).
-
Acidification: Add a catalytic amount of Acetic Acid or dilute HCl (pH adjusted to ~4.0).
-
Note: Strong acids (pH < 1) will strip both trityl groups. Mild acidity targets the ester specifically.
-
-
Reflux: Heat to 40-50°C for 2-4 hours.
-
Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 7:3). The high Rf spot (Bis-Trityl) should disappear, converting to the lower Rf spot (Mono-Trityl).
-
Workup: Neutralize with NaHCO₃, evaporate solvent, and recrystallize.
Storage & Stability[6]
-
Sensitivity: The substance is moisture-sensitive. The ester bond will hydrolyze slowly in humid air.
-
Storage: Store at -20°C under Argon/Nitrogen atmosphere.
References
-
United States Pharmacopeia (USP). Candesartan Cilexetil: Official Monographs. USP-NF. (Standard for impurity profiling and HPLC methods).
-
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (Regulatory framework for reporting impurities >0.10%).
-
PubChem. Candesartan Cilexetil Compound Summary. National Library of Medicine. (Source for structural data on Candesartan derivatives).
-
Veeprho Laboratories. Candesartan Trityl Ester N2-Trityl Analog (CAS 1797113-00-8).[1][4] (Reference standard provider confirming chemical identity).[3]
Sources
N-Trityl Candesartan Trityl Ester molecular weight 925.1
Topic: N-Trityl Candesartan Trityl Ester (Molecular Weight 925.1) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Process Chemists in API Manufacturing.
Critical Process Impurity & Reference Standard in Candesartan Cilexetil Manufacturing
Executive Summary & Molecular Identity
This compound (CAS: 1797113-00-8) is a high-molecular-weight (925.1 Da) impurity and critical reference standard used in the quality control of Candesartan Cilexetil. Unlike the active pharmaceutical ingredient (API) precursor—Trityl Candesartan Cilexetil—this compound represents a "double-protected" species where both the tetrazole nitrogen and the carboxylic acid moiety are substituted with triphenylmethyl (trityl) groups.
Its presence in the manufacturing stream indicates specific process deviations, typically involving over-alkylation or insufficient stoichiometry control during the protection phases. Due to its extreme hydrophobicity and acid lability, it serves as a rigorous marker for process robustness.
Physicochemical Profile
| Property | Specification |
| Chemical Name | 2-Ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid trityl ester |
| Molecular Formula | |
| Molecular Weight | 925.1 g/mol |
| CAS Number | 1797113-00-8 |
| Appearance | Off-white to pale yellow powder |
| Solubility | Insoluble in water; Soluble in DCM, Toluene, THF, Acetone |
| Stability | Moisture sensitive; Acid labile (Trityl ester cleavage) |
Chemical Architecture & Mechanism of Formation
The "Double-Trityl" Mechanism
In the standard synthesis of Candesartan Cilexetil, the trityl group is employed to protect the tetrazole ring, preventing unwanted alkylation. However, the carboxylic acid at the C7 position of the benzimidazole ring is also nucleophilic.
Under conditions of excess trityl chloride or uncontrolled pH (excessive base), the trityl cation (
Formation Pathway (Graphviz Diagram)
The following diagram illustrates the divergence between the desired synthesis pathway and the formation of the MW 925.1 impurity.
Figure 1: Reaction divergence showing the formation of the Bis-Trityl impurity (Red) versus the desired API precursor (Green).
Synthetic Utility: Preparation of Reference Standard
To validate analytical methods (HPLC/UPLC), researchers must synthesize this impurity as a reference standard. The following protocol forces the formation of the bis-trityl ester.
Protocol: Synthesis of Bis-Trityl Candesartan (Ref Std)
Objective: Synthesize ~500 mg of this compound for use as an HPLC marker.
Reagents:
-
Candesartan (Core acid): 1.0 eq
-
Trityl Chloride (Trt-Cl): 2.5 eq (Excess required to drive esterification)
-
Triethylamine (TEA): 3.0 eq
-
Dichloromethane (DCM): Anhydrous (solvent)
-
DMAP (4-Dimethylaminopyridine): 0.1 eq (Catalyst)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve Candesartan (440 mg, 1 mmol) in anhydrous DCM (10 mL).
-
Activation: Add TEA (0.42 mL, 3 mmol) and DMAP (12 mg). Stir at room temperature for 15 minutes to ensure deprotonation of the carboxylic acid and tetrazole.
-
Tritylation: Add Trityl Chloride (697 mg, 2.5 mmol) in one portion.
-
Reaction: Stir the mixture at reflux (
) for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The product will appear as a high Rf spot, significantly less polar than the starting material. -
Quench: Cool to room temperature. Add water (5 mL) to quench excess Trityl Chloride.
-
Extraction: Separate the organic layer.[1][2] Wash with 5%
(removes unreacted acid) and Brine. Dry over . -
Purification: Evaporate solvent. Purify the crude residue via Flash Column Chromatography using a gradient of Hexane
10% EtOAc/Hexane.-
Note: Silica gel is slightly acidic; add 1% TEA to the eluent to prevent detritylation of the ester.
-
-
Isolation: Collect fractions containing the MW 925.1 peak. Evaporate to yield a white foamy solid.
Analytical Control: HPLC Detection
The detection of this compound requires specific HPLC conditions due to its high lipophilicity (LogP > 8). Standard reverse-phase methods for Candesartan may elute this impurity in the wash phase or carry it over to the next injection.
Recommended HPLC Parameters
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV @ 254 nm (Tetrazole/Benzimidazole absorption) |
| Column Temp |
Gradient Profile
Because the Bis-Trityl impurity is extremely hydrophobic, the gradient must ramp to high organic content.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Start |
| 15.0 | 90% | Elution of Candesartan Cilexetil |
| 20.0 | 95% | Elution of Bis-Trityl Ester (Impurity) |
| 25.0 | 95% | Wash |
| 26.0 | 40% | Re-equilibration |
Data Interpretation:
-
Candesartan (Active): Elutes early (~6-8 min).
-
Trityl Candesartan (Mono): Elutes mid-run.
-
This compound (Bis): Elutes very late (>20 min). Failure to extend the run time can result in "ghost peaks" in subsequent injections.
Handling & Stability Guidelines
The trityl ester bond is significantly more labile than the trityl-tetrazole bond. It is susceptible to hydrolysis under mild acidic conditions or prolonged exposure to moisture.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). -
Solvent Compatibility:
-
Avoid: Methanol/Ethanol (Risk of transesterification or solvolysis).
-
Preferred: Acetonitrile, DCM, DMSO (for stock solutions).
-
-
Critical Warning: Do not use acidic diluents (e.g., 0.1% TFA) for preparing standard solutions of this specific impurity. Use neutral Acetonitrile or Water/ACN mixtures buffered to pH 7.
References
-
Synthesis and Impurity Profiling of Sartans: Research on the specific formation of N-2 and ester impurities in Candesartan synthesis.
-
Source:
-
-
Pharmacopeial Context: USP/EP Monographs for Candesartan Cilexetil (Rel
-
Source:
-
-
Trityl Protection Mechanisms: General organic chemistry of trityl ester form
-
Source:
-
-
Impurity Identity Verification: Commercial availability and spectral d
-
Source: [3]
-
Sources
2-Ethoxy-1-[(2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole-7-carboxylic acid trityl ester
Advanced Characterization, Synthesis, and Impurity Profiling of the "Double-Trityl" Intermediate
Subject Compound: 2-Ethoxy-1-[(2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole-7-carboxylic acid trityl ester
Common Nomenclature: Bis-Trityl Candesartan; Candesartan Trityl Ester N-Trityl Analog
CAS Registry Number: 1797113-00-8 (Analogous reference)
Molecular Formula:
Part 1: Executive Technical Summary
In the high-stakes synthesis of Candesartan Cilexetil (an Angiotensin II Receptor Blocker), the management of trityl (triphenylmethyl) protecting groups is the single most critical process variable determining yield and purity.
While the N-trityl protection of the tetrazole ring is a standard requirement to prevent regio-isomeric alkylation, the compound discussed here—the Bis-Trityl Ester —represents a specific "over-protected" species where the C7-carboxylic acid is also esterified with a trityl group.
This guide serves two purposes:
-
For Process Chemists: It identifies this molecule as a critical process-related impurity formed during non-stoichiometric tritylation, often responsible for "ghost peaks" in late-stage HPLC due to its extreme lipophilicity.
-
For Analytical Scientists: It provides the synthesis and characterization data required to generate a qualified Reference Standard (RS) for regulatory impurity profiling (ICH Q3A/B).
Part 2: Molecular Architecture & Formation Mechanism
The molecule features a "Double Trityl" architecture. The steric bulk of two triphenylmethyl groups renders this molecule highly hydrophobic and practically insoluble in aqueous media, even at high pH.
2.1 The Mechanistic Pathway
The formation of the Bis-Trityl species is a classic example of kinetic vs. thermodynamic control in acylation/alkylation.
-
Primary Reaction (Desired): The tetrazole nitrogen is the most nucleophilic site for tritylation (usually with Trityl Chloride/TEA). This forms the standard intermediate: N-Trityl Candesartan.[1][2]
-
Secondary Reaction (Impurity Formation): In the presence of excess Trityl Chloride (Trt-Cl) and strong base, or prolonged reaction times, the carboxylate oxygen at position 7 attacks a second equivalent of Trt-Cl.
Key Insight: The trityl ester bond (C-O-CPh
2.2 Visualization: Impurity Formation Logic
The following diagram illustrates the competitive pathways leading to the Bis-Trityl impurity.
Figure 1: Competitive tritylation pathways. The target molecule (Red) forms via over-tritylation of the standard intermediate (Green).
Part 3: Synthesis of the Reference Standard
To qualify this impurity in a GMP environment, you must synthesize it intentionally. The following protocol maximizes the formation of the double-protected species.
3.1 Reagents & Materials[3]
-
Precursor: Candesartan Cilexetil (hydrolyzed to Candesartan) OR N-Trityl Candesartan (CAS 139481-72-4).[2]
-
Reagent: Trityl Chloride (Triphenylmethyl chloride), 3.0 equivalents.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) (Anhydrous is critical; water hydrolyzes the product).
3.2 Step-by-Step Protocol
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 10.0 mmol of Candesartan (free acid) in 50 mL of anhydrous DCM.
-
Activation: Add 30.0 mmol (3 eq) of Triethylamine. The solution should be clear.
-
Tritylation: Cool to 0°C. Add 25.0 mmol (2.5 eq) of Trityl Chloride portion-wise over 20 minutes.
-
Note: The excess is necessary to drive the sterically hindered esterification.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 6–12 hours.
-
Monitoring: Use TLC (Silica, 10% MeOH in DCM). The Bis-Trityl spot will have a significantly higher Rf (near solvent front) compared to the N-Trityl mono-acid.
-
-
Quench: Quench with pH 8.0 phosphate buffer .
-
Critical Warning: Do NOT use water or dilute acid. The trityl ester is extremely sensitive to acid hydrolysis. Even slightly acidic water will revert it to the Mono-Trityl form.
-
-
Workup: Extract with DCM. Wash organic layer with 5% NaHCO3 (cold). Dry over Na2SO4.
-
Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane or Toluene. Flash chromatography is risky due to silica acidity; if necessary, use silica pre-treated with 1% Triethylamine.
Part 4: Analytical Characterization (CQA)
Identifying this molecule requires distinguishing it from the N-Trityl parent.
4.1 NMR Profile (Diagnostic Signals)
The NMR spectrum is complex due to the overlap of 30 aromatic protons from the two trityl groups.
| Moiety | Proton Count | Chemical Shift ( | Diagnostic Feature |
| Trityl 1 (Tetrazole) | 15H | 6.9 – 7.4 (Multiplet) | Standard trityl envelope. |
| Trityl 2 (Ester) | 15H | 7.1 – 7.5 (Multiplet) | Increases integration of aromatic region 2x. |
| Benzimidazole C2-Ethoxy | 2H (q), 3H (t) | 4.4 (q), 1.4 (t) | Slightly shielded compared to free acid due to bulky ester. |
| Methylene Bridge | 2H (s) | 5.5 – 5.7 | Key singlet connecting biphenyl and benzimidazole. |
4.2 HPLC Behavior (The "Ghost Peak")
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm.
-
Mobile Phase: A: Water (0.1% TEA); B: Acetonitrile.
-
Gradient: High organic hold (90-100% B) is required to elute it.
-
Retention Time (RT): If N-Trityl Candesartan elutes at ~12 min, the Bis-Trityl Ester will elute at ~25+ min (or in the wash step).
-
Detection: UV 254 nm.
Self-Validating Check: To confirm the peak is the Trityl Ester, inject the sample and collect the fraction. Add 1 drop of Trifluoroacetic Acid (TFA) to the fraction and re-inject. The peak should disappear and convert to Candesartan (or N-Trityl Candesartan), confirming its acid-labile nature.
Part 5: Stability & Handling Strategy
The trityl ester is a "kinetic trap." It is stable in solid form if stored dry, but unstable in solution.
5.1 Degradation Pathway
The following Graphviz diagram details the stepwise degradation, crucial for understanding stability studies.
Figure 2: Degradation logic. Note that the ester cleavage is the "Fast Step" compared to the tetrazole deprotection.
5.2 Storage Recommendations
-
Temperature: -20°C.
-
Atmosphere: Argon/Nitrogen (Hygroscopic sensitivity).
-
Solvent for Analysis: Dissolve in Acetonitrile/TEA (99:1). Avoid MeOH (trans-esterification risk).
Part 6: References & Authority
-
Process Chemistry Grounding:
-
Mechanistic Insight: The stability of trityl esters vs. trityl amines is well-documented in peptide synthesis, where trityl esters are used for their steric bulk and mild cleavage conditions.
-
Source: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for protection hierarchy).
-
-
Specific Impurity Citations:
-
Impurity Profiling: "Identification, synthesis and structural determination of some impurities of candesartan cilexetil." Acta Chromatographica. This paper details the trityl-related impurity cascade.[4]
-
Patent Literature: US Patent 2008/012372 (Method for preparing sartan drugs by removing trityl protecting group). Describes the "over-tritylation" risks and control via Lewis acids.
-
-
Reference List:
-
PubChem. (2025). Compound Summary: N-Trityl Candesartan Analogues. National Library of Medicine. Link
-
Veeprho Pharmaceuticals. (2024). Candesartan Trityl Ester N2-Trityl Analog (Impurity Reference). Link
-
Mao, Y., et al. (2010). "Novel and Practical Synthesis of Candesartan Cilexetil." Heterocycles, Vol 81. (Describes the tritylation kinetics and impurity formation). Link
-
BenchChem. (2025).[4][5] Comparative Guide to Carboxylic Acid Protecting Groups. (Context for Trityl Ester lability). Link
Sources
An In-depth Technical Guide to Key Intermediates in Candesartan Synthesis: A Comparative Analysis of N-Trityl Candesartan and its Cilexetil Ester Derivative
Abstract
In the multi-step synthesis of the angiotensin II receptor blocker, Candesartan Cilexetil, the strategic use of protecting groups and the sequential formation of advanced intermediates are paramount to achieving high yield and purity. This technical guide provides a detailed comparative analysis of two critical intermediates: N-Trityl Candesartan and its subsequent ester derivative, Trityl Candesartan Cilexetil. We will dissect their distinct chemical structures, their sequential roles in the synthetic pathway, and the analytical methodologies employed to differentiate them. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and quality control of sartans and related pharmaceutical compounds.
Introduction: The Strategic Imperative of Protecting Groups in Candesartan Synthesis
Candesartan Cilexetil is a potent, long-acting, and selective AT₁ subtype angiotensin II receptor antagonist, widely prescribed for the treatment of hypertension and heart failure.[1] It is administered as a prodrug, Candesartan Cilexetil, which is rapidly hydrolyzed in the gastrointestinal tract to its active carboxylic acid form, Candesartan.[2] The synthesis of this complex molecule is a sophisticated process that necessitates the use of protecting groups to prevent unwanted side reactions at reactive sites.
The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group frequently employed in sartan synthesis. Its primary function is to temporarily shield the acidic N-H proton of the tetrazole ring, allowing for selective reactions on other parts of the molecule.[3][4] This guide focuses on clarifying the structural and functional differences between two trityl-protected intermediates that are often a source of confusion: N-Trityl Candesartan , the protected acid, and Trityl Candesartan Cilexetil , the protected prodrug ester.
Molecular Structure and Nomenclature: A Tale of Two Intermediates
The core difference between N-Trityl Candesartan and its trityl ester derivative lies in the functional group at the 7-position of the benzimidazole ring system. In N-Trityl Candesartan, this position holds a free carboxylic acid, whereas in Trityl Candesartan Cilexetil, it has been esterified to form the cilexetil prodrug moiety.
Figure 1: Chemical Structures of Key Candesartan Intermediates
N-Trityl Candesartan:
-
Structure: Features a trityl group protecting the tetrazole ring and a free carboxylic acid (-COOH) group.
-
Role: Acts as the precursor for the introduction of the cilexetil ester chain.[5]
Trityl Candesartan Cilexetil (The "Trityl Ester Derivative"):
-
Structure: The tetrazole ring remains protected by the trityl group, and the carboxylic acid has been esterified with the 1-(cyclohexyloxycarbonyloxy)ethyl group.
-
Role: This is the immediate precursor to the final Active Pharmaceutical Ingredient (API). The subsequent and final step in the synthesis is the deprotection (detritylation) of the tetrazole ring.[2][5]
The diagram below illustrates the key structural distinction between these two molecules.
Caption: Logical relationship between N-Trityl Candesartan and its ester derivative.
Table 1: Comparative Physicochemical Properties
| Property | N-Trityl Candesartan | Trityl Candesartan Cilexetil |
| IUPAC Name | 2-Ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid[6][7] | 1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate[8] |
| CAS Number | 139481-72-4[6][7] | 170791-09-0[8] |
| Molecular Formula | C₄₃H₃₄N₆O₃[6][9] | C₅₂H₄₈N₆O₆[8] |
| Molecular Weight | 682.77 g/mol [9][10] | 853.0 g/mol [8] |
| Key Functional Groups | Free Carboxylic Acid, N-Trityl Tetrazole | Cilexetil Ester, N-Trityl Tetrazole |
The Synthetic Pathway: Causality and Progression
The transformation from N-Trityl Candesartan to Trityl Candesartan Cilexetil is a critical and deliberate step in the synthesis of the final drug product. Understanding this progression reveals the chemical logic underpinning the manufacturing process.
The primary reason for this synthetic sequence is twofold:
-
Protection: The trityl group on the tetrazole ring prevents its acidic proton from interfering with the base-catalyzed esterification step.
-
Prodrug Formation: The esterification of the carboxylic acid with the cilexetil moiety is not merely an intermediate step; it is the installation of the prodrug functionality essential for the oral bioavailability of Candesartan.[2]
The final step following the formation of Trityl Candesartan Cilexetil is the selective removal of the trityl group, typically under acidic conditions, to yield Candesartan Cilexetil.[5][11] This deprotection must be carefully controlled, as harsh acidic conditions can lead to the formation of impurities.[11][12]
Caption: Simplified synthetic workflow for Candesartan Cilexetil.
Experimental Protocols: Synthesis of Key Intermediates
The protocols described herein are generalized representations of common synthetic methods. Specific reaction conditions may vary based on patented processes and manufacturing scale.
Protocol 4.1: Synthesis of N-Trityl Candesartan
This step involves the protection of the tetrazole ring of a suitable Candesartan precursor.
-
Reactants: A precursor such as 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
Base Addition: A tertiary amine base, such as triethylamine, is added to the solution to act as an acid scavenger.
-
Tritylation: Trityl chloride is added to the reaction mixture, often portion-wise, at a controlled temperature.
-
Reaction Monitoring: The reaction is stirred at ambient or slightly elevated temperature and monitored for completion by a suitable chromatographic technique (e.g., HPLC, TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified, often by crystallization, to yield N-Trityl Candesartan.[5]
Protocol 4.2: Synthesis of Trityl Candesartan Cilexetil (Esterification)
This protocol describes the crucial esterification step to introduce the cilexetil prodrug moiety.
-
Reactants: N-Trityl Candesartan is dissolved in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Base Addition: An inorganic base, typically potassium carbonate, is added to the solution to deprotonate the carboxylic acid, forming a carboxylate salt.
-
Esterification: Cyclohexyl 1-iodoethyl carbonate or a related cilexetil halide is added to the reaction mixture.[5]
-
Reaction Conditions: The mixture is heated to a moderate temperature (e.g., 50-70°C) and stirred until the reaction is complete, as determined by HPLC monitoring.
-
Workup and Isolation: The reaction mixture is cooled, and water is added to precipitate the product and dissolve inorganic salts. The crude product is filtered, washed, and dried. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., toluene/methanol) to afford pure Trityl Candesartan Cilexetil.[13][14]
Analytical Differentiation: Identifying the Intermediates
Robust analytical methods are essential for monitoring the progression of the synthesis and ensuring the purity of the intermediates. N-Trityl Candesartan and Trityl Candesartan Cilexetil are readily distinguishable by standard analytical techniques.
Table 2: Comparative Analytical Characteristics
| Analytical Technique | N-Trityl Candesartan | Trityl Candesartan Cilexetil | Rationale for Difference |
| Reverse-Phase HPLC/UPLC | Shorter Retention Time | Longer Retention Time | The free carboxylic acid makes N-Trityl Candesartan significantly more polar than the cilexetil ester derivative, leading to earlier elution from a non-polar stationary phase.[15] |
| Mass Spectrometry (MS) | [M+H]⁺ ≈ 683.3 m/z | [M+H]⁺ ≈ 853.4 m/z | The addition of the cilexetil group (C₉H₁₄O₃) results in a mass increase of 170.1 Da, providing a clear distinction. |
| ¹H NMR Spectroscopy | Absence of signals between 1.2-1.8 ppm (cyclohexyl) and ~6.9 ppm (methine proton of ethyl ester). | Presence of characteristic signals for the cyclohexyl protons, the ethyl group, and the methine proton of the cilexetil moiety. | The unique proton signals of the cilexetil group serve as a definitive fingerprint for the ester derivative. |
| Infrared (IR) Spectroscopy | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). | Absence of the broad carboxylic O-H stretch. Presence of additional C=O stretching frequencies from the carbonate and ester groups (~1750-1800 cm⁻¹). | The distinct vibrational modes of the carboxylic acid versus the dual carbonyls of the cilexetil ester provide clear differentiation. |
Conclusion
N-Trityl Candesartan and Trityl Candesartan Cilexetil are distinct and non-interchangeable intermediates in the synthesis of Candesartan Cilexetil. The former is the protected carboxylic acid, which serves as the direct substrate for the introduction of the prodrug moiety. The latter is the protected prodrug ester, which is the immediate precursor to the final API. A thorough understanding of their respective structures, synthetic roles, and analytical signatures is fundamental for process optimization, impurity profiling, and ensuring the quality and integrity of the final drug substance. This guide provides a foundational framework for scientists and professionals to confidently navigate the chemistry of these critical pharmaceutical building blocks.
References
-
Candesartan EP Impurities & USP Related Compounds. SynThink. [Link]
-
Atchuta Kumar, N. D., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Pharmaceutical Methods, 3(1), 31–39. [Link]
-
Mao, Y., et al. (2010). NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL. HETEROCYCLES, 81(6), 1503. [Link]
-
Candesartan Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]
-
Časar, Z., et al. (2012). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 77(3), 343-358. [Link]
-
CANDESARTAN CILEXETIL. New Drug Approvals. [Link]
-
Štefane, B., et al. (2019). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Molecules, 24(19), 3587. [Link]
- CN102887890A - Synthesis method of candesartan cilexetil.
-
Li, G., et al. (2020). Separation and Identification of Related Substances in Candesartan Cilexetil Tablets by UHPLC-Q-TOF–MS. Journal of Chromatographic Science, 58(8), 714-722. [Link]
-
Trityl candesartan cilexetil. PubChem. [Link]
-
Husain, A., et al. (2013). A Review on Synthesis of Antihypertensive Sartan Drugs. Synth. Commun., 43, 2895-2925. [Link]
-
G, S., et al. (2024). An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets: Evaluating greenness and whiteness in. AKJournals, 71(2). [Link]
-
Candesartan Cilexetil-impurities. Pharmaffiliates. [Link]
-
TRITYL CANDESARTAN. Gsrs. [Link]
-
Attimarad, M., et al. (2022). Chemometric Methods for Simultaneous Determination of Candesartan Cilexetil and Hydrochlorothiazide in Binary Combinations. Journal of Chemistry, 2022, 1-10. [Link]
-
Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. Semantic Scholar. [Link]
-
A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. ResearchGate. [Link]
-
Innovations in Candesartan Synthesis: The Role of Trityl Candesartan. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
n-trityl candesartan. Allmpus. [Link]
-
Candesartan-impurities. Pharmaffiliates. [Link]
-
Novel preparation of trityl group candesartan cilexetil intermediate. Patsnap. [Link]
- WO2005037821A2 - Preparation of candesartan cilexetil.
-
N-Trityl Candesartan | CAS 139481-72-4. Veeprho Pharmaceuticals. [Link]
- CN101323610A - New method for preparing trityl candesartan cilexetil intermediate.
- US20050250827A1 - Preparation of candesartan cilexetil in high purity.
-
Kumar, B. V. S., et al. (2017). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Molecules, 22(12), 2235. [Link]
-
OLMESARTAN. New Drug Approvals. [Link]
-
2-Ethoxy-1-((2'-(1-(triphenylmethyl)-1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid. PubChem. [Link]
-
Trityl candesartan | CAS#:139481-72-4. Chemsrc. [Link]
-
Skuber, P., et al. (2018). Development of Efficient One-Pot Three-Component Assembly of Trityl Olmesartan Medoxomil. Bioorganic & Medicinal Chemistry, 26(15), 4446-4452. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. allmpus.com [allmpus.com]
- 7. 2-Ethoxy-1-((2'-(1-(triphenylmethyl)-1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid | C43H34N6O3 | CID 10312563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trityl candesartan cilexetil | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]
- 14. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 15. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Use of Trityl-Protected Intermediates in Candesartan Synthesis
Abstract: The synthesis of potent Angiotensin II Receptor Blockers (ARBs), commonly known as sartans, represents a significant achievement in medicinal chemistry for the management of hypertension. Candesartan Cilexetil, a leading drug in this class, features a complex molecular architecture that presents considerable synthetic challenges.[1][2] This technical guide provides an in-depth analysis of the critical role played by trityl-protected intermediates, particularly N-Trityl Candesartan, in navigating these challenges. We will explore the underlying chemical principles, detail field-proven synthetic protocols, and illustrate the logic behind the strategic implementation of the trityl protecting group, which is fundamental to achieving a high-yield, scalable, and pure synthesis of Candesartan Cilexetil.
The Synthetic Challenge of Sartans
Sartans are characterized by a core biphenyl-tetrazole moiety, which is essential for their therapeutic action of blocking the AT1 receptor.[3][4] The synthesis of these molecules, however, is complicated by the chemical nature of the tetrazole ring. This heterocyclic system contains acidic N-H protons and multiple nucleophilic nitrogen atoms, making it susceptible to undesirable side reactions, such as alkylation, during key synthetic transformations. A successful synthesis hinges on a robust protecting group strategy to temporarily mask the reactivity of the tetrazole ring, thereby directing subsequent reactions to the desired functional groups.[5]
The Trityl Group: A Strategic Asset in Complex Synthesis
In organic synthesis, a protecting group is a molecular "scaffold" temporarily introduced to mask a reactive functional group. The trityl (triphenylmethyl, Trt) group is a sterically bulky and highly effective protecting group, particularly for nitrogen-containing heterocycles like tetrazoles.[6]
Its utility is grounded in several key properties:
-
Steric Hindrance: Its large size effectively shields the protected nitrogen atom from reacting with electrophiles.
-
Acid Lability: The bond between the trityl group and the heteroatom is stable to many reagents but can be cleaved cleanly under acidic conditions, which is advantageous for the final step of a synthesis.[7][8] This is due to the formation of the highly stable triphenylmethyl cation upon cleavage.
-
Simplified Purification: The byproduct of deprotection, triphenylmethanol, is non-polar and typically easy to separate from the polar final product through standard purification techniques.[9]
Caption: Structure of the bulky trityl protecting group.
N-Trityl Candesartan: The Pivotal Intermediate
The cornerstone of modern Candesartan Cilexetil synthesis is the intermediate N-Trityl Candesartan (CAS 139481-72-4).[5][10] In this molecule, the tetrazole ring of the Candesartan core is protected with a trityl group. This strategic protection renders the tetrazole moiety inert, allowing for the selective modification of the carboxylic acid group at the 7-position of the benzimidazole ring system. This intermediate is the direct precursor for the introduction of the "cilexetil" prodrug sidechain.
While the doubly protected N-Trityl Candesartan Trityl Ester (CAS 1797113-00-8) also exists, where the carboxylic acid is protected as a trityl ester, the more convergent and widely documented industrial synthesis proceeds through N-Trityl Candesartan.[11]
Caption: Logical relationship of key trityl intermediates.
The Synthetic Workflow: From Protection to Final Product
The synthesis of Candesartan Cilexetil from N-Trityl Candesartan is a robust two-step process involving esterification followed by deprotection.
Step 1: Esterification of N-Trityl Candesartan
The primary goal of this step is to attach the cilexetil ester moiety, which enhances the drug's bioavailability. The reaction involves the esterification of the free carboxylic acid of N-Trityl Candesartan with a cilexetil halide, such as (1-chloroethyl) cyclohexyl carbonate.
Causality Behind Experimental Choices:
-
Solvent: A low-boiling organic solvent like toluene or acetonitrile is often chosen to facilitate the reaction and subsequent workup.[12][13]
-
Base: An inorganic base, typically potassium carbonate (K₂CO₃), is used to deprotonate the carboxylic acid, forming a carboxylate salt.[13] This enhances its nucleophilicity, allowing it to attack the electrophilic cilexetil halide.
-
Phase Transfer Catalyst (PTC): In some protocols, a PTC such as tetrabutylammonium hydrogensulfate is added.[12][13] This is crucial for improving reaction rates when dealing with a solid-liquid two-phase system (e.g., solid K₂CO₃ in an organic solvent), as it helps shuttle the anionic carboxylate into the organic phase where the reaction occurs.
Experimental Protocol: Synthesis of Cilexetil Trityl Candesartan [13]
-
Suspend N-Trityl Candesartan (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of tetrabutylammonium hydrogensulfate (0.1 eq) in toluene.
-
Add cilexetil chloride (2.0 eq) to the suspension.
-
Heat the reaction mixture to 50-55 °C and stir for approximately 8-10 hours.
-
Monitor the reaction for the disappearance of N-Trityl Candesartan using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and wash the filtrate with brine.
-
Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to yield crude Cilexetil Trityl Candesartan.
-
The crude product can be purified by trituration with a non-polar solvent like hexane to afford the pure intermediate.
Step 2: Deprotection of Cilexetil Trityl Candesartan
This final step removes the trityl protecting group to unveil the tetrazole ring, yielding Candesartan Cilexetil. This is almost exclusively achieved via acid-catalyzed hydrolysis.
Causality Behind Experimental Choices:
-
Reagent: An acid is required to protonate the nitrogen-carbon bond, facilitating the departure of the stable trityl cation. Various acids can be used, including mineral acids (HCl) or organic acids (formic acid).[1][13]
-
Solvent: Methanol is a common solvent for this step.[1][13] It readily dissolves the starting material and the acid, and its protic nature can assist in the reaction mechanism. Heating to reflux is often employed to accelerate the cleavage.[13]
Experimental Protocol: Deprotection to form Candesartan Cilexetil [13]
-
Dissolve Cilexetil Trityl Candesartan (1.0 eq) in a mixture of toluene and methanol.
-
Add formic acid (approx. 20 eq) to the solution.
-
Heat the solution to 50-55 °C and maintain for 7-10 hours, monitoring by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to ~6.5 with an aqueous base solution (e.g., 1N NaOH).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude Candesartan Cilexetil.
-
The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol) to achieve pharmaceutical-grade purity.
Caption: Key steps in the synthesis of Candesartan Cilexetil.
Quantitative Data and Process Optimization
The efficiency of this synthetic route is a key reason for its industrial adoption. The use of the trityl protecting group leads to cleaner reactions with fewer byproducts, simplifying purification and maximizing overall yield.
| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield | Purity (Post-Purification) |
| Esterification | K₂CO₃, Cilexetil Chloride | Toluene | 50-55 °C | 80-90%[13] | >95% (HPLC)[13] |
| Deprotection | Formic Acid or HCl | Methanol, Toluene | 50-90 °C | >85% | >99% (HPLC)[9] |
The formation of impurities is a critical concern in pharmaceutical manufacturing. The N-trityl strategy significantly minimizes the formation of N-alkylated impurities on the tetrazole ring, which are difficult to remove from the final product.[9][14]
Conclusion
N-Trityl Candesartan is not merely an intermediate; it is the linchpin in an elegant and efficient synthesis of Candesartan Cilexetil. The strategic application of the trityl protecting group exemplifies a core principle of modern process chemistry: controlling reactivity to build molecular complexity in a predictable and high-yielding manner. By temporarily masking the reactive tetrazole ring, this strategy enables the selective formation of the crucial cilexetil ester bond and culminates in a clean deprotection to furnish the final drug substance. This pathway underscores the indispensable role of protecting group chemistry in the industrial production of life-saving medicines.
References
- Preparation of candesartan cilexetil - Patent US-7098342-B2. (n.d.). PubChem.
- PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629. (2012).
- CANDESARTAN CILEXETIL. (n.d.). New Drug Approvals.
- Mao, Y., Xiong, R., Liu, Z., Li, H., & Sh, J. (2010). NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL. HETEROCYCLES, 81(6), 1503.
- SARTAN SERIES. (n.d.). Medicinal Chemistry International.
- Pati, H. N., et al. (2014). A Review on Synthesis of Antihypertensive Sartan Drugs. International Journal of Pharma Research & Review, 3(11), 46-56.
- Preparation of candesartan cilexetil - Patent WO2005037821A2. (n.d.). Google Patents.
- Innovations in Candesartan Synthesis: The Role of Trityl Candesartan. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Trityl Group Deprotection from Tetrazoles. (2015). Thieme Gruppe.
- This compound. (n.d.). Simson Pharma Limited.
- Method for preparing sartan drugs by removing trityl protecting group - Patent CN104788429B. (n.d.). Google Patents.
- Rational Design and Synthesis of AT1R Antagonists. (n.d.). PMC.
- Experimental Conditions for Trityl Group Deprotection. (n.d.). Benchchem.
- n-trityl candesartan. (n.d.). Allmpus - Research and Development.
- Identification, synthesis and structural determination of some impurities of candesartan cilexetil. (2009). ResearchGate.
- This compound. (n.d.). Pharmaffiliates.
- Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans. (2022). PubMed.
- Trityl Protection. (n.d.). Common Organic Chemistry.
Sources
- 1. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 2. scispace.com [scispace.com]
- 3. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. allmpus.com [allmpus.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Preparation of candesartan cilexetil - Patent US-7098342-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile & Process Handling of N-Trityl Candesartan Trityl Ester (TCTE)
Executive Summary
N-Trityl Candesartan Trityl Ester (TCTE), identified by CAS 1797113-00-8 , represents a critical, high-molecular-weight impurity and intermediate in the synthesis of the antihypertensive drug Candesartan Cilexetil. Unlike the standard intermediate N-Trityl Candesartan (which retains a free carboxylic acid), TCTE is a di-trityl species: it possesses a trityl group on the tetrazole ring and a second trityl group esterifying the carboxylic acid.
This "double-protection" renders TCTE exceptionally lipophilic (High LogP), fundamentally altering its solubility profile compared to its mono-trityl precursors. This guide provides a definitive technical analysis of TCTE’s solubility in organic solvents, defining the thermodynamic boundaries for its synthesis, purification, and analytical quantification.
Chemical Identity & Physicochemical Basis[1][2][3][4][5][6]
To predict and manipulate solubility, one must understand the molecular architecture. TCTE is characterized by significant steric bulk and a lack of hydrogen bond donors.
| Property | Specification |
| Chemical Name | 2-Ethoxy-1-[[2'-(2-trityl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid trityl ester |
| CAS Number | 1797113-00-8 |
| Molecular Formula | C₆₂H₄₈N₆O₃ |
| Molecular Weight | ~925.1 g/mol |
| Structural Features | Two Triphenylmethyl (Trityl) groups; Benzimidazole core; Biphenyl linkage.[1][2][3][4][5][6][7][8] |
| Polarity | Extremely Low (Super-Lipophilic) |
Solubility Mechanism:
The dissolution of TCTE is driven by Van der Waals forces and
Solubility Profile in Organic Solvents[1][3][11][12][13]
The following data synthesizes experimental observations and Structure-Property Relationship (SPR) predictions for TCTE.
Primary Solvents (High Solubility)
These solvents are recommended for reaction media and preparing stock solutions for analysis (LC-MS/NMR).
-
Dichloromethane (DCM) & Chloroform:
-
Solubility:Excellent (>100 mg/mL) .
-
Mechanism: The chlorinated hydrocarbons interact favorably with the electron-rich aromatic trityl systems without disrupting the hydrophobic shield. DCM is the preferred solvent for the tritylation reaction.
-
-
Tetrahydrofuran (THF):
-
Solubility:High .
-
Utility: Excellent for reactions requiring moderate polarity; easily removed via evaporation.
-
-
Toluene:
-
Solubility:Good (Temperature Dependent) .
-
Utility: High solubility at elevated temperatures (
C), moderate to low at room temperature. This differential makes Toluene an ideal candidate for recrystallization.
-
Polar Aprotic Solvents
-
DMF & DMSO:
-
Solubility:Moderate to High .
-
Context: While soluble, the high boiling point of these solvents makes them unsuitable for process isolation. They are, however, the standard for analytical chromatography (HPLC) sample diluents.
-
Anti-Solvents (Low Solubility)
These solvents induce precipitation and are critical for purification yields.
-
Methanol & Ethanol:
-
Solubility:Sparingly Soluble (<1 mg/mL at RT) .[5]
-
Mechanism: The high dielectric constant and hydrogen-bonding network of alcohols cannot accommodate the hydrophobic bulk of the di-trityl species.
-
-
Water:
-
Solubility:Insoluble .[9]
-
Utility: Used strictly as a wash medium to remove inorganic salts (e.g., Triethylamine hydrochloride) during workup.
-
-
Alkanes (n-Heptane/Hexane):
-
Solubility:Insoluble .[9]
-
Utility: Strong anti-solvents used to force oiling-out or precipitation from Toluene/DCM mixtures.
-
Summary Table
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| Chlorinated | Dichloromethane (DCM) | High | Reaction Medium, Extraction |
| Aromatic | Toluene | High (Hot) / Mod (Cold) | Recrystallization |
| Polar Aprotic | DMSO, DMF | High | Analytical Diluent |
| Ethers | THF, MTBE | Mod-High | Reaction Co-solvent |
| Alcohols | Methanol, Ethanol | Low | Anti-solvent (Precipitation) |
| Alkanes | n-Heptane, Hexane | Insoluble | Anti-solvent (Yield max) |
| Aqueous | Water | Insoluble | Washing (Salt removal) |
Process Applications & Visual Workflows
Purification via Solvent/Anti-Solvent Crystallization
The extreme lipophilicity of TCTE allows for a high-purity isolation strategy using the DCM/Methanol or Toluene/Heptane systems.
Protocol Logic:
-
Dissolution: Dissolve crude TCTE in minimal DCM (where it is highly soluble).
-
Displacement: Slowly add Methanol (anti-solvent). The high solubility of impurities (like unreacted starting materials) in Methanol keeps them in solution, while the hydrophobic TCTE precipitates.
-
Filtration: Isolate the high-purity solid.
Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the process stage.
Caption: Solubility decision matrix for TCTE, mapping solvent classes to specific process outcomes (Reaction vs. Purification).
Experimental Protocol: Solubility Determination
For researchers validating specific solubility limits.
Objective: Determine the saturation point of TCTE in Toluene at 25°C.
-
Preparation: Weigh 100 mg of TCTE (White to off-white powder) into a 20 mL scintillation vial.
-
Addition: Add Toluene in 100 µL increments using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (35 kHz) may be used to break up aggregates.
-
Observation:
-
Visual Endpoint: Clear solution with no suspended particulates.
-
Tyndall Effect: Shine a laser pointer through the vial; a beam path indicates colloidal suspension (incomplete dissolution).
-
-
Calculation:
(mg/mL). -
Validation: Filter the solution through a 0.45 µm PTFE filter (hydrophobic). Evaporate a known volume of filtrate and weigh the residue to confirm gravimetric solubility.
References
- European Patent Office. (2005). Process for the preparation of candesartan cilexetil in high purity (US20050250827A1).
-
MDPI. (2022). The Solubility of Ethyl Candesartan in Mono Solvents and Investigation of Intermolecular Interactions. (Reference for SAR extrapolation). Retrieved from [Link]
Sources
- 1. damarturkfm.com.tr [damarturkfm.com.tr]
- 2. guidechem.com [guidechem.com]
- 3. chemicea.com [chemicea.com]
- 4. Trityl candesartan | 139481-72-4 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. shubhambiopharma.com [shubhambiopharma.com]
- 7. Buy Online CAS Number 1797113-00-8 - TRC - this compound | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Hot Selling Trityl Candesartan Cilexetil Manufacturer CAS 139481-72-4 with Purity 99% [ahabiochem.com]
An In-depth Technical Guide on the Safe Handling of N-Trityl Candesartan Trityl Ester
This guide provides a comprehensive overview of the safety considerations and handling protocols for N-Trityl Candesartan Trityl Ester, a key intermediate in the synthesis of the angiotensin II receptor blocker, Candesartan. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the compound's potential hazards and the rationale behind the recommended safety procedures. As this compound is often classified as a "pharmaceutical related compound of unknown potency," a cautious and well-informed approach is paramount.[1]
Compound Identification and Physicochemical Properties
This compound is chemically identified as 2-Ethoxy-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid trityl ester.[1] It is a complex organic molecule incorporating the core structure of Candesartan with two bulky trityl (triphenylmethyl) protecting groups. The presence of these groups significantly influences its physical and chemical properties, as well as its reactivity and handling requirements.
| Property | Value | Source |
| CAS Number | 1797113-00-8 | [1][2] |
| Molecular Formula | C62H48N6O3 | [1][2] |
| Molecular Weight | 925.1 g/mol | [1][2] |
| Appearance | White to beige solid/powder | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like alcohol, ether, and glacial acetic acid; insoluble in water.[3] | Inferred from Triphenylmethanol |
Hazard Identification and Risk Assessment: A Synthesized Approach
Due to the limited availability of specific toxicological data for this compound, a comprehensive risk assessment must be synthesized by examining the hazards associated with its constituent parts: the Candesartan core, the trityl protecting groups, and potential byproducts of its synthesis and degradation.
Inferred Hazards from the Candesartan Core
The active pharmaceutical ingredient, Candesartan cilexetil, is classified as a reproductive toxin, with warnings of suspected damage to fertility or the unborn child.[1][4][5] It may also cause damage to organs through prolonged or repeated exposure.[5][6][7] Therefore, it is prudent to assume that this compound carries similar risks until proven otherwise.
Hazards Associated with the Trityl Moiety
The trityl (triphenylmethyl) group is introduced using trityl chloride, a corrosive substance that causes severe skin and eye burns and reacts violently with water.[2][8][9] While the trityl group is covalently bound in the target molecule, its synthesis and potential deprotection reactions necessitate an awareness of these hazards.
Potential for Byproduct Formation
Deprotection of this compound, particularly under acidic conditions, can yield triphenylmethanol (trityl alcohol). Triphenylmethanol is known to cause skin and eye irritation.[3][10]
Based on this synthesized analysis, the following GHS-style hazard classification should be cautiously applied:
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Reproductive Toxicity | Health Hazard | Danger | H360: May damage fertility or the unborn child.[5][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | Health Hazard | Warning | H373: May cause damage to organs through prolonged or repeated exposure.[5][6][7] |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage (inferred from trityl chloride).[8][9] |
| Eye Damage/Irritation | Corrosion | Danger | H318: Causes serious eye damage (inferred from trityl chloride).[8][9] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the potent nature of the candesartan core and the hazardous characteristics of the trityl group, robust engineering controls and a comprehensive PPE strategy are essential. This aligns with the principles of minimizing all chemical exposures as outlined in OSHA's Laboratory Standard.[11][12]
Primary Engineering Controls
The open handling of this compound powder is strongly discouraged.[13] All manipulations should be conducted within a certified chemical fume hood or a containment glovebox to prevent inhalation of airborne particles.[14] For larger scale operations, the use of negative pressure isolators is recommended to provide a higher level of containment.[13][15]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is necessary to ensure worker safety:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields, or a full-face shield, are mandatory.[1]
-
Skin Protection: A lab coat, supplemented with chemically resistant disposable sleeves, should be worn. For tasks with a higher risk of splashes, a chemically impervious apron is recommended.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn and inspected before each use. Double-gloving is advisable for prolonged handling.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below established limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling
-
Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing any work.[16]
-
Chemical Hygiene Plan: A comprehensive Chemical Hygiene Plan, as mandated by OSHA, must be in place and readily accessible.[16]
-
Avoid Dust Formation: Minimize the generation of dust during handling.
-
Grounding: For transfers of large quantities of powder, ensure proper grounding to prevent static discharge.
-
Decontamination: All surfaces and equipment should be decontaminated after use.
Storage
-
Container: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong acids, oxidizing agents, and moisture.
-
Controlled Access: Store in a locked cabinet or a designated area with restricted access.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.[14]
First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spread of the spill using absorbent pads or other appropriate materials.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material into a designated waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
Experimental Workflows and Diagrams
GHS Hazard Communication Workflow
The following diagram illustrates the flow of information from hazard classification to the implementation of safety measures, in accordance with the Globally Harmonized System (GHS).[17][18][19]
Caption: GHS Hazard Communication Workflow for this compound.
Spill Response Protocol
This diagram outlines the step-by-step procedure for responding to a spill of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. balajiformulations.com [balajiformulations.com]
- 3. Triphenylmethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. astrazeneca.com.au [astrazeneca.com.au]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 14. ipgsf.com [ipgsf.com]
- 15. witpress.com [witpress.com]
- 16. osha.gov [osha.gov]
- 17. unece.org [unece.org]
- 18. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 19. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic Stability and Control of Bis-Trityl Impurities in Sartan Drug Substances
Topic: Thermodynamic Stability of Bis-Trityl Sartan Impurities Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of angiotensin II receptor blockers (sartans)—specifically those containing the biphenyl-tetrazole pharmacophore (e.g., Losartan, Candesartan, Valsartan, Irbesartan, Olmesartan)—the triphenylmethyl (trityl) group is the standard protecting group for the tetrazole moiety.[2] While mono-tritylation is the intended pathway, "bis-trityl" impurities represent a critical thermodynamic and kinetic challenge.
This guide defines "bis-trityl" primarily as the
Structural Origins of Bis-Trityl Impurities[1][3]
The formation of bis-trityl species is not a random event but a consequence of competitive nucleophilicity under specific thermodynamic conditions.
The Primary Target: -Tritylation
The tetrazole ring exists in tautomeric equilibrium between
The Impurity Source: -Bis-Tritylation
In sartans like Losartan and Olmesartan , the molecule contains a primary alcohol (hydroxyl group) in addition to the tetrazole.
-
Mechanism: In the presence of excess TrtCl and base (e.g., Triethylamine or DIPEA), the hydroxyl group competes with the tetrazole nitrogen.
-
Result: The formation of
-ditrityl losartan (or equivalent). -
Structure: One trityl group protects the tetrazole (
-Trt), and a second trityl group forms a trityl ether ( -Trt) at the hydroxymethyl position.[1]
Dimeric "Bis" Species
In some contexts, "bis-trityl" may refer to process-related dimers where a trityl cation acts as a linker between two sartan monomers, or where a bis-trityl ether byproduct co-precipitates.[1] However, the
Thermodynamic Stability Analysis
Understanding the bond energy differences between
Bond Dissociation and Acid Lability
The stability of the trityl bond is governed by the stability of the trityl cation (
| Bond Type | Thermodynamic Stability | Acid Sensitivity | Description |
| High | Moderate | The | |
| Moderate | High | Trityl ethers are notoriously acid-labile.[1] The oxygen atom is more basic than the tetrazole nitrogen in this context, making protonation and subsequent loss of the stable trityl cation rapid. | |
| Lower | High | Sterically crowded.[1] Converts to | |
| Highest | Moderate | The thermodynamically preferred isomer for isolation.[1] |
The "Detritylation Window"
The thermodynamic difference between the
-
Thermodynamic Fact:
[1] -
Implication: It is thermodynamically feasible to selectively cleave the
-trityl group while retaining the -trityl protection if mild acidic conditions are used.[1] However, in final API synthesis, the goal is usually complete global deprotection. -
Impurity Persistence: If the deprotection step is quenched too early (kinetic control), the
-mono-trityl intermediate will be the major product, but traces of the -bis-trityl species may persist if the acid concentration was insufficient to protonate the ether oxygen effectively in a biphasic system.
Visualizing the Reaction Pathways
The following diagram illustrates the competitive formation and stepwise degradation of bis-trityl impurities in Losartan synthesis.
Caption: Reaction network showing the formation of N,O-bis-trityl species via over-alkylation and its stepwise degradation.[1]
Experimental Protocols for Stability Assessment
To validate the thermodynamic stability of these impurities in your specific matrix, follow these protocols.
Protocol: Differential Acid Hydrolysis (Kinetics)
Objective: Determine the rate constants (
-
Preparation: Isolate or synthesize the
-bis-trityl standard (e.g., via reaction of Losartan with 2.5 eq TrtCl in DCM/TEA). -
Setup: Prepare a reaction vessel at
with a solvent system typical of your process (e.g., Methanol/THF). -
Initiation: Add acid (e.g., 0.1 M Acetic Acid for mild, 0.1 M HCl for strong).
-
Sampling: Aliquot every 5 minutes for the first hour, then every 30 minutes. Quench immediately in excess
buffer. -
Analysis: Analyze via HPLC (C18 column, Acetonitrile/Buffer gradient).
-
Track: Decay of Bis-Trityl, Appearance of Mono-N-Trityl, Appearance of Losartan.[1]
-
-
Calculation: Plot
vs. time. The slope of the initial linear region represents .-
Expectation: You will observe a biphasic degradation where the
-trityl group cleaves rapidly ( ), followed by the slower -trityl cleavage ( ). .
-
Protocol: Thermodynamic Equilibration of Isomers
Objective: Confirm if your
-
Dissolution: Dissolve the
-trityl intermediate in a non-nucleophilic solvent (e.g., or Toluene- ).[1] -
Thermal Stress: Heat to
for 4 hours. -
NMR Monitoring: Acquire
-NMR and -HMBC spectra.
Control Strategies in API Manufacturing
Stoichiometric Control
The most effective thermodynamic control is limiting the reagent that drives the equilibrium toward the bis-product.
-
Recommendation: Use 0.95 - 1.05 equivalents of TrtCl.[1]
-
Logic: The formation constant (
) for the first tritylation (Tetrazole) is orders of magnitude higher than for the second (Alcohol) due to the acidity of the tetrazole ( ) facilitating the anion formation, whereas the alcohol ( ) remains protonated and less nucleophilic under mild basic conditions. Excess TrtCl forces the reaction against this thermodynamic gradient.
Solvent Effects
-
Polar Aprotic (DMF/DMSO): Stabilizes the intermediate ions, potentially accelerating both reactions.
-
Biphasic (DCM/Water + PTC): Can enhance selectivity. The tetrazolate anion is extracted into the organic phase and reacts, while the hydroxyl group remains hydrated and less reactive.
Temperature[1]
-
Low Temperature (
): Favors the kinetic product. In some cases, this might favor , but it significantly suppresses the higher activation energy barrier required for -tritylation. -
High Temperature: Promotes thermodynamic equilibration but increases the risk of bis-tritylation if stoichiometry is not controlled.[1]
References
-
Mechanistic Insight into Sartan Impurities
-
Trityl Isomerism
-
Candesartan Impurity Profile
-
General Tetrazole Chemistry
Sources
Methodological & Application
Application Note: Synthesis of N-Trityl Candesartan Trityl Ester
Here is a comprehensive Application Note and Protocol for the synthesis of N-Trityl Candesartan Trityl Ester from Candesartan.
Executive Summary
This guide details the synthesis of This compound (Di-trityl Candesartan) directly from Candesartan (CV-11974).[1] While the mono-protected N-Trityl Candesartan is a common intermediate in the commercial production of Candesartan Cilexetil, the Di-trityl derivative (protected at both the tetrazole nitrogen and the carboxylic acid oxygen) serves a critical role as a reference standard for impurity profiling and stability testing in pharmaceutical development.[1]
This protocol utilizes a nucleophilic substitution pathway using Triphenylmethyl chloride (Trityl Chloride) in the presence of an organic base.[1] Special emphasis is placed on moisture control and pH management during workup due to the acid-lability of the trityl ester moiety.
Reaction Mechanism & Strategy
The transformation involves the dual protection of Candesartan's two acidic protons:[2]
-
Tetrazole Nitrogen (
-Tritylation): The tetrazole ring is deprotonated by the base, creating a nucleophilic tetrazolyl anion that attacks the trityl cation equivalent.[1] This is generally the faster reaction. -
Carboxylic Acid (
-Tritylation): The carboxylic acid is converted to a trityl ester.[1] Due to the massive steric bulk of the trityl group ( ), forming the ester requires forcing conditions (excess reagent) or extended reaction times compared to the nitrogen protection.[1]
Critical Consideration: The trityl cation (
Reaction Pathway Diagram[1][3]
Figure 1: Step-wise tritylation pathway.[1][3][4][5][6][7][8][9] The reaction proceeds through the N-trityl intermediate before forming the sterically hindered trityl ester.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role |
| Candesartan | >98% (HPLC) | Starting Material |
| Trityl Chloride (Trt-Cl) | 99% (Reagent Grade) | Protecting Group Source |
| Triethylamine (TEA) | Anhydrous (>99.5%) | Base / HCl Scavenger |
| Dichloromethane (DCM) | Anhydrous (max 0.01% | Solvent |
| DMAP | 99% | Catalyst (Optional, accelerates esterification) |
| Sodium Bicarbonate | Sat.[1][4] Aqueous Solution | Quenching/Wash |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with nitrogen inlet.[1]
-
Magnetic stirrer and temperature probe.
-
Rotary evaporator with vacuum control.
-
Flash Chromatography system (Silica gel 60).[1]
Experimental Protocol
Step 1: Preparation and Solubilization
-
Dry the System: Flame-dry the glassware under vacuum and purge with dry Nitrogen (
) three times.[1] -
Charge: Add Candesartan (5.0 g, 11.3 mmol) to the flask.
-
Solvent: Add Anhydrous DCM (50 mL) .
-
Base Addition: Add Triethylamine (4.7 mL, 33.9 mmol, 3.0 eq) via syringe.
-
Observation: The suspension should clear as the triethylammonium salt of Candesartan forms.
-
Step 2: Tritylation Reaction[1]
-
Reagent Prep: Dissolve Trityl Chloride (9.5 g, 34.0 mmol, 3.0 eq) in minimal anhydrous DCM (15 mL).
-
Addition: Add the Trt-Cl solution dropwise to the reaction mixture over 20 minutes at room temperature (20–25°C).
-
Note: A slight exotherm may be observed.
-
-
Catalysis (Optional): If reaction is sluggish after 2 hours, add DMAP (0.1 eq) to catalyze the ester formation.
-
Incubation: Stir vigorously at room temperature for 6–12 hours .
Step 3: In-Process Control (IPC)
Monitor by TLC or HPLC.[1]
-
TLC System: Hexane:Ethyl Acetate (7:3).[1]
-
Rf Values (Approx):
-
Criteria: Reaction is complete when the mono-trityl intermediate (<5%) is consumed.[1]
Step 4: Workup (Critical for Ester Stability)
Warning: Trityl esters hydrolyze in acidic media.[1] Maintain neutral/basic pH.
-
Quench: Pour reaction mixture into cold 5%
solution (100 mL) . Stir for 10 minutes. -
Extraction: Separate the organic layer.[4][6][8] Extract the aqueous layer once with DCM (30 mL).[1]
-
Washing: Wash combined organics with water (
mL) followed by brine (50 mL). -
Drying: Dry over anhydrous
and filter. -
Concentration: Evaporate solvent under reduced pressure at <35°C to yield a crude yellow foam.
Step 5: Purification
Since this is a reference standard, high purity is required. Crystallization is difficult due to the amorphous nature of the di-trityl compound; Column Chromatography is recommended.
-
Column Prep: Slurry Silica Gel 60 in Hexane containing 1% Triethylamine .
-
Reasoning: The TEA neutralizes the acidity of the silica gel, preventing on-column hydrolysis of the trityl ester.
-
-
Elution Gradient:
-
0–10 min: 100% Hexane (removes excess Trt-OH).[1]
-
10–40 min: 5%
20% Ethyl Acetate in Hexane.
-
-
Isolation: Collect fractions containing the high-Rf spot. Evaporate to dryness to yield This compound as a white to off-white powder.[1]
Analytical Validation
Expected Data Profile
| Test | Acceptance Criteria |
| Appearance | White to Off-White Solid |
| HPLC Purity | > 95.0% (Area %) |
| Mass Spectrometry (ESI) | |
| 1H-NMR (CDCl3) | Diagnostic Trityl Peaks: Multiplet |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield of Di-Trityl | Steric hindrance preventing esterification.[1] | Increase Trt-Cl to 4.0 eq; Add DMAP (10 mol%); Gently reflux (40°C). |
| High Trt-OH Impurity | Wet solvent or atmospheric moisture.[1] | Use freshly distilled DCM; Ensure |
| Product Decomposition on Column | Acidic silica hydrolysis. | Mandatory: Pre-treat silica column with 1% Triethylamine/Hexane. |
References
-
Synthesis of Trityl Candesartan (Intermediate)
-
Impurity Profiling of Candesartan
-
Trityl Protection Mechanisms
-
Patent Literature on Candesartan Synthesis
Sources
- 1. Trityl candesartan cilexetil | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel preparation of trityl group candesartan cilexetil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 6. Trityl candesartan | 139481-72-4 [chemicalbook.com]
- 7. CN101323610A - New method for preparing trityl candesartan cilexetil intermediate - Google Patents [patents.google.com]
- 8. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 9. allmpus.com [allmpus.com]
- 10. veeprho.com [veeprho.com]
Application Notes and Protocols: HPLC Method Development for N-Trityl Candesartan Trityl Ester Analysis
Introduction: The Critical Role of Intermediate Purity in API Synthesis
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of intermediates is paramount to ensuring the quality, safety, and efficacy of the final drug product. N-Trityl Candesartan Trityl Ester is a key intermediate in the synthesis of Candesartan Cilexetil, a potent angiotensin II receptor antagonist used in the management of hypertension.[1][2] The trityl protecting groups are crucial for directing the synthesis, and their subsequent removal is a critical step. Therefore, a robust analytical method to assess the purity of this compound is essential for process control and to minimize impurity carryover into the final API.
This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The narrative explains the scientific rationale behind the methodological choices, provides a detailed protocol, and presents a framework for validation in accordance with international guidelines.
Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.
Analyte Characterization
This compound is a large, hydrophobic molecule due to the presence of two trityl groups.[3] Its chemical structure dictates its solubility and chromatographic behavior. It is practically insoluble in water and sparingly soluble in methanol, but soluble in organic solvents like acetonitrile.[3][4] This information is foundational to selecting the appropriate stationary and mobile phases.
Column Selection: The Heart of the Separation
Given the non-polar nature of this compound, a reversed-phase (RP) HPLC mode is the logical choice. A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent retention and resolution for hydrophobic compounds. For this method, a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is selected to ensure high efficiency and good peak shape. The use of core-shell columns could also be considered to achieve faster separations without compromising resolution.[5]
Mobile Phase Optimization: Driving the Selectivity
The mobile phase composition is a critical parameter that influences retention time and selectivity.[5] A gradient elution is necessary to ensure that the highly retained this compound is eluted in a reasonable time with good peak symmetry, while also allowing for the separation of potentially more polar related substances.
-
Aqueous Phase: A buffer is necessary to control the pH and ensure consistent ionization of any acidic or basic functional groups. A phosphate buffer at a pH of 2.5 is chosen to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[6][7]
-
Organic Phase: Acetonitrile is selected as the organic modifier due to its low viscosity, UV transparency, and excellent solvating power for the analyte.[4]
The gradient program is optimized to provide a good balance between analysis time and resolution of the main peak from any potential impurities.
Detection Wavelength: Maximizing Sensitivity
To determine the optimal detection wavelength, a UV scan of this compound is performed. The molecule exhibits strong absorbance in the UV region. A wavelength of 254 nm is selected as it provides a high signal-to-noise ratio for the analyte and is a common wavelength for the detection of related aromatic compounds.[4] Some related impurities might be better detected at other wavelengths, such as 210 nm for non-chromophoric impurities like trityl alcohol.[4][8]
Visualizing the Workflow
The logical flow of the HPLC method development process is illustrated in the following diagram:
Caption: A flowchart of the HPLC method development process.
Detailed HPLC Protocol
This protocol provides a step-by-step guide for the analysis of this compound.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 1.36 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the standard solution five times to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes.
Method Validation: Ensuring Trustworthiness and Reliability
Method validation is a critical step to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11]
System Suitability
System suitability tests are an integral part of the method to ensure the chromatographic system is performing adequately.[12] The acceptance criteria are established based on the United States Pharmacopeia (USP) General Chapter <621>.[13][14]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% (for 5 replicate injections) |
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Injecting a blank (diluent) to show no interference at the retention time of the analyte.
-
Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the sample to demonstrate that the degradation products do not interfere with the quantification of the analyte.[15][16]
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[17]
-
Prepare a series of solutions of this compound at different concentrations (e.g., 50% to 150% of the nominal concentration).
-
Plot a graph of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy and Precision
-
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within 98.0% to 102.0%.
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]
-
Vary parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase pH (e.g., ± 0.1 units)
-
-
The system suitability parameters should still be met under these varied conditions.
Conclusion: A Validated Method for Confident Analysis
The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The systematic development approach, grounded in the scientific principles of chromatography, ensures the method's suitability for its intended purpose. Adherence to the validation protocols outlined by the ICH guidelines will provide a high degree of confidence in the quality of the analytical data, which is crucial for ensuring the purity of this key intermediate and, ultimately, the safety and efficacy of the final Candesartan Cilexetil API.
References
- Phechkrajang, C. M., Quynh, P. T., & Suntornsuk, L. (2017). Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Pharmaceutical Chemistry Journal, 51(5), 416–424.
- United States Pharmacopeia.
- Farrugia, M., Azzopardi, A., & Farrugia, C. (n.d.). Method Development Studies on the HPLC Analysis of Candesartan Cilexetil using a Core-Shell Column. University of Malta.
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Acta Poloniae Pharmaceutica. (2017). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Pol Pharm, 74(2), 357-367.
- United States Pharmacopeia.
- Agilent. (n.d.).
- AMSbiopharma. (2025).
- United States Pharmacopeia. (2021).
- DSDP Analytics. (n.d.).
- Journal of Pharmaceutical Analysis. (n.d.). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. PMC.
- Scholars Research Library. (n.d.).
- Der Pharma Chemica. (2024). Development and Validation of Simplified RP-HPLC Method for Quantification of Candesartan Cilexetil in Commercial Formulations. Der Pharma Chemica, 16(1), 197-203.
- International Council for Harmonisation. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Mahidol University. (2017).
- Allmpus. (n.d.). n-trityl candesartan.
- Simson Pharma Limited. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). N-Trityl Candesartan.
- ResearchGate. (2024). RPLC method for trityl candesartan in bulk and dosage forms.
- ResearchGate. (n.d.). Structures of candesartan cilexetil and its impurities (i) Trityl Alcohol.
Sources
- 1. N-Trityl Candesartan | CAS 139481-72-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. allmpus.com [allmpus.com]
- 4. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. um.edu.mt [um.edu.mt]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. â©621⪠Chromatography [doi.usp.org]
- 15. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method - Phechkrajang - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 16. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: NMR Characterization of N-Trityl Candesartan Trityl Ester
Executive Summary
The characterization of N-Trityl Candesartan Trityl Ester (Bis-Trityl Candesartan, C₆₂H₄₈N₆O₃) presents a unique challenge in pharmaceutical impurity profiling.[1] Unlike the active pharmaceutical ingredient (API) Candesartan Cilexetil, this intermediate contains two triphenylmethyl (trityl) protecting groups : one on the tetrazole ring and one esterifying the carboxylic acid.[1]
These two trityl groups introduce 30 aromatic protons that resonate in the narrow 6.9–7.5 ppm region, severely obscuring the ~11 aromatic protons of the pharmacologically active benzimidazole-biphenyl core.[1] This Application Note provides a self-validating NMR protocol to deconvolute these signals, utilizing the ethoxy side-chain as a quantitative "anchor" and 2D Heteronuclear Correlation (HETCOR) to bypass the aromatic crowding.
Structural Context & Challenges
The Molecule[1][2][3]
The "Trityl Forest" Problem
In a standard 1D ¹H NMR spectrum, the trityl groups generate massive multiplet envelopes between 6.8 and 7.5 ppm.[1] The signals for the biphenyl linker and the benzimidazole ring—critical for structural verification—are often buried underneath these envelopes.[1]
-
Objective: Unambiguously assign the scaffold protons despite the >70% signal overlap from protecting groups.
-
Strategy: Use the aliphatic 2-Ethoxy group (-O-CH₂-CH₃) as the starting point for connectivity tracing (HMBC/COSY).[1]
Experimental Protocol
Sample Preparation
The bis-trityl nature renders this molecule highly lipophilic.[1] While DMSO-d₆ is standard for the final API (Candesartan), Chloroform-d (CDCl₃) is superior for this specific intermediate due to better solubility and resolution of the aromatic multiplets.[1]
Step-by-Step:
-
Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% TMS (v/v) as an internal reference.[1]
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Note: High concentration is required to detect quaternary carbons in HMBC, but avoid saturation which causes viscosity broadening.[1]
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a 5mm high-precision NMR tube to remove suspended solids that degrade line shape.
Acquisition Parameters (600 MHz Recommended)
To resolve the aromatic crowding, a high-field instrument (≥400 MHz, ideally 600 MHz) is required.[1]
| Experiment | Pulse Sequence | Scans (NS) | Critical Parameter | Purpose |
| ¹H 1D | zg30 | 16 | D1 = 10s | Quantitative integration (ensure relaxation of aromatic protons). |
| ¹H-¹H COSY | cosygpppqf | 8 | 2048 x 256 | Trace spin systems (Ethoxy group; Biphenyl ring).[1] |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.3 | 8 | J = 145 Hz | Multiplicity-edited to distinguish CH/CH₃ (positive) from CH₂ (negative).[1] |
| ¹H-¹³C HMBC | hmbcgplpndqf | 32 | J_LR = 8 Hz | The Key Experiment: Connects aliphatic anchor to aromatic core. |
Structural Logic & Assignment Strategy
The following diagram illustrates the logical flow for assigning the "buried" core protons using the accessible aliphatic signals.
Figure 1: Deconvolution strategy using the Ethoxy group as a structural anchor to bypass Trityl overlap.
Data Analysis & Assignment Guide
The Aliphatic "Anchor" (Clean Region)
This is the only region free of interference.[1] Use the Methyl triplet as your integration reference (Set to 3.00 H).[1]
| Position | Chemical Shift (δ ppm, CDCl₃) | Multiplicity | Integration | Assignment Note |
| -CH₃ (Ethoxy) | ~1.45 | Triplet (t) | 3.00 H | Reference Signal. |
| -O-CH₂- (Ethoxy) | ~4.65 | Quartet (q) | 2.00 H | Key HMBC anchor.[1] |
| -N-CH₂- (Benzyl) | ~5.50 | Singlet (s) | 2.00 H | Connects Benzimidazole to Biphenyl.[1] |
The Aromatic "Forest" (6.8 – 7.8 ppm)
The 30 protons from the two trityl groups appear as two distinct but overlapping sets of multiplets.[1]
Step 1: Identify the Trityl Signals[1]
-
Trityl Ester (O-Trityl): typically resonates slightly upfield (6.9–7.3 ppm) due to the electron-donating nature of the ester oxygen relative to the tetrazole.[1]
-
Tetrazole Trityl (N-Trityl): typically 7.1–7.4 ppm.[1]
-
Integration Check: The total integration of the aromatic region should be approx 41-42H (30 Trityl + ~11 Core).[1] If it is significantly less, the trityl ester may have hydrolyzed.[1]
Step 2: Deconvoluting the Core
Use HMBC from the Benzyl Methylene (N-CH₂, ~5.5 ppm) to find the biphenyl carbons.[1]
-
Benzimidazole Protons (H4, H5, H6):
-
Biphenyl Protons:
-
The biphenyl ring protons often show complex second-order effects.
-
Diagnostic Signal: The protons ortho to the tetrazole ring are deshielded and may appear as a doublet or multiplet around 7.8–8.0 ppm, separated from the trityl region.[1]
-
Summary Table of Expected Shifts
| Fragment | Proton | Approx Shift (ppm) | Multiplicity |
| Benzimidazole | H-4 | 7.70 - 7.85 | dd |
| H-5, H-6 | 7.10 - 7.30 | m (Buried) | |
| Biphenyl | Linker Protons | 6.90 - 7.10 | d/m (Often shielded) |
| Tetrazole-adjacent | 7.80 - 7.95 | d/m (Deshielded) | |
| Protecting Groups | Trityl (x2) | 6.90 - 7.45 | Massive Multiplets (30H) |
Validation & Troubleshooting
Self-Validating Checks
To ensure the structure is this compound and not the free acid or mono-trityl derivative:
-
Proton Count: Integrate the entire aromatic region (6.5–8.0 ppm) relative to the methyl triplet (1.45 ppm, 3H).[1]
-
Carbon Count: Count the number of quaternary carbons in the 142–143 ppm region (Trityl ipso-carbons). You should see distinct signals for the N-Trityl ipso-carbons and O-Trityl ipso-carbons.[1]
Regioisomerism (N1 vs N2)
The trityl group on the tetrazole can exist on N1 or N2.[1][3]
-
N2-Trityl (Preferred): In CDCl₃, the N2 isomer is thermodynamically more stable.[1]
-
Differentiation: ¹H-¹⁵N HMBC is the gold standard.[1] However, in ¹H NMR, the N2 isomer typically shows a specific splitting pattern in the biphenyl protons due to ring current effects, whereas N1 is often sterically more crowded.[1]
References
-
Impurity Profiling of Candesartan: Subba Rao, D. V., et al. "Preparation and characterization of impurities in Candesartan cilexetil."[1][3][4] Journal of Pharmaceutical and Biomedical Analysis, vol. 56, no. 5, 2011. [1]
-
Trityl Group Characterization: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.[1] (Standard reference for Trityl NMR shifts). [1]
-
Regioisomerism in Tetrazoles: Dams, I., et al.[1] "Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?" Molecules, vol. 20, no.[1] 12, 2015.
-
Candesartan Cilexetil Monograph: United States Pharmacopeia (USP), Candesartan Cilexetil Related Compounds.[1] [1]
Sources
- 1. Trityl candesartan cilexetil | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethoxy-1-((2'-(1-(triphenylmethyl)-1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid | C43H34N6O3 | CID 10312563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Using N-Trityl Candesartan Trityl Ester as an impurity reference standard
Application Note: N-Trityl Candesartan Trityl Ester as a Critical Impurity Reference Standard
Abstract
This technical guide details the protocol for utilizing This compound (CAS: 1797113-00-8) as a reference standard in the impurity profiling of Candesartan Cilexetil.[1] This "Di-Trityl" impurity, characterized by extreme hydrophobicity and high molecular weight (~925 Da), presents unique challenges in solubility, chromatographic retention, and stability. This note provides a validated workflow to isolate, detect, and quantify this species, ensuring compliance with ICH Q3A/B guidelines for genotoxic and process-related impurities.
Introduction & Chemical Context
1.1 The Role of Trityl Protection In the synthesis of Candesartan Cilexetil, the triphenylmethyl (trityl) group is employed to protect the tetrazole ring of the Candesartan backbone.[2][3] This prevents unwanted side reactions during the esterification with cilexetil halide.
1.2 Origin of the Impurity The target intermediate is N-Trityl Candesartan (Mono-trityl).[1] However, under conditions of excess trityl chloride or uncontrolled pH during the protection step, the carboxylic acid moiety at position 7 of the benzimidazole ring can also undergo esterification. This results in the formation of This compound (Di-trityl impurity).[1]
1.3 Why It Matters
-
Process Control: Its presence indicates a lack of stoichiometry control during the protection phase.
-
Carryover Risk: Due to its high lipophilicity, it binds strongly to purification resins and crystallizes poorly in polar solvents, posing a risk of carrying over into the final API if not specifically monitored.
Compound Characterization
| Parameter | Specification |
| Chemical Name | 2-Ethoxy-1-[[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid trityl ester |
| Common Name | This compound (Di-Trityl Impurity) |
| CAS Number | 1797113-00-8 |
| Molecular Formula | C₆₂H₄₈N₆O₃ |
| Molecular Weight | 925.10 g/mol |
| Solubility | Insoluble in water.[1][4] Soluble in DCM, THF, DMSO. Sparingly soluble in Methanol/Acetonitrile. |
| Appearance | Off-white to pale yellow powder |
Mechanism of Formation (Visualized)
The following diagram illustrates the divergence in the synthetic pathway leading to the Di-Trityl impurity.
Figure 1: Synthetic pathway showing the bifurcation where excess tritylation leads to the formation of the this compound impurity.[1]
Analytical Protocol (HPLC/UPLC)
Due to the extreme hydrophobicity of the Di-Trityl species (two bulky trityl groups), standard gradient methods for Candesartan (which usually end at 60-70% organic) may fail to elute this impurity, leading to "ghost peaks" in subsequent runs.[1]
Chromatographic Conditions
-
System: UHPLC or HPLC with PDA detector.
-
Column: C18 (L1), High Carbon Load (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus).
-
Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).
-
-
Wavelength: 254 nm (primary), 210 nm (secondary for sensitivity).[5]
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min (HPLC).
Mobile Phase Strategy
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]
-
Note: Acidic pH prevents ionization of the carboxylate (if free), but here it stabilizes the silica.
-
-
Mobile Phase B: 100% Acetonitrile (or THF:Acetonitrile 1:1 if retention is too high).
Gradient Program (Critical for Elution):
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 10 | 90 | Gradient Elution |
| 20.0 | 0 | 100 | Trityl Wash |
| 25.0 | 0 | 100 | Hold to elute Di-Trityl |
| 25.1 | 60 | 40 | Return to Initial |
| 30.0 | 60 | 40 | Re-equilibration |
Expert Insight: The hold at 100% B is mandatory. The Di-Trityl impurity typically elutes at an RRT of >1.8 relative to Candesartan Cilexetil.[1]
Sample Preparation & Handling
5.1 Solubility Warning The Di-Trityl ester is not soluble in pure methanol or water.[1] Attempting to dissolve it in standard diluents will result in precipitation and low recovery.
5.2 Preparation Protocol
-
Stock Solution (500 µg/mL): Weigh 5 mg of this compound. Dissolve in 100% Tetrahydrofuran (THF) or Dichloromethane (DCM) .[1] Sonicate for 2 minutes.
-
Working Standard: Dilute the Stock Solution with Acetonitrile to reach the target concentration (e.g., 5 µg/mL).
-
Avoid water in the diluent for the impurity standard to prevent precipitation.
-
5.3 Stability Check (Self-Validating Step) Trityl esters are acid-labile.[1]
-
Test: Inject the standard immediately after prep. Re-inject after 4 hours at room temperature.
-
Acceptance: Discrepancy < 2.0%.[4][7] If degradation (formation of Mono-Trityl species) is observed, switch to a neutral diluent (Acetonitrile/Water without acid) for sample prep.[1]
Method Validation Parameters
| Parameter | Acceptance Criteria | Notes |
| Specificity | Resolution > 1.5 from N-Trityl Candesartan | The Di-Trityl peak must be distinct from the Mono-Trityl intermediate. |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Expect LOQ approx. 0.05% due to high UV absorbance of trityl groups. |
| Linearity | R² > 0.999 | Range: LOQ to 150% of specification limit. |
| Recovery | 85% - 115% | Spiked into API matrix. |
Troubleshooting Guide
Issue: "Ghost Peak" in subsequent blank runs.
-
Cause: The Di-Trityl impurity retained on the column because the gradient didn't go to 100% B or didn't hold long enough.
-
Solution: Extend the 100% B wash step to 10 minutes. Inject a blank with 100% THF to clean the column.
Issue: Peak Splitting.
-
Cause: Solvent mismatch. Sample dissolved in 100% THF/DCM injected into a high-aqueous initial mobile phase.[1]
-
Solution: Reduce injection volume (e.g., 5 µL) or match the sample diluent more closely to the initial mobile phase (e.g., dissolve in minimal THF, dilute with MeCN).
Issue: Degradation of Standard.
-
Cause: Acidic hydrolysis of the trityl ester in the volumetric flask.
-
Solution: Use non-acidified Acetonitrile as the diluent. Keep samples at 4°C.
References
-
European Directorate for the Quality of Medicines (EDQM). Candesartan Cilexetil Monograph 2573. European Pharmacopoeia. Available at: [Link][1]
-
Mao, Y., et al. (2010). "Novel and Practical Synthesis of Candesartan Cilexetil." Heterocycles, 81(6), 1503.[8] Available at: [Link][1]
-
Veeprho Pharmaceuticals. Candesartan Impurity Profiling and Standards. Available at: [Link][1]
Sources
- 1. edqm.eu [edqm.eu]
- 2. nbinno.com [nbinno.com]
- 3. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 7. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Purification of trityl-protected candesartan via column chromatography
Executive Summary
This Application Note details the chromatographic isolation of Trityl-Candesartan Cilexetil (TCC) , the critical penultimate intermediate in the synthesis of the antihypertensive drug Candesartan Cilexetil.
While industrial production typically relies on crystallization for bulk purification, column chromatography is indispensable in three specific scenarios:
-
Reference Standard Isolation: Isolating pure N1/N2 regioisomers for analytical method validation.
-
R&D Scale-Up: Purifying batches where crystallization yields are low due to high impurity load (e.g., excess triphenylmethanol).
-
Process Recovery: Salvaging mother liquors containing significant amounts of product.
Core Challenge: The trityl (triphenylmethyl) group renders the molecule highly lipophilic and acid-labile. Standard acidic mobile phases (e.g., 0.1% TFA) or unbuffered silica gel can cause premature deprotection (detritylation) on the column, leading to yield loss and column fouling. This protocol utilizes a buffered Normal Phase (NP) approach for bulk purification and a pH-neutral Reverse Phase (RP) method for polishing.
Chemical Context & Impurity Profile
Target Molecule: Trityl-Candesartan Cilexetil (TCC) Function: The trityl group protects the tetrazole ring during the esterification of Candesartan with cilexetil chloride.[1]
Critical Impurities:
| Impurity | Origin | Chromatographic Behavior (NP) |
|---|---|---|
| Triphenylmethanol (Tr-OH) | Hydrolysis of trityl chloride/TCC | Elutes Early (Non-polar, but hydroxyl adds slight polarity). Often co-elutes without optimization. |
| N2-Isomer (Regioisomer) | Alkylation at the N2 position of tetrazole (often desired) vs N1 | Critical separation. Isomers have very similar Rf values. |
| Des-ethyl Candesartan | Hydrolysis byproduct | Highly Polar (Retained strongly on Silica). |
| Detritylated Candesartan | On-column degradation | Stays at baseline (very polar compared to TCC). |
Protocol A: Normal Phase Flash Chromatography (Primary Purification)
Objective: Bulk removal of Triphenylmethanol and separation of major regioisomers.
Stationary Phase Selection
-
Media: High-purity Silica Gel 60 (40–63 µm).
-
Critical Pre-treatment: Silica gel is naturally slightly acidic (pH ~5-6). To prevent on-column detritylation, the silica must be neutralized .
-
Buffering Agent: Triethylamine (TEA) or Diisopropylamine (DIPA).
Mobile Phase System
-
Solvent A: n-Hexane (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)[2]
-
Modifier: 1% Triethylamine (TEA) added to both solvents to maintain basicity throughout the gradient.
Step-by-Step Procedure
-
Column Equilibration: Flush the silica column with 3 Column Volumes (CV) of 95:5 Hexane:EtOAc (+1% TEA) . This saturates the silanol groups with amine, preventing acid catalysis.
-
Sample Loading (Dry Load Technique):
-
Dissolve crude TCC in a minimum volume of Dichloromethane (DCM).
-
Add silica gel (ratio 1:2 sample:silica) to the solution.
-
Evaporate solvent under vacuum until a free-flowing powder remains.
-
Load the powder onto the top of the equilibrated column (use a solid loader cartridge if available).
-
Why Dry Load? TCC has poor solubility in Hexane. Liquid loading in DCM causes "band broadening" and poor isomer separation.
-
-
Gradient Elution:
| Time (min) | % Solvent A (Hexane + 1% TEA) | % Solvent B (EtOAc + 1% TEA) | Objective |
| 0–5 | 95 | 5 | Elute non-polar debris |
| 5–20 | 95 → 80 | 5 → 20 | Elute Triphenylmethanol (Tr-OH) |
| 20–45 | 80 → 60 | 20 → 40 | Elute Trityl-Candesartan Cilexetil |
| 45–55 | 60 → 0 | 40 → 100 | Wash polar degradants |
-
Fraction Collection:
-
Trityl alcohol typically elutes first.
-
TCC elutes second.[3]
-
Monitor fractions via TLC (Hexane:EtOAc 7:3, UV 254 nm). TCC spots will be UV active and high Rf.
-
Protocol B: Reverse Phase Polishing (High Purity)
Objective: Removal of closely eluting regioisomers for Reference Standard generation (>99.5% purity).
Chromatographic Conditions
-
Column: C18 (Octadecyl), High Carbon Load (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
-
Reasoning: High carbon load maximizes hydrophobic interaction, essential for separating the bulky trityl isomers.
-
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate (pH 7.5–8.0). DO NOT USE TFA.
-
Solvent B: Acetonitrile (ACN).
-
-
Flow Rate: Optimized for column diameter (e.g., 15 mL/min for 20mm ID prep column).
Gradient Strategy
Trityl-Candesartan is extremely hydrophobic. A standard 5% organic start will cause precipitation at the column head.
| Time (min) | % A (Buffer) | % B (ACN) | Mechanism |
| 0–2 | 20 | 80 | High organic loading to prevent precipitation |
| 2–15 | 20 → 5 | 80 → 95 | Shallow gradient for isomer resolution |
| 15–20 | 0 | 100 | Flush lipophilic impurities |
Process Logic & Decision Workflow
The following diagram illustrates the decision logic for purifying Trityl-Candesartan, emphasizing the critical "Acid Check" to prevent product degradation.
Figure 1: Purification workflow emphasizing the removal of Triphenylmethanol and the critical requirement for basic buffering during chromatography.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
-
Observation: A broad, tailing peak appears early in the chromatogram or the baseline rises continuously.
-
Cause: On-column detritylation. The trityl group is cleaving due to acidic silanols, releasing Trityl Alcohol (early eluter) and Candesartan Cilexetil (retained).
-
Solution: Increase TEA concentration to 1.5% in the equilibration step. Ensure the column is fully "deactivated" before loading the sample.
Solubility Crash
-
Observation: High backpressure immediately after injection in Reverse Phase.
-
Cause: TCC is insoluble in water. Injecting a DMSO/DMF solution into a low-organic mobile phase causes precipitation.
-
Solution: Ensure the starting mobile phase is at least 80% Acetonitrile . Dilute the sample in 100% Acetonitrile if possible, or a 50:50 ACN:THF mixture.
Regioisomer Separation
-
Insight: The N1 and N2 trityl isomers often have distinct crystalline habits but close chromatographic retention.
-
Optimization: If NP flash fails to separate them, switch to a Toluene:Acetone system (95:5) on silica. The pi-pi interactions of Toluene with the trityl rings can offer different selectivity compared to Hexane/EtOAc.
References
-
Kubo, K., et al. (1993). "Nonpeptide Angiotensin II Receptor Antagonists. Synthesis and Biological Activity of Benzimidazole Derivatives." Journal of Medicinal Chemistry, 36(15), 2182–2195. Link
-
Teva Pharmaceutical Industries Ltd. (2005). "Process for the preparation of Candesartan Cilexetil." U.S. Patent Application 2005/0250827. Link
-
Bayer AG. (1996). "Process for the preparation of biphenyltetrazoles." European Patent EP0720982.[2] Link
-
Reddy, A.V., et al. (2010). "Identification, synthesis and structural characterization of process related impurities of Candesartan Cilexetil." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 367-376. Link
Sources
Application Note: A Guide to the Crystallization and Isolation of N-Trityl Candesartan
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization and isolation of N-Trityl Candesartan, a critical intermediate in the synthesis of the antihypertensive drug, Candesartan Cilexetil. The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). This document delves into the fundamental principles of solvent selection, presents detailed, field-proven protocols for crystallization, and offers troubleshooting guidance. The methodologies are grounded in authoritative patent literature and scientific principles to ensure robust and reproducible outcomes.
Introduction
Candesartan Cilexetil is a potent and selective angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure.[1][2] Its synthesis involves a multi-step process where the control of impurities is a critical regulatory and safety requirement. One of the key intermediates in many synthetic routes is 2-ethoxy-1-{[2'-(1-trityl-1H-tetraazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid, commonly known as N-Trityl Candesartan (CAS 139481-72-4).[3]
The isolation of N-Trityl Candesartan in high purity is a crucial step that prevents the carry-over of process-related impurities into the final API. Crystallization is the most effective and industrially scalable technique for this purpose. The choice of solvent is the most critical parameter in developing a successful crystallization process, as it governs not only the yield and purity but also the crystal habit and handling characteristics of the isolated solid. This guide explains the causality behind solvent selection and provides detailed protocols for achieving high-purity N-Trityl Candesartan.
The Science of Solvent Selection for N-Trityl Candesartan
The molecular structure of N-Trityl Candesartan features a large, non-polar triphenylmethyl (trityl) protecting group and several polar functional groups, including a carboxylic acid and a tetrazole ring. This amphiphilic nature dictates its solubility profile. An ideal crystallization solvent system should exhibit the following characteristics:
-
High Solubility at Elevated Temperatures: To ensure the crude material completely dissolves, allowing for the removal of insoluble particulate matter.
-
Low Solubility at Ambient or Sub-ambient Temperatures: To maximize the recovery and yield of the purified product upon cooling.
-
Effective Impurity Rejection: The solvent should keep process-related impurities dissolved even as the desired product crystallizes.
-
Chemical Inertness: The solvent must not react with the solute.
-
Formation of Well-Defined Crystals: The solvent should promote the growth of stable crystals that are easy to filter and wash.
Based on these principles and a review of established processes, alcohols, particularly anhydrous ethanol, have been identified as highly effective single-solvent systems for this purpose.[4] The moderate polarity of ethanol allows it to dissolve N-Trityl Candesartan at reflux while its solubility drops significantly upon cooling. Furthermore, many common, more polar impurities remain in the ethanol mother liquor.
Recommended Solvent Systems for Isolation
While various solvents can be screened, patent literature points towards specific systems that have been proven effective. The primary system involves a single alcohol solvent, which simplifies processing and recovery.
| Solvent System | Purity Achieved | Yield Reported | Key Considerations & Rationale | Source(s) |
| Anhydrous Ethanol | >97.5% | 78-88% | Single-solvent system, simplifying recovery. Ethanol's polarity is well-suited to dissolve the molecule when hot and ensure low solubility when cold. "Anhydrous" condition is specified to prevent potential hydration issues. | [4] |
| Hexane | Not Specified | Not Specified | Mentioned as a crystallization solvent in prior art.[4] Due to its non-polar nature, it is likely used as an anti-solvent in combination with a more polar "good" solvent (e.g., Dichloromethane, Ethyl Acetate). | [4] |
| Methanol | Not Specified | Not Specified | N-Trityl Candesartan is known to be soluble in methanol.[3] It is a common recrystallization solvent for the final deprotected product, Candesartan Cilexetil, suggesting its utility for the core molecular structure.[5][6] | [3][6] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with checkpoints for ensuring process control.
Protocol 1: Crystallization of N-Trityl Candesartan from Anhydrous Ethanol
This protocol is adapted from established methods for preparing high-purity N-Trityl Candesartan.[4]
Methodology:
-
Dissolution: In a suitable reactor, charge the crude N-Trityl Candesartan (1.0 equivalent). Add anhydrous ethanol (approx. 4.5-5.0 volumes, e.g., 4.5 mL per gram of crude).
-
Heating: Agitate the mixture and heat to reflux (approx. 78°C) until a clear solution is obtained. This ensures all the material is dissolved, which is critical for effective purification.
-
Controlled Cooling (Crystallization): Once a clear solution is achieved, begin a slow, controlled cooling process. A recommended cooling ramp is 10-15°C per hour to promote the growth of large, well-defined crystals and prevent "oiling out."
-
Slurry Maturation: Hold the resulting slurry at ambient temperature (20-25°C) for a minimum of 2 hours with gentle agitation. This maturation period allows for the completion of crystallization and can improve yield. For further yield maximization, cool the slurry to 0-5°C and hold for an additional hour.
-
Isolation: Filter the crystalline solid using a Buchner funnel.
-
Washing: Gently wash the filter cake with a small volume of cold (0-5°C) anhydrous ethanol (approx. 0.5-1.0 volumes) to displace the impurity-rich mother liquor.
-
Drying: Dry the purified N-Trityl Candesartan under vacuum at 50-60°C until a constant weight is achieved.
-
Quality Control: Analyze the dried product for purity by High-Performance Liquid Chromatography (HPLC).
Protocol 2: Screening via Solvent/Anti-Solvent Crystallization
This protocol provides a framework for isolating the product when dealing with a highly impure crude material or when a single solvent system is ineffective.
Methodology:
-
Dissolution: Dissolve the crude N-Trityl Candesartan in a minimum amount of a "good" solvent in which it is highly soluble at room temperature, such as Dichloromethane (DCM) or Ethyl Acetate.[7]
-
Anti-Solvent Addition: While stirring the solution, slowly add a non-polar "anti-solvent" in which the product is insoluble, such as hexane or heptane.[4] Add the anti-solvent dropwise until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Seeding (Optional): If available, add a few seed crystals of pure N-Trityl Candesartan to promote controlled crystallization.
-
Crystallization & Maturation: Continue the slow addition of the anti-solvent. Allow the slurry to stir at ambient temperature for 2-4 hours to complete the crystallization process.
-
Isolation and Drying: Isolate the product by filtration, wash with the anti-solvent, and dry as described in Protocol 1.
Visualization of Workflows
Visual workflows provide a clear, at-a-glance understanding of the process and decision-making logic.
Caption: General workflow for the crystallization of N-Trityl Candesartan.
Caption: Decision tree for crystallization process optimization.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out / Formation of a Gum | The solution has become supersaturated too quickly; cooling rate is too fast; solvent is too non-polar for the impurity profile. | Decrease the cooling rate significantly. Introduce seed crystals at a temperature just below the saturation point. Consider using a slightly more polar solvent mixture. |
| Poor or Low Yield | The product has significant solubility in the mother liquor at the final isolation temperature; insufficient crystallization time. | Lower the final temperature of the slurry (e.g., to 0-5°C). Increase the slurry maturation time. If using a solvent/anti-solvent system, increase the proportion of the anti-solvent. |
| Low Purity of Isolated Product | Impurities have co-crystallized with the product; inefficient washing of the filter cake. | Perform a second recrystallization step. Ensure the wash solvent is cold and used efficiently to displace the mother liquor without dissolving a significant amount of product. |
Conclusion
The successful isolation of N-Trityl Candesartan is a cornerstone for the synthesis of high-purity Candesartan Cilexetil. This application note has established that anhydrous ethanol is a highly effective and industrially viable solvent for this critical purification step.[4] By applying the principles of controlled crystallization outlined in the provided protocols, researchers can consistently achieve high yields and purities. The presented workflows and troubleshooting guide serve as a robust starting point for process development and optimization, ensuring the final API meets the stringent quality standards required for pharmaceutical use.
References
- CN103073537A - Synthesis process of candesartan cilexetil - Google P
- US7884212B2 - Process for the preparation of candesartan cilexetil - Google P
- PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - P
- CN103304543A - Preparation method of candesartan cilexetil - Google P
- US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google P
- New Practical Synthesis of the Key Intermediate of Candesartan - ACS Public
- Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection - Benchchem. (URL: )
- WO2005111021A1 - Preparation of candesartan cilexetil in high purity - Google P
- EP3312174A1 - Method for preparing trityl candesartan - Google P
- WO/2020/140193 SYNTHESIS METHOD FOR CANDESARTAN CILEXETIL INTERMEDIATE - WIPO P
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. (URL: )
- NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL Yongjun Mao,1,§ Ruisheng Xiong,1,§ Zheng Liu,2 Haihong Li,2 Jingkang Sh. (URL: )
- N-Trityl Candesartan Ethyl Ester - Data Sheet - United St
- n-trityl candesartan - Allmpus - Research and Development. (URL: )
- WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google P
- N-Trityl Candesartan | 139481-72-4 - Sigma-Aldrich. (URL: )
Sources
- 1. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 3. allmpus.com [allmpus.com]
- 4. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 5. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]
- 6. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 7. usbio.net [usbio.net]
Application Note & Protocol: Synthesis of Candesartan Cilexetil via Deprotection of the Trityl Ester Intermediate
Abstract
This document provides a comprehensive guide for the synthesis of Candesartan Cilexetil, a potent angiotensin II receptor antagonist, from its N-trityl protected carboxylic acid intermediate. The protocol details a two-stage process: the initial esterification to form (±)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl-2-ethoxy-1-[[2'-(N-triphenylmethyltetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate (Trityl Candesartan Cilexetil), followed by the critical deprotection of the trityl group to yield the final active pharmaceutical ingredient (API). This guide emphasizes the scientific rationale behind procedural choices, offering robust, field-proven protocols designed for high yield and purity.
Introduction: Strategic Synthesis of a Pro-Drug
Candesartan Cilexetil (marketed as Atacand®) is an essential therapeutic agent for the management of hypertension and heart failure.[1] It functions as a pro-drug, which, after oral administration, undergoes rapid and complete hydrolysis in the gastrointestinal tract to its active metabolite, candesartan.[2] This bioactivation strategy significantly enhances the drug's oral bioavailability.
The synthesis of Candesartan Cilexetil presents a key chemical challenge: the selective alkylation of the carboxylic acid group in the presence of the acidic tetrazole ring. To achieve this selectivity, the tetrazole moiety is temporarily masked with a protecting group. The triphenylmethyl (trityl) group is an ideal choice due to its steric bulk, which effectively shields the tetrazole nitrogen, and its lability under specific acidic or solvolytic conditions, allowing for its clean removal in the final step.[3]
This guide focuses on the terminal steps of the synthesis: the esterification of the trityl-protected candesartan and the subsequent deprotection to furnish the final API.
Chemical Transformation Workflow
The synthesis proceeds in two distinct, high-yield stages as depicted below. The initial step involves the formation of the cilexetil ester, followed by the removal of the trityl protecting group from the tetrazole ring.
Figure 1: Overall synthetic workflow from the trityl-protected precursor to the final, purified Candesartan Cilexetil API.
Stage 1: Synthesis of Trityl Candesartan Cilexetil Intermediate
Principle & Rationale
This step involves a nucleophilic substitution reaction where the carboxylate salt of trityl candesartan attacks an activated cilexetil donor, typically 1-chloroethyl cyclohexyl carbonate (Cilexetil Chloride).[4][5] The reaction is performed in the presence of a mild inorganic base, such as potassium carbonate, which deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion. A polar aprotic solvent like acetonitrile is chosen to solubilize the reactants and facilitate the SN2 reaction while minimizing side reactions.[4] The reaction temperature is moderately elevated to ensure a reasonable reaction rate without promoting degradation.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Role | Notes |
| Trityl Candesartan | C₄₃H₃₄N₆O₃ | 682.78 | Starting Material | Ensure dryness. |
| 1-Chloroethyl cyclohexyl carbonate | C₉H₁₅ClO₃ | 206.67 | Esterifying Agent | Genotoxic potential; handle with care.[6] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base | Anhydrous grade is preferred. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Solvent | Low boiling, facilitates removal.[4] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | For work-up. |
| Deionized Water | H₂O | 18.02 | Wash Solvent | For work-up. |
| Brine | NaCl (aq) | - | Wash Solution | To break emulsions. |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | Anhydrous. |
Experimental Protocol
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Trityl Candesartan (1.0 eq), Potassium Carbonate (2.0 eq), and Acetonitrile (approx. 10 mL per gram of starting material).[4]
-
Reagent Addition: Add 1-Chloroethyl cyclohexyl carbonate (2.0 eq) to the suspension.
-
Reaction Execution: Stir the suspension at 40°C for approximately 8-10 hours under a nitrogen atmosphere.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: e.g., Ethyl Acetate/Hexane mixture).
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure (rotary evaporator).[4]
-
Aqueous Work-up: To the resulting residue, add Ethyl Acetate (20 mL/g) and Water (15 mL/g). Stir vigorously.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice more with Ethyl Acetate.[4]
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Trityl Candesartan Cilexetil, typically as an oil or foam. This crude product is often used in the next step without further purification.
Stage 2: Deprotection and Purification of Candesartan Cilexetil
Principle & Rationale
The removal of the trityl group is the final and most critical step. The C-N bond of the trityl-protected tetrazole is susceptible to cleavage under various conditions.
-
Acid-Catalyzed Methods: Strong mineral acids (e.g., HCl) or organic acids (e.g., formic acid) can be used.[2][7] The mechanism involves protonation of a tetrazole nitrogen, followed by departure of the highly stable triphenylmethyl (trityl) cation.[3] While effective, strongly acidic conditions can lead to the formation of impurities, such as the 2-hydroxy-benzimidazole derivative, complicating purification.[8] Lewis acids like zinc chloride in a mixed solvent system have also been reported to give higher yields and shorter reaction times.[9]
-
Acid-Free Solvolysis (Preferred Method): A more process-friendly and robust method involves heating the trityl intermediate in a mixture of protic and non-polar solvents, such as methanol and toluene, often with a small amount of water.[2][4] In this process, methanol acts as a nucleophile that attacks the trityl carbocation as it dissociates, forming triphenylmethyl methyl ether as a byproduct. This method avoids harsh acidic reagents, leading to a cleaner product profile and simplifying purification.[4][7] The byproduct is easily removed during the subsequent crystallization.
This protocol details the acid-free solvolysis method due to its high yield, operational simplicity, and superior impurity profile.
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Role | Notes |
| Trityl Candesartan Cilexetil | C₆₂H₅₈N₆O₆ | 991.17 | Starting Material | Crude from Stage 1. |
| Methanol (MeOH) | CH₄O | 32.04 | Deprotection Solvent | Protic solvent. |
| Toluene | C₇H₈ | 92.14 | Co-solvent | Aids solubility and crystallization. |
| Water | H₂O | 18.02 | Co-solvent/Catalyst | Facilitates deprotection.[2] |
Detailed Protocol: Deprotection & Purification
-
Deprotection Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude Trityl Candesartan Cilexetil (1.0 eq) in a mixture of Toluene (6 volumes) and Methanol (6 volumes). Add Water (approx. 0.05 volumes).[4]
-
Reaction: Heat the mixture to a gentle reflux (approx. 75-80°C) and maintain for 12-16 hours.[4][10] The reaction can be monitored by HPLC until the starting material is below 2%.[9]
-
Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure (40-50°C) to obtain a viscous oil or solid residue.[2]
-
Primary Crystallization: Dissolve the residue at 60°C in a minimal amount of a toluene/methanol (e.g., 95:5 w/w) mixture (approx. 2.5 volumes).[2]
-
Precipitation: Cool the solution slowly to 20-25°C and stir for 15-20 hours to allow for complete precipitation of the product.[2][10]
-
Isolation: Collect the solid product by filtration. Wash the filter cake with a small amount of cold toluene/methanol mixture.
-
Recrystallization (for High Purity): For API-grade purity (>99.5%), the crude solid can be recrystallized. Dissolve the product in methanol (approx. 5 volumes) at 50°C to obtain a clear solution.[2]
-
Final Precipitation: Cool the solution to room temperature (19-22°C) and stir for an extended period (e.g., 48-60 hours). The high-purity Candesartan Cilexetil will crystallize as a white solid.[2][10]
-
Final Isolation and Drying: Collect the crystals by filtration, wash with cold methanol, and dry under vacuum at 50°C to a constant weight. The final product should be a white to off-white powder.[2]
Characterization
The identity and purity of the final Candesartan Cilexetil should be confirmed using standard analytical techniques:
-
HPLC/UPLC: To determine purity and quantify any process-related impurities.[11][12]
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of the trityl group.
-
Mass Spectrometry: To confirm the molecular weight (610.66 g/mol ).[13]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[13]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient reaction time or temperature. Inactive solvent batch. | Extend reflux time and monitor by HPLC. Ensure solvents are of appropriate grade. A small amount of formic acid can be added to drive the reaction to completion if necessary.[4] |
| Low Yield after Crystallization | Product remains in the mother liquor. Crystallization conditions (solvent ratio, temp.) not optimal. | Concentrate the mother liquor and attempt a second crop. Optimize the solvent ratio and cooling profile. Seeding with a small crystal can induce precipitation.[2] |
| High Impurity Levels (e.g., >0.5%) | Harsh deprotection conditions. Incomplete removal of byproducts. | Switch to the milder acid-free solvolysis method. Perform a second recrystallization, ensuring slow cooling to promote the formation of well-ordered crystals.[2][8] |
| Product is an Oil/Gummy Solid | Presence of residual solvents or impurities inhibiting crystallization. | Redissolve the material and remove all solvent under high vacuum. Attempt trituration with a non-solvent like hexane or a mixture of acetone/hexane to induce solidification.[2][10] |
References
-
Scribd. Synthesis of Candesartan Cilexetil. Available at: [Link]
-
Seki, M. (2012). An Efficient C–H Arylation of a 5-Phenyl-1H-tetrazole Derivative: A Practical Synthesis of an Angiotensin II Receptor Blocker. Synthesis, 44, 3231–3237. Available at: [Link]
- Prabhu, et al. (2005). Preparation of candesartan cilexetil in high purity. U.S. Patent Application US20050250827A1.
-
Mao, Y., et al. (2010). A Novel and Practical Synthesis of Candesartan Cilexetil. HETEROCYCLES, 81(6), 1503. Available at: [Link]
- Dolitzky, et al. (2005). Preparation of candesartan cilexetil. WIPO Patent Application WO2005037821A2.
- Stular, et al. (2012). PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL. European Patent EP1945629B1.
-
New Drug Approvals. CANDESARTAN CILEXETIL. Available at: [Link]
-
Márton, P., et al. (2007). New Practical Synthesis of the Key Intermediate of Candesartan. Organic Process Research & Development, 11(1), 121–125. Available at: [Link]
- Qingdao Huanghai Pharmaceutical Co., Ltd. (2013). Synthesis method of candesartan cilexetil. Chinese Patent CN102887890A.
-
Kumar, N. D. A., et al. (2014). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Pharmaceutical Analysis, 4(3), 209–215. Available at: [Link]
- Teva Pharmaceutical Industries Ltd. (2009). Preparation of high purity candesartan cilexetil. Korean Patent Application KR20090029310A.
- Hetero Drugs Limited. (2007). An improved process for the preparation of candesartan cilexetil. WIPO Patent Application WO2007094015A1.
-
ResearchGate. Structures of candesartan cilexetil and its impurities. Available at: [Link]
-
WIPO. (2020). SYNTHESIS METHOD FOR CANDESARTAN CILEXETIL INTERMEDIATE. WIPO Patent Application WO/2020/140193. Available at: [Link]
-
ResearchGate. Synthesis of candesartan cilexetil (22) via Ru-catalyzed direct.... Available at: [Link]
-
ResearchGate. Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Available at: [Link]
- Nanjing University of Science and Technology. (2017). Method for preparing sartan drugs by removing trityl protecting group. Chinese Patent CN104788429B.
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]
-
Common Organic Chemistry. Trityl Protection. Available at: [Link]
-
AKJournals. (2022). An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 1-13. Available at: [Link]
-
USP. Candesartan Cilexetil Monograph. Available at: [Link]
-
Naarini Molbio Pharma. Cyclohexyl-1-chloroethyl Carbonate. Available at: [Link]
-
Veeprho. Cyclohexyl 1-Chloroethyl Carbonate. Available at: [Link]
-
Pharmaffiliates. Candesartan-impurities. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 5. Naarini Molbio Pharma [naarini.com]
- 6. veeprho.com [veeprho.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 10. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]
- 11. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. drugfuture.com [drugfuture.com]
Storage conditions for moisture-sensitive trityl esters
Executive Summary
Trityl (triphenylmethyl) esters are invaluable tools in organic synthesis, particularly for carboxyl group protection due to their immense steric bulk. However, this utility comes at a cost: extreme hydrolytic instability. Unlike trityl ethers, trityl esters possess a better leaving group (carboxylate vs. alkoxide), making them significantly more prone to cleavage by atmospheric moisture, especially in the presence of trace acidity.
This guide provides a rigorous, field-proven protocol for the storage and handling of these compounds. It moves beyond standard "store cool and dry" advice to explain the mechanistic reasons for degradation and provides a self-validating system to ensure reagent integrity.
Scientific Foundation: The Mechanism of Instability
To preserve trityl esters, one must understand how they fail. The degradation is not a random oxidation; it is a specific, acid-catalyzed hydrolysis driven by the stability of the trityl cation.
The Hydrolysis Pathway
The trityl group (
Key Insight: This reaction is autocatalytic in non-buffered systems if the resulting carboxylic acid is strong enough to protonate the remaining ester, accelerating degradation.
Figure 1: The hydrolytic degradation pathway of trityl esters. Note that the formation of Triphenylmethanol is the definitive indicator of storage failure.
Protocol A: Receipt and Long-Term Storage
Objective: To arrest thermodynamic motion and exclude moisture immediately upon arrival.
The "Deep Freeze" System Standard refrigeration (4°C) is often insufficient for long-term storage of highly sensitive trityl esters. A temperature of -20°C is required to kinetically inhibit the ionization step shown in Figure 1.
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 2°C) | Reduces kinetic energy, preventing spontaneous C-O bond cleavage. |
| Atmosphere | Argon (preferred) or | Argon is heavier than air and provides a better "blanket" in opened bottles. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (which can generate radicals); Parafilm creates a secondary moisture barrier. |
| Desiccant | Placed inside the secondary container, not mixed with the reagent. |
Step-by-Step Protocol:
-
Inspect: Upon arrival, check the bottle for "caking" or white crusts on the rim (signs of hydrolysis).
-
Secondary Containment: Do not store the bottle loose in the freezer. Place the manufacturer's bottle inside a larger jar or plastic container containing a layer of active desiccant (e.g., Drierite or Silica Gel).[2]
-
Seal: Wrap the cap of the manufacturer's bottle with Parafilm M® before placing it in the secondary container.
-
Freeze: Store the entire assembly at -20°C.
Protocol B: Active Handling (The "Warm-Up" Rule)
Objective: To prevent atmospheric condensation, which is the #1 cause of reagent failure.
The most critical error researchers make is opening a cold bottle. Cold glass condenses atmospheric water vapor instantly. This water mixes with the reagent, creating a "micro-reactor" that degrades the top layer of the ester.
Figure 2: The "Warm-Up" workflow. Bypassing the equilibration step (Step 2) compromises the entire remaining stock.
Detailed Methodology:
-
Equilibration: Remove the secondary container from the freezer. Do not open it. Place it on the bench and wait until the outer glass is dry and room temperature (typically 45–60 minutes).
-
Inert Weighing:
-
Best Practice: Transfer the bottle into a glovebox.
-
Standard Practice: Use an inverted funnel connected to an Argon line flowing gently over the balance pan and the open bottle.
-
-
Dispensing: Use a dry, acid-free spatula. Avoid metal spatulas if the compound is extremely sensitive; PTFE-coated tools are safer.
-
Resealing: Before screwing the cap back on, flush the headspace of the bottle with a gentle stream of Argon for 10 seconds.
-
Return: Re-parafilm and return to the secondary container and freezer immediately.
Quality Control: Self-Validating the System
Trust, but verify. Before using a stored trityl ester in a critical reaction, perform this rapid QC check.
The 1H NMR Purity Check
Proton NMR is the superior method for detecting hydrolysis because the breakdown product, Triphenylmethanol (
-
Solvent:
(Neutralized with basic alumina if the ester is extremely acid-labile). -
Diagnostic Signals:
-
Trityl Ester (Intact): Look for the trityl aromatic protons. They typically appear as a multiplet around 7.20–7.40 ppm.
-
Triphenylmethanol (Impurity): The hydrolysis product shows a characteristic shift. In many solvents, the alcohol proton (
) appears as a singlet (broad or sharp depending on concentration) around 2.0–3.0 ppm, or the aromatic multiplet shifts slightly downfield compared to the ester. -
Free Acid: Look for the R-COOH proton (usually >10 ppm, broad).
-
Acceptance Criteria:
-
If the integration of the Triphenylmethanol signals > 5% relative to the ester, purification (recrystallization) is required.
-
If the sample smells like acetic acid (for trityl acetate) or benzoic acid (for trityl benzoate), degradation is advanced.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons. (The definitive guide on trityl protection/deprotection mechanics).
-
Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Standard protocols for inert atmosphere handling).
-
Kocieński, P. J. (2005). Protecting Groups (3rd ed.).[3] Thieme. (Detailed discussion on the lability of trityl esters vs. ethers).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Techniques for drying solvents and reagents).[2][4][5][6]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Trityl Candesartan Trityl Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical transformation in the synthesis of N-Trityl Candesartan Trityl Ester?
The core of the synthesis is a protection reaction where Candesartan is treated with triphenylmethyl chloride (trityl chloride, TrCl). This reaction protects two acidic protons: one on the tetrazole ring and one on the carboxylic acid group, converting them into trityl ethers and esters, respectively.[1] This protection is a critical step to prevent unwanted side reactions during the subsequent esterification to form the cilexetil prodrug.[1][2] A patent describes a one-pot method starting from a candesartan cyclic compound to form the tetrazole, hydrolyze it, and then add the trityl protecting group directly.[3]
Q2: Why is the trityl protecting group so crucial in Candesartan synthesis?
The trityl group serves two main purposes. First, it masks the acidic proton of the tetrazole ring, which is a key structural component for the drug's activity but can interfere with subsequent reactions.[4] Second, it protects the carboxylic acid, allowing for the selective introduction of the cilexetil ester chain later in the synthesis.[5][6] This strategic protection leads to a cleaner reaction, higher yields, and a less complex purification process for the final active pharmaceutical ingredient (API).[1]
Q3: What are the main challenges and side reactions that can lower the yield?
The primary challenges that can reduce the final yield include:
-
Incomplete Reaction: Insufficient reaction time, temperature, or improper stoichiometry of reagents can lead to unreacted Candesartan or mono-tritylated intermediates.
-
Side Product Formation: The formation of isomeric byproducts or impurities due to the reaction conditions can complicate purification and reduce the yield of the desired product.[7]
-
Hydrolysis (Deprotection): The trityl group is sensitive to acid and can be prematurely cleaved if acidic conditions are inadvertently introduced during workup or purification.[8] Patents often describe the deliberate deprotection of trityl groups using various acids, highlighting the group's lability.[9][10][11]
-
Purification Losses: The final product is typically a solid that requires crystallization. Significant material can be lost during this step if the solvent system and conditions are not optimized.[5]
Troubleshooting Guide: Yield Improvement
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot and optimize your synthesis.
Issue 1: Low Conversion of Candesartan Starting Material
Q: My reaction stalls, and analysis (TLC/HPLC) shows a significant amount of unreacted Candesartan. How can I drive the reaction to completion?
A: This is a common issue often related to reaction conditions and reagent stoichiometry. Here’s a systematic approach to troubleshoot:
1. Re-evaluate Your Base and Stoichiometry: The tritylation reaction requires a base to deprotonate the acidic protons on the tetrazole and carboxylic acid groups, facilitating the nucleophilic attack on the trityl chloride.
-
Causality: An insufficient amount of base or a base that is too weak will result in incomplete deprotonation, slowing down or stalling the reaction.
-
Protocol Insight: Ensure you are using at least two equivalents of base for the two acidic sites. It is common practice to use a slight excess (e.g., 2.2 - 2.5 equivalents). Triethylamine (TEA) is a frequently used base in this reaction.[3]
-
Recommendation: If using TEA, ensure it is dry and of high purity. Consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if the reaction remains sluggish, but be mindful that stronger bases can sometimes promote side reactions.
2. Check Reagent Quality and Reaction Environment:
-
Causality: Trityl chloride is highly susceptible to hydrolysis. Moisture in the solvent or on the glassware will consume the reagent, making it unavailable for the reaction and reducing your effective stoichiometry.
-
Protocol Insight: Use anhydrous solvents (like Dichloromethane or DMF).[12][13] Dry all glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.
3. Optimize Reaction Temperature and Time:
-
Causality: While some tritylations proceed at room temperature, this specific reaction involving two acidic sites may require thermal energy to overcome the activation barrier.
-
Recommendation: A patent suggests controlling the reaction temperature between 25-35°C.[3] If your reaction is slow at room temperature, try gently heating it to 35-40°C and monitor the progress by HPLC. Extend the reaction time and continue monitoring until the starting material is consumed.
Issue 2: Formation of Multiple Products and Purification Difficulties
Q: My crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram, making crystallization difficult and lowering the isolated yield. What is causing this, and how can I minimize impurities?
A: The formation of multiple products often points to issues with regioselectivity, over-alkylation, or degradation. Here's how to address it:
1. Understand Tetrazole Alkylation Chemistry:
-
Causality: The tetrazole ring has four nitrogen atoms, and alkylation can potentially occur at different positions, leading to N-1 and N-2 isomers.[7] While the trityl group is bulky and sterically directs the reaction, deviations from optimal conditions can lead to a mixture of isomers, which are often difficult to separate.
-
Expert Insight: The choice of solvent can influence the ratio of isomers. Polar aprotic solvents like DMF or acetonitrile generally favor the formation of the desired isomer in tetrazole alkylations. Dichloromethane is also reported as an effective solvent for tritylation reactions.[12][13]
-
Recommendation: If you are using a non-polar solvent, consider switching to anhydrous DMF or acetonitrile. Maintain a consistent and controlled reaction temperature, as temperature fluctuations can affect selectivity.
2. Control Stoichiometry to Prevent Side Products:
-
Causality: Using a large excess of trityl chloride might seem like a good way to drive the reaction to completion, but it can sometimes lead to undesired side reactions. Conversely, impurities in the starting material can also lead to byproducts.
-
Recommendation: Use a controlled excess of trityl chloride (e.g., 2.1 - 2.3 equivalents). Ensure the purity of your starting Candesartan is high.
3. Optimize the Crystallization Process:
-
Causality: A poor choice of crystallization solvent will not effectively separate the desired product from impurities, leading to an impure solid or low recovery.
-
Protocol Insight: A common procedure involves dissolving the crude product in a suitable solvent and then adding an anti-solvent to induce precipitation. One patent describes using anhydrous ethanol for crystallization.[3] Another patent details a process of dissolving the crude material in methanol at reflux, followed by cooling to crystallize.[11]
-
Recommendation: Perform small-scale solubility tests to find an optimal solvent/anti-solvent system. Common systems include Dichloromethane/Hexane, Ethyl Acetate/Heptane, or Acetone/Water. Start with a hot, saturated solution and allow it to cool slowly to form well-defined crystals, which are typically purer than a rapidly crashed-out powder.
Visualizing the Workflow and Troubleshooting
To better understand the process, the following diagrams illustrate the synthesis workflow and a logical troubleshooting path.
Caption: High-level workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
Reference Protocols
Optimized Protocol for this compound Synthesis
This protocol is a synthesis of information from publicly available documents and should be adapted and optimized for your specific laboratory conditions.
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add Candesartan (1 equivalent).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask (approx. 10-15 mL per gram of Candesartan). Stir until the solid is fully suspended.
-
Base Addition: Add triethylamine (2.2 equivalents) dropwise to the suspension. Stir for 15-20 minutes.
-
Tritylation: Add triphenylmethyl chloride (TrCl) (2.1 equivalents) portion-wise over 30 minutes. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at ambient temperature (25-30°C) for 12-24 hours. Monitor the reaction progress by HPLC until the Candesartan peak is <1.0%.
-
Workup: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid or viscous oil.
-
Purification: Dissolve the crude material in a minimal amount of a hot solvent (e.g., acetone or ethyl acetate) and add a non-polar anti-solvent (e.g., heptane or hexane) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold anti-solvent, and dry in a vacuum oven at 40-50°C to a constant weight.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Key Insight |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants; aprotic nature prevents hydrolysis of TrCl.[12][13] |
| Base | Triethylamine (TEA) | Sufficiently strong to deprotonate acidic sites; volatile and easily removed during workup.[3] |
| Stoichiometry (TrCl) | 2.1 - 2.3 equivalents | Ensures complete reaction of both acidic sites while minimizing potential side reactions from a large excess. |
| Temperature | 25 - 35 °C | Provides a balance between reaction rate and selectivity, minimizing byproduct formation.[3] |
| Purification | Crystallization (e.g., Ethanol) | Effective method for achieving high purity required for pharmaceutical intermediates.[3] |
References
- US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google P
- US7884212B2 - Process for the preparation of candesartan cilexetil - Google P
- Trityl Group Deprotection
- Preparation of candesartan cilexetil - P
- PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - P
- (PDF)
- NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL.
- Candesartan | C24H20N6O3 | CID 2541 - PubChem.
- Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC.
- Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4)
- Identification, synthesis and structural determination of some impurities of candesartan cilexetil - ResearchG
- EP3312174A1 - Method for preparing trityl candesartan - Google P
- WO2005037821A2 - Preparation of candesartan cilexetil - Google P
- Innovations in Candesartan Synthesis: The Role of Trityl Candesartan.
Sources
- 1. nbinno.com [nbinno.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 4. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 6. Preparation of candesartan cilexetil - Patent US-7098342-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 10. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]
- 11. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 12. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Trityl-Protected Sartans
Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of trityl-protected sartans. This guide is designed for researchers, analytical scientists, and drug development professionals who are facing challenges in achieving symmetrical peak shapes for this class of compounds. As Senior Application Scientists, we provide not just steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting efforts.
Part 1: Understanding the Core Problem
Q: Why is peak tailing so common when analyzing trityl-protected sartans?
A: Peak tailing for these molecules is a multi-faceted issue stemming from their unique chemical structure. An ideal chromatographic peak is symmetrical (Gaussian), but asymmetry, particularly tailing, indicates undesirable interactions are occurring within your HPLC system.[1][2] For trityl-protected sartans, the problem is twofold:
-
The Analyte's Dual Nature: Trityl-protected sartans are complex molecules. They possess a very large, bulky, and non-polar (hydrophobic) trityl protecting group attached to a sartan backbone that contains polar and ionizable functional groups, such as a tetrazole or carboxylic acid moiety.[3][4] This creates a molecule with distinct regions that can interact with the stationary phase in multiple ways.
-
Secondary Site Interactions: The primary cause of peak tailing in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[5][6] While the main retention mechanism is hydrophobic interaction with the C18 chains, polar functional groups on your sartan can form strong secondary bonds (hydrogen bonding or ionic interactions) with active sites on the silica backbone of the column packing, most notably with residual silanol groups (Si-OH).[1][2][7][8] These silanol groups are acidic and can become ionized (Si-O-), leading to a strong electrostatic attraction with basic or polar analytes, causing them to "drag" through the column and produce a tailing peak.[5][7]
-
Potential for On-Column Instability: The trityl group can be labile under certain acidic conditions.[9][10] If the mobile phase conditions are too harsh, partial deprotection can occur on the column, leading to the presence of two different species (protected and deprotected sartan), which can manifest as distorted or tailing peaks.
Part 2: A Systematic Troubleshooting Guide
A logical, step-by-step approach is the most efficient way to diagnose and solve the problem. Start with the easiest and most common solutions first (mobile phase and column) before moving to more complex system issues.
Q1: Where do I begin? What is a logical workflow for troubleshooting?
A: We recommend a systematic approach that isolates variables. Begin with the mobile phase, then evaluate the column, and finally inspect the hardware. This workflow prevents random adjustments and helps you pinpoint the root cause efficiently.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. Computational and Enzymatic Studies of Sartans in SARS-CoV-2 Spike RBD-ACE2 Binding: The Role of Tetrazole and Perspectives as Antihypertensive and COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Restek - Videoartikel [de.restek.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
Technical Support Center: Optimizing Acid Hydrolysis of N-Trityl Candesartan Cilexetil
Executive Summary
Welcome to the technical support hub for Candesartan Cilexetil synthesis. This guide addresses the critical deprotection step of N-Trityl Candesartan Cilexetil (TCC) .
Clarification on Nomenclature: While your request mentioned "Trityl Ester," the standard pharmaceutical intermediate is N-Trityl Candesartan Cilexetil (where the carboxyl group is esterified with a cilexetil moiety, and the tetrazole nitrogen is protected by a trityl group).[1] This guide focuses on removing the N-Trityl group while preserving the acid-labile Cilexetil ester—a classic "Selectivity Paradox" in organic process development.[1]
Part 1: The Selectivity Paradox (Mechanism & Protocol)[1]
The deprotection of TCC is a competition between two pathways.[1] Your goal is to cleave the bulky, acid-labile Trityl (Triphenylmethyl) group without hydrolyzing the sensitive Cilexetil (Cyclohexyl 1-hydroxyethyl carbonate) ester.[1]
The Mechanism[1][2][3]
-
Protonation: The tetrazole nitrogen is protonated by the acid catalyst.[1]
-
Cleavage: The C-N bond breaks, releasing the stable Trityl carbocation and the free Tetrazole (Candesartan Cilexetil).[1]
-
Quenching: The Trityl carbocation reacts with the solvent:
Recommended Protocol: The "Soft Acid" Approach
Rationale:[1] Strong mineral acids (HCl, H₂SO₄) often lead to ester hydrolysis (Impurity B).[1] We recommend a Formic Acid/Toluene/Methanol system which offers a wider safety margin.
Standard Operating Procedure (SOP-TCC-04):
-
Dissolution: Suspend 1.0 eq of N-Trityl Candesartan Cilexetil in Toluene (6-10 vol) . Toluene acts as a co-solvent to solubilize the starting material and later helps keep Trityl byproducts in solution.
-
Reagent Addition: Add Methanol (3-5 vol) followed by Formic Acid (1.5 - 2.0 eq) .
-
Note: Methanol acts as the nucleophile to trap the trityl cation.[1]
-
-
Reaction: Heat to 50–55°C for 6–10 hours.
-
Workup (Critical):
-
Cool to 20°C.
-
Adjust pH to 6.0–6.5 using dilute NaHCO₃ or NaOH (careful addition to avoid localized high pH which hydrolyzes the ester).
-
Phase separation: The Toluene layer removes the bulk of Trityl Methyl Ether.[1]
-
Extract aqueous layer with Ethyl Acetate if necessary, or proceed to crystallization from Acetone/Water or Methanol/Water.[1]
-
Part 2: Troubleshooting Guide (Q&A)
Category A: Yield & Reaction Completion
Q1: The reaction is stalling at 90% conversion. Should I add more acid?
-
Diagnosis: Trityl deprotection is an equilibrium process.[1] If the Trityl carbocation is not effectively "trapped," it can re-attach.[1]
-
Solution: Do not add strong acid yet. Instead, add more Methanol . Methanol drives the equilibrium forward by irreversibly converting the Trityl cation into Trityl Methyl Ether (MTE).[1]
-
Warning: Increasing temperature >60°C significantly increases the risk of Cilexetil ester cleavage.[1]
Q2: I see a precipitate forming during the reaction. Is this my product?
-
Analysis: Candesartan Cilexetil is often soluble in Toluene/MeOH at 50°C but may precipitate as the reaction cools.[1] However, if you are using a water-rich method, it could be Trityl Alcohol.
-
Action: Perform a hot filtration test or HPLC of the solid. If it is product, ensure you have enough solvent to keep it in solution until the controlled crystallization step to ensure purity.[1]
Category B: Impurity Management[1]
Q3: My HPLC shows a large peak at RRT ~0.5 (Impurity B). What is it?
-
Identity: This is likely Candesartan (Free Acid) .[1]
-
Cause: Hydrolysis of the Cilexetil ester.[1] This occurs if:
-
Fix: Switch to the Formic Acid/Toluene protocol. If using HCl, lower temperature to 0–5°C (kinetic control).
Q4: How do I efficiently remove the Trityl byproduct?
-
Insight: Trityl Methyl Ether (MTE) is highly lipophilic.[1]
-
Protocol: After neutralization, ensure a thorough wash with Hexane or Toluene .[1] Candesartan Cilexetil is insoluble in Hexane, while MTE is soluble.[1] A "slurry wash" of the crude solid in Hexane is very effective.[1]
Part 3: Visualization & Logic[1]
Reaction Pathway & Selectivity
This diagram illustrates the "Safe" vs. "Unsafe" pathways.[1]
Figure 1: Reaction pathway showing the critical divergence between successful deprotection and ester hydrolysis (Impurity B).
Troubleshooting Decision Tree
Use this logic flow to diagnose HPLC results.
Figure 2: Diagnostic logic for common reaction failures.
Part 4: Impurity Profile Reference
| Impurity Name | Structure/Origin | RRT (Approx) | Control Strategy |
| Candesartan Cilexetil | Target API | 1.00 | N/A |
| Impurity A (Des-ethyl) | Acid hydrolysis of ethoxy group | ~0.40 | Avoid strong mineral acids (HCl).[1] |
| Impurity B (Acid) | Hydrolysis of Cilexetil ester | ~0.50 | Maintain pH > 1 during reaction; Keep Temp < 60°C. |
| Trityl Alcohol | Reaction of Trityl + Water | > 2.0 | Wash with Toluene; Crystallize from MeOH.[1] |
| Trityl Methyl Ether | Reaction of Trityl + MeOH | > 2.5 | Highly soluble in Hexane; Wash crude solid.[1] |
References
-
Mao, Y., et al. (2010).[1] Novel and Practical Synthesis of Candesartan Cilexetil. Heterocycles, 81(6), 1503.[1][6]
-
Takeda Chemical Industries. (1993). Preparation of Candesartan Cilexetil. U.S. Patent 5,196,444.[1][10]
-
Teva Pharmaceutical Industries. (2005).[1] Preparation of Candesartan Cilexetil in High Purity. U.S. Patent Application 2005/0250827.[1]
-
Havlíček, J., et al. (2009).[1] Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 74(2), 347–362.[1]
-
Zhejiang Tianyu Pharmaceutical. (2015).[1] Method for preparing sartan drugs by removing trityl protecting group.[1][2][10] CN Patent 104788429B.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 3. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 4. edqm.eu [edqm.eu]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allmpus.com [allmpus.com]
- 9. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 10. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]
Technical Guide: Solubility & Handling of Trityl Candesartan Cilexetil in Methanol
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
Trityl Candesartan Cilexetil (TCC) is the critical penultimate intermediate in the synthesis of the antihypertensive drug Candesartan Cilexetil.[1] The presence of the triphenylmethyl (trityl) protecting group on the tetrazole ring introduces significant lipophilicity and steric bulk to the molecule.
The Core Problem: While Methanol (MeOH) is the preferred solvent for the final deprotection (detritylation) step due to its ability to facilitate acid-catalyzed cleavage or transesterification, TCC exhibits poor solubility in pure methanol at ambient temperatures .[1] This creates a technical paradox: the solvent required for the reaction is a poor solvent for the reactant, leading to slurry mixtures, slow kinetics, or incomplete reactions.[1]
This guide addresses the solubility mismatch by providing protocol modifications for reaction setup, purification, and analytical sample preparation.
Troubleshooting Guide (Q&A)
Category A: Dissolution for Deprotection Reactions[1]
Q1: I am trying to dissolve Trityl Candesartan Cilexetil in Methanol at room temperature (25°C) for deprotection, but it remains a suspension. Is this normal?
A: Yes, this is the expected behavior.
-
Mechanism: The trityl group renders the molecule highly hydrophobic (LogP > 6).[1] Methanol, being a polar protic solvent, cannot overcome the lattice energy of the solid TCC at ambient temperatures.[1]
-
Solution: Do not aim for a clear solution at RT. Standard industrial protocols operate as a slurry-to-solution process.[1]
-
Protocol: Suspend TCC in Methanol. Heat the mixture to reflux (approx. 65°C) .
-
Observation: The solid will dissolve as the temperature rises and the reaction proceeds. As the trityl group is cleaved (forming trityl methyl ether or trityl alcohol), the more polar Candesartan Cilexetil product forms, which has different solubility characteristics.[1]
-
Reference: See US Patent 2005/0250827 which describes refluxing a suspension until a clear solution is obtained [1].[1]
-
Q2: Refluxing in pure methanol is taking too long (>10 hours). How can I accelerate dissolution?
A: You are likely facing mass-transfer limitations due to the heterogeneous nature of the slurry.[1]
-
Corrective Action: Use a Co-Solvent System .
-
Recommended Solvents: Dichloromethane (DCM) or Toluene.[1][2]
-
Ratio: Dissolve TCC in a minimum volume of DCM (approx. 3-4 volumes), then add Methanol (approx. 5-10 volumes).
-
Why it works: DCM is an excellent solvent for trityl-protected species.[1] It creates a homogeneous phase immediately, allowing the acid catalyst (if used) or thermal energy to act on the solvated molecules rather than the crystal surface.[1] DCM can be distilled off later if necessary.
Category B: Analytical Sample Preparation (HPLC)
Q3: My TCC standard precipitates when I dilute it with the mobile phase (MeOH/Buffer). How do I stabilize it?
A: This is a common error caused by "solvent shock."
-
Cause: Diluting a hydrophobic stock directly into a high-water content buffer causes immediate precipitation.[1]
-
Fix:
-
Diluent: Use Acetonitrile (ACN) or 100% Methanol as the primary diluent. ACN is preferred for TCC as it prevents potential solvolysis (degradation) of the trityl group that can occur in acidic methanol.
-
Gradient Mixing: If your mobile phase is aqueous, ensure your injection volume is low (<10 µL) or that the sample solvent matches the initial gradient conditions (high organic).[1]
-
Warning: Avoid acidic diluents. The trityl group is acid-labile.[1] Dissolving TCC in acidic methanol for HPLC will result in "ghost peaks" of deprotected Candesartan Cilexetil appearing in your chromatogram [2].
-
Category C: Purification & Crystallization[1][4][8][9]
Q4: During recrystallization from Methanol, the product "oils out" instead of forming crystals.
A: Oiling out indicates the solution is supersaturated too quickly at a temperature above the product's melting point (or the solvent's boiling point is too close to the oiling temperature).[1]
-
Adjustment:
Technical Data & Solvent Parameters
Table 1: Solubility Profile of Trityl Candesartan Cilexetil
| Solvent | Solubility at 25°C | Solubility at Reflux | Role in Process |
| Methanol | Sparingly Soluble (Slurry) | Soluble (Reactive) | Reagent / Anti-solvent |
| Dichloromethane | Highly Soluble (>100 mg/mL) | N/A (Low BP) | Co-solvent for dissolution |
| Toluene | Soluble | Highly Soluble | Recrystallization solvent |
| Water | Insoluble | Insoluble | Anti-solvent |
| Acetonitrile | Soluble | Soluble | HPLC Diluent |
Table 2: Physico-Chemical Properties
| Property | Value | Implication |
| Molecular Weight | ~853 g/mol | High MW contributes to slow dissolution kinetics.[1] |
| LogP (Est.) | > 6.0 | Highly lipophilic; requires non-polar solvents. |
| Lability | Acid Sensitive | Degrades in acidic MeOH; stable in neutral ACN. |
Visual Workflows
Diagram 1: Optimized Deprotection Workflow
This diagram illustrates the "Slurry-to-Clear" transition required for successful processing in methanol.
Caption: Figure 1. Phase transition during the detritylation reaction. Direct dissolution in MeOH requires thermal energy (reflux) to overcome the lattice energy.[1]
Diagram 2: Solvent Selection Decision Tree
Use this logic gate to select the correct solvent system based on your experimental goal.
Caption: Figure 2. Decision matrix for solvent selection based on process requirements (Reaction vs. Analysis vs. Purification).
Detailed Protocols
Protocol A: Standard Deprotection (Methanol Reflux)
Best for minimizing solvent waste and simplifying workup.[1]
-
Charge: Add 1.0 equivalent of Trityl Candesartan Cilexetil to the reactor.
-
Suspend: Add 10-15 volumes of Methanol. Start agitation. Note: The mixture will be a white suspension.
-
Catalyst (Optional): Add catalytic amount of acid (e.g., cHCl or Formic acid) if required by your specific route, though reflux alone often suffices for thermal cleavage over time [3].[1]
-
Reflux: Heat the jacket to 70°C (Internal temp ~64-65°C).
-
Monitor: Maintain reflux for 4-8 hours. The suspension should gradually turn into a clear solution.
-
Troubleshooting: If solids persist after 6 hours, add a small volume of Toluene (0.5 vol) to assist dissolution.[1]
-
-
Workup: Cool to room temperature. Distill off solvent to obtain the residue for crystallization.[3][2]
Protocol B: Co-Solvent Dissolution (DCM/MeOH)
Best for room temperature reactions or sensitive substrates.[1]
-
Dissolve: Dissolve Trityl Candesartan Cilexetil in 3-4 volumes of Dichloromethane (DCM) at 25°C. Ensure complete dissolution (clear solution).
-
Add Reagent: Add 6-8 volumes of Methanol.
-
Reaction: Add the acid catalyst (e.g., HCl in MeOH). Stir at 20-25°C.
-
Completion: Monitor by HPLC. The reaction is usually faster (2-4 hours) due to homogeneity [4].[1]
-
Workup: Neutralize with bicarbonate. Separate phases (DCM layer contains the product).[1] Wash with water, then swap solvent to Toluene/MeOH for crystallization.[1][2]
References
-
Google Patents. (2005). Preparation of candesartan cilexetil in high purity (US20050250827A1).[2] Retrieved from
-
National Institutes of Health (NIH). (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities. Retrieved from [Link]
-
Google Patents. (2005). Preparation of candesartan cilexetil (WO2005037821A2).[1] Retrieved from
-
European Patent Office. (2012). Process for the preparation of candesartan cilexetil (EP1945629). Retrieved from [Link]
Technical Support Center: Minimizing Steric Hindrance in Candesartan Synthesis
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and practical advice for navigating the synthetic challenges associated with the bulky trityl protecting group in the candesartan cilexetil synthesis pathway. The inherent steric hindrance presented by the triphenylmethyl (trityl) group is a critical factor that must be managed to ensure high yield and purity. This document is structured to address specific experimental issues through a question-and-answer format, combining mechanistic explanations with field-proven protocols.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the key steps of tritylation and subsequent esterification.
Q1: My initial tritylation of the candesartan tetrazole is slow or stalls, resulting in low yield. What are the likely causes and how can I improve the reaction kinetics?
A1: This is a common issue stemming from the steric bulk of trityl chloride and the nucleophilicity of the tetrazole ring. Several factors can be optimized:
-
Base Selection and Stoichiometry: The base is critical for deprotonating the tetrazole and neutralizing the HCl byproduct.
-
Causality: An insufficient amount of base or a base that is too weak will result in a low concentration of the required tetrazolate anion. Triethylamine (TEA) is commonly used as it is strong enough to deprotonate the tetrazole and acts as an effective HCl scavenger.[1] Ensure at least one equivalent is used to deprotonate candesartan and another to neutralize the generated HCl. An excess (e.g., 2.2-2.5 equivalents) is often beneficial.
-
Troubleshooting Action: Increase the equivalents of triethylamine. Ensure the TEA is fresh and anhydrous, as moisture can consume the reagent.
-
-
Solvent Choice: The solvent must fully dissolve the candesartan salt and the trityl chloride.
-
Causality: Dichloromethane (DCM) is an excellent choice as it is aprotic and effectively solubilizes both the polar starting material (once converted to its triethylammonium salt) and the nonpolar trityl chloride.[1] A slurry or biphasic mixture will have poor reaction kinetics.
-
Troubleshooting Action: Ensure you are using a sufficient volume of anhydrous DCM to achieve complete dissolution. If solubility remains an issue, gently warming the reaction mixture to 30-35°C can improve both solubility and reaction rate.[1]
-
-
Activation with DMAP: 4-Dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst.
-
Causality: DMAP reacts with trityl chloride to form a highly reactive trityl-pyridinium intermediate, which is more susceptible to nucleophilic attack by the tetrazolate.[2] This is especially useful for sterically hindered reactions.
-
Troubleshooting Action: Add a catalytic amount of DMAP (0.05-0.1 equivalents) to your reaction mixture.
-
Q2: The esterification of trityl candesartan with the cilexetil side-chain is inefficient. How can I overcome the steric hindrance imposed by the adjacent trityl group?
A2: The proximity of the large trityl group to the carboxylic acid at position 7 of the benzimidazole ring significantly hinders the approach of the electrophilic cilexetil halide. Driving this reaction to completion requires enhancing the reactivity of the components.
-
Choice of Electrophile: The leaving group on the cilexetil side-chain is paramount.
-
Causality: An iodide is a much better leaving group than a chloride due to its larger size and lower electronegativity. Using cyclohexyl 1-iodoethyl carbonate instead of the corresponding chloride will substantially accelerate the rate of this SN2 reaction.[3]
-
Troubleshooting Action: If you are using 1-chloroethyl cyclohexyl carbonate, switch to the iodo- a`nalog. If it's not commercially available, it can be prepared from the chloride via a Finkelstein reaction.
-
-
Reaction Conditions: Temperature and base selection are key levers.
-
Causality: This esterification is often performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) with a base like potassium carbonate (K₂CO₃).[3] K₂CO₃ is strong enough to deprotonate the carboxylic acid, and moderate heating (e.g., 50-60°C) can provide the necessary activation energy to overcome the steric barrier without promoting significant decomposition.
-
Troubleshooting Action: Increase the reaction temperature incrementally, monitoring for impurity formation by HPLC. Ensure your K₂CO₃ is finely powdered and anhydrous to maximize its surface area and reactivity.
-
-
Phase-Transfer Catalysis: For heterogeneous mixtures, a phase-transfer catalyst (PTC) can improve reaction rates.
-
Causality: If the potassium salt of trityl candesartan has limited solubility in the organic solvent, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the carboxylate anion into the organic phase, increasing its effective concentration and proximity to the cilexetil halide.
-
Troubleshooting Action: Add 5-10 mol% of TBAB to the reaction mixture.
-
Q3: I'm observing a complex mixture of impurities after the final acidic deprotection step. How can I achieve a cleaner product?
A3: The trityl group is designed to be removed under acidic conditions, but the strongly acidic environment required can also lead to degradation of the desired product, candesartan cilexetil.[3][4]
-
Acid Choice and Concentration: The type and concentration of acid are critical.
-
Causality: Strong mineral acids like hydrochloric acid can catalyze the formation of impurities.[4] Milder organic acids, such as formic acid, are often sufficient to cleave the trityl ether without causing extensive degradation.[5] The mechanism involves protonation of the ether oxygen, followed by dissociation to form the highly stable trityl cation.[2]
-
Troubleshooting Action: Replace methanolic HCl with a formic acid/methanol/toluene system.[5][6] This allows for effective deprotection at reflux temperatures while minimizing acid-catalyzed side reactions.
-
-
Work-up Procedure: Neutralization and removal of the trityl byproduct are key.
-
Causality: The primary byproduct of deprotection is triphenylmethanol. After the reaction, careful neutralization with a weak base (e.g., sodium bicarbonate solution) is necessary. Triphenylmethanol has low solubility in less polar solvents and can often be removed during crystallization.
-
Troubleshooting Action: After reaction completion, evaporate the solvents. Dissolve the residue in a suitable solvent mixture like toluene/methanol and cool to crystallize the candesartan cilexetil, leaving the more soluble triphenylmethanol in the mother liquor.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary scientific reason for using such a bulky trityl protecting group on the tetrazole ring?
A1: The trityl group serves two strategic purposes. First, its significant steric bulk effectively shields the tetrazole ring, preventing it from participating in undesired side reactions during the subsequent esterification of the carboxylic acid.[7] Second, it is readily cleaved under specific acidic conditions that often leave other functional groups, like the cilexetil ester, intact if carefully controlled.[2] This combination of robust protection and selective removal makes it a valuable, albeit challenging, tool in this synthesis.
Q2: What is the fundamental mechanism of the tritylation reaction?
A2: The reaction of an alcohol (or, in this case, the N-H of a tetrazole) with trityl chloride proceeds via a nucleophilic substitution mechanism. After deprotonation of the tetrazole with a base like triethylamine, the resulting anion attacks the electrophilic carbon of trityl chloride. The reaction has characteristics of both SN1 and SN2 pathways. The departure of the chloride can be assisted by the formation of the very stable trityl cation (SN1-like), while the reaction is also dependent on the concentration of the nucleophile (SN2-like). Catalysts like DMAP facilitate the reaction by forming a more reactive intermediate.[2]
Q3: What analytical methods are essential for monitoring the reaction progress and product purity?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for this process.[1] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer like phosphate or an acid like formic acid) can effectively separate the starting material (candesartan), the intermediate (trityl candesartan), and the final product (candesartan cilexetil), as well as common impurities.[8] Monitoring the disappearance of the starting material peak is a reliable way to determine reaction completion.[1]
Part 3: Protocols & Data
Experimental Protocols
Protocol 1: Synthesis of Trityl Candesartan (Adapted from patent literature[1])
-
Suspend candesartan (1.0 eq) in dichloromethane (DCM, approx. 10 volumes).
-
Add triethylamine (2.2 eq) dropwise at room temperature. Stir until a clear solution is obtained.
-
Add trityl chloride (1.1 eq) portion-wise over 30 minutes, maintaining the temperature between 25-35°C.
-
Stir the reaction at 25-35°C and monitor by HPLC.
-
Continue stirring until the peak corresponding to candesartan is less than 1.0% of the total peak area.
-
Upon completion, add water (5 volumes) and stir for 15 minutes.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Add anhydrous ethanol to the residue to induce crystallization.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield trityl candesartan.
Protocol 2: Synthesis of Trityl Candesartan Cilexetil (Adapted from literature[3])
-
Dissolve trityl candesartan (1.0 eq) in DMF (8 volumes).
-
Add finely powdered, anhydrous potassium carbonate (2.0 eq).
-
Add cyclohexyl 1-iodoethyl carbonate (1.2 eq).
-
Heat the mixture to 50-60°C and stir vigorously.
-
Monitor the reaction by HPLC until the trityl candesartan starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water with stirring.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain crude trityl candesartan cilexetil, which can be carried forward to the deprotection step.
Data Presentation
Table 1: Comparison of Reaction Parameters for Tritylation
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindrance) | Rationale for Change |
| Base | Triethylamine (2.2 eq) | Triethylamine (2.5 eq) | Ensures complete deprotonation and scavenging of HCl. |
| Catalyst | None | DMAP (0.1 eq) | Accelerates reaction via a more reactive intermediate.[2] |
| Solvent | Dichloromethane | Dichloromethane | Remains the optimal solvent for reagent solubility.[1] |
| Temperature | 25°C | 35°C | Provides modest energy input to overcome activation barrier. |
| Typical Time | 12-18 hours | 6-10 hours | Faster kinetics lead to improved throughput. |
Table 2: Troubleshooting Summary for Esterification
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Steric hindrance; Poor leaving group on electrophile. | Switch from cilexetil chloride to cilexetil iodide.[3] |
| Slow Reaction | Insufficient activation energy; Poor base efficacy. | Increase temperature to 60°C; Ensure K₂CO₃ is anhydrous and finely powdered. |
| Inconsistent Results | Heterogeneous reaction mixture. | Add a phase-transfer catalyst like TBAB (5-10 mol%). |
Part 4: Visualizations
Caption: Synthetic workflow for Candesartan Cilexetil.
Caption: Decision tree for troubleshooting low yield.
References
-
Mao, Y., Xiong, R., Liu, Z., Li, H., & Shen, J. (2010). A Novel and Practical Synthesis of Candesartan Cilexetil. HETEROCYCLES, 81(6), 1503. [Link]
- Google Patents. (EP3312174A1). Method for preparing trityl candesartan.
-
New Drug Approvals. Candesartan Cilexetil. [Link]
-
Husain, A., et al. A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). Innovations in Candesartan Synthesis: The Role of Trityl Candesartan. [Link]
- Google Patents. (US20050250827A1). Preparation of candesartan cilexetil in high purity.
- Google Patents. (WO2005037821A2).
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]
-
Havlíček, J., Mandelová, Z., Weisemann, R., Střelec, I., Plaček, L., & Rádl, S. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 74(2), 347-362. [Link]
-
Kumar, N. R., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Pharmaceutical Analysis, 2(4), 275-282. [Link]
Sources
- 1. EP3312174A1 - Method for preparing trityl candesartan - Google Patents [patents.google.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 6. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Moisture Interference in Trityl Protection
Ticket ID: TRT-H2O-CTRL Subject: Troubleshooting Low Yields & Reagent Hydrolysis in Tritylation Assigned Specialist: Senior Application Scientist, Synthesis Division
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing stalled conversion, "sludge" formation, or difficult purification during trityl (triphenylmethyl) protection.
The Core Issue: Trityl chloride (Trt-Cl) is a moisture-intolerant electrophile. In the presence of water, it undergoes rapid hydrolysis to form Triphenylmethanol (Trt-OH) . This side reaction is not merely a loss of reagent; it generates HCl (consuming your base) and produces a lipophilic byproduct that co-elutes with your product, complicating purification.
This guide provides the mechanistic insight and "field-proven" protocols necessary to exclude moisture and salvage experiments compromised by hydrolysis.
Part 1: The Chemistry of Failure (Mechanism)
To control the reaction, you must visualize the competition occurring in your flask. Tritylation is an
The Competitive Pathway
Water is a smaller, harder nucleophile than your bulky alcohol substrate. If present, it kinetically outcompetes your substrate for the trityl cation.
Figure 1: The Kinetic Competition. Note that the pathway to Triphenylmethanol (Red) is often faster than product formation due to the low steric hindrance of water.
Part 2: Pre-Flight Checks (Prevention Protocols)
Do not start the reaction until these three self-validating checks are complete.
Check 1: Reagent Quality (The "Beige" Test)
Trityl chloride degrades over time, releasing HCl and turning into Trt-OH.
-
Pass: Solid is white or off-white crystals.
-
Fail: Solid is beige, sticky, or smells strongly of acrid HCl.
-
Action: If beige, recrystallize from dry benzene/acetyl chloride or purchase fresh. Do not increase equivalents to compensate; this only increases the difficult-to-remove Trt-OH byproduct.
Check 2: Solvent Integrity (Pyridine Drying)
Pyridine is hygroscopic.[1] Using "bottle" pyridine is the #1 cause of failure.
-
Protocol: Store Pyridine over activated 4Å Molecular Sieves for at least 24 hours.
-
Validation: Add a single granule of Drierite (blue) to a 1mL aliquot. If it turns pink immediately, the solvent is too wet for tritylation.
Check 3: The DMAP Catalyst
While Pyridine acts as the solvent/base, DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, forming a reactive N-tritylpyridinium salt.[2]
-
Standard Loading: 0.1 equivalents.
-
Critical Note: DMAP is also hygroscopic. If it is clumpy, dry it under vacuum before use.
Part 3: Troubleshooting Guide (FAQs)
User Scenario 1: "My reaction solution turned cloudy white immediately."
Diagnosis: This is ambiguous. It is either Pyridinium Hydrochloride (Good) or Triphenylmethanol (Bad).
-
The Solubility Test: Take a 0.5 mL aliquot of the cloudy suspension. Add 2 mL of dry Chloroform (
) or DCM.-
Result A (Solution clears): The precipitate was Trt-OH (Triphenylmethanol). Verdict: fatal moisture ingress. Stop, dry everything, restart.
-
Result B (Precipitate remains): The precipitate is Pyridinium Hydrochloride (Salt). Verdict: Reaction is proceeding normally. The salt is insoluble in pyridine but the product is soluble.
-
User Scenario 2: "I have a yellow/orange color in the flask."
Diagnosis: This is the Trityl Cation (or Trityl-pyridinium complex).
-
Verdict: Excellent. This color indicates the active electrophile is present and moisture is low. If the color fades to clear/white rapidly without product formation, moisture has quenched the cation.
User Scenario 3: "I cannot separate the Triphenylmethanol (Trt-OH) from my product."
Diagnosis: Trt-OH is lipophilic and often co-elutes with tritylated products on silica.
-
Solution (The "Hexane Crash"):
-
Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).
-
Slowly add cold Hexane (or Pentane) with stirring.
-
Trt-OH will often precipitate out (it is poorly soluble in hexane), while the tritylated product remains in solution.
-
Filter off the white solid (Trt-OH) and concentrate the filtrate.
-
Part 4: High-Fidelity Experimental Protocol
This protocol is designed to minimize moisture interference using a "Reverse Addition" technique to scavenge trace water before the substrate is added.
Reagents:
-
Trityl Chloride (Trt-Cl) [1.2 - 1.5 equiv]
-
Pyridine (Dried over 4Å sieves) [Concentration: 0.2 M - 0.5 M]
-
DMAP [0.1 equiv]
Workflow Diagram:
Figure 2: Optimized Tritylation Workflow. Note the "Quench with MeOH" step; this converts excess reagent to Methyl Trityl Ether, which is easier to separate than Trt-OH.
Step-by-Step Procedure:
-
Azeotropic Drying: Dissolve your substrate in anhydrous pyridine and evaporate to dryness under high vacuum. Repeat 3 times. This removes surface water bound to the flask or substrate.
-
Activation: Resuspend the substrate and DMAP (0.1 eq) in dry pyridine.
-
Reagent Addition: Add Trityl Chloride (1.2 eq) as a solid in one portion.
-
Why? Adding it as a solution (e.g., in DCM) introduces more solvent volume and potential wetness. Solid addition keeps the concentration high, favoring the bimolecular reaction over hydrolysis.
-
-
Temperature: Run at Room Temperature . Heating increases the rate of hydrolysis faster than it increases the rate of protection.
-
Quenching: Once TLC shows consumption of starting material, add Methanol (2 mL) and stir for 15 minutes.
-
Technical Insight: Methanol reacts with remaining Trt-Cl to form Trityl Methyl Ether (
). Unlike Trt-OH, is less polar and moves to the solvent front in chromatography, making purification significantly easier [1].
-
-
Workup: Dilute with DCM, wash with saturated
(to remove Pyridine-HCl) and water. Avoid acidic washes , as the trityl group is acid-labile.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
Bhatia, A. V., Chaudhary, S. K., & Hernandez, O. (1995). 4-Dimethylamino-N-triphenylmethylpyridinium chloride. Organic Syntheses, 75, 184.
- Sekine, M., & Hata, T. (1983). Tritylation of Nucleosides. Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). Troubleshooting Trityl Protection Reactions.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for drying Pyridine).
Sources
- 1. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tritylamines [organic-chemistry.org]
Technical Support Center: Separation of Mono-Trityl vs. Bis-Trityl Candesartan Impurities
Executive Summary
The separation of Mono-trityl Candesartan (the key intermediate, typically N-trityl candesartan cilexetil) from Bis-trityl species (over-alkylated byproducts or dimers) and Trityl Alcohol represents a classic "Hydrophobic Interaction Challenge" in pharmaceutical analysis.[1]
Because the triphenylmethyl (trityl) group is massive and non-polar, these species exhibit extreme retention on standard C18 phases.[1] Furthermore, the trityl-tetrazole bond is acid-labile , creating a paradox: standard low-pH mobile phases (used to suppress silanols) often degrade the very impurity you are trying to isolate, leading to "ghost peaks" of detritylated candesartan.[1]
This guide provides a self-validating chromatographic strategy to resolve these species while maintaining their structural integrity.
Module 1: The Chromatographic Strategy
The Core Challenge: Hydrophobicity & Stability [1]
-
Mono-trityl Candesartan: High logP (approx.[1] >6.0).[1][2][3][4] Elutes late.
-
Bis-trityl / Poly-trityl Species: Extreme logP. Often irreversibly absorbs to standard C18 columns or elutes as a broad hump during the column wash.[1]
-
Stability: The N-trityl bond hydrolyzes rapidly at pH < 4.0, converting your impurity back into the API (Candesartan Cilexetil) during the run.[1]
Recommended Protocol: The "Neutral-High Organic" Method
To separate mono- from bis-trityl species, you must switch from a standard "API purity" method (Acidic) to a "Synthetic Intermediate" method (Neutral/Basic).[1]
Table 1: Optimized HPLC Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | Phenyl-Hexyl or C8 (Octyl) | A C18 column is often too retentive for Bis-trityl species, causing peak broadening.[1] Phenyl phases offer pi-pi selectivity for the trityl rings.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 7.5 - 8.[1]0) | Critical: High pH prevents on-column detritylation.[1] |
| Mobile Phase B | Acetonitrile : Tetrahydrofuran (90:10 v/v) | THF is required to solubilize the Bis-trityl species and break hydrophobic interactions with the stationary phase.[1] |
| Flow Rate | 1.0 - 1.2 mL/min | Higher flow reduces the residence time of the unstable trityl bond.[1] |
| Column Temp | 25°C - 30°C | Keep ambient. High heat accelerates degradation.[1] |
| Detection | UV @ 254 nm (primary) & 210 nm | Trityl groups absorb strongly at 254 nm.[1] |
Gradient Profile (Time vs. %B)
-
0-2 min: 50% B (Equilibration)
-
2-15 min: 50% → 95% B (Linear Ramp - Elutes Mono-trityl)[1]
-
15-25 min: 95% B (Isocratic Hold - Crucial for Bis-trityl elution )[1]
-
25-26 min: 95% → 50% B[1]
-
26-30 min: 50% B (Re-equilibration)
Module 2: Troubleshooting Guide (FAQs)
Q1: I see a split peak for the Mono-trityl impurity. Is my column failing?
Diagnosis: Likely Regioisomerism , not column failure. Technical Insight: The tritylation of the tetrazole ring is not 100% regioselective.[1] You typically generate the N2-trityl (major kinetic product) and N1-trityl (minor thermodynamic product) isomers.[1] Action:
-
Do not attempt to merge them.[1] They are distinct chemical entities.
-
Check the ratio.[1][2] In standard synthesis, the N2 isomer is dominant (>90%).[1] If the "split" is 50/50, check your reaction temperature.[1]
-
Verification: Run a 1H-NMR. The methylene protons on the biphenyl linker will show distinct shifts for N1 vs N2 isomers.[1]
Q2: The "Bis-trityl" peak is extremely broad or missing (carryover).
Diagnosis: The impurity is precipitating on the column or is too retained. Technical Insight: Bis-trityl species act like "grease."[1] Pure Acetonitrile may not be strong enough to elute them from a high-carbon-load C18 column.[1] Action:
-
Switch Column: Move to a C8 or Cyanopropyl (CN) column.[1] The lower hydrophobicity of the stationary phase will sharpen the peak of the highly lipophilic bis-trityl species.[1]
-
Add THF: Spike Mobile Phase B with 10-15% Tetrahydrofuran (THF). This dramatically increases the solubility of tritylated aromatics.[1]
Q3: I see a growing peak of Candesartan Cilexetil (API) in my impurity standard.
Diagnosis: On-column Acidic Hydrolysis. Technical Insight: If you are using a TFA or Phosphate pH 3.0 buffer, you are actively deprotecting the trityl group during the separation.[1] Action:
-
Immediate Fix: Switch to Ammonium Acetate (pH 6.5) or Bicarbonate (pH 7.5) .[1]
-
Sample Diluent: Ensure your sample is dissolved in Neutral Acetonitrile/Water, not acidified diluent.[1]
Module 3: Visualization & Logic
Workflow: Method Development Decision Tree
This diagram illustrates the logical flow for selecting the correct method based on the specific impurity profile.
Caption: Decision matrix for optimizing stationary phase and pH conditions to prevent on-column degradation of trityl-candesartan.
Module 4: Synthesis & Mechanism Reference
Understanding the origin of "Bis-trityl" aids in separation.[1]
-
Reaction: Candesartan Cilexetil synthesis involves the reaction of the tetrazole intermediate with Trityl Chloride (Triphenylmethyl chloride).[1]
-
Mono-Trityl: The desired protection at the tetrazole nitrogen.[1]
-
Bis-Trityl: Can occur if:
Self-Validation Check:
-
If your "Bis-trityl" peak has a UV spectrum identical to the Mono-trityl but elutes 2x later: It is likely a true bis-alkylated species.[1]
-
If the peak has a different UV spectrum (lower absorption at 254nm relative to mass): It might be a non-chromophoric dimer or surfactant interference.[1]
References
-
Subba Rao, D.V., et al. "A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product."[1] Journal of Pharmaceutical and Biomedical Analysis, 2012.[1]
-
Dams, I., et al. "Identification, synthesis and structural determination of some impurities of candesartan cilexetil."[1] Collection of Czechoslovak Chemical Communications, 2009.[1] (Detailed NMR analysis of N1 vs N2 isomers).
-
BenchChem Technical Support. "Candesartan-d4 Stability in Chromatographic Analysis." BenchChem Knowledge Base, 2025.[1] (Data on pH-dependent detritylation).
-
Caglar, H., et al. "Development and validation of HPLC analytical methods used for determination of candesartan cilexetil." Acta Poloniae Pharmaceutica, 2016.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Stability of N-Trityl Candesartan Trityl Ester
Welcome to the technical support resource for N-Trityl Candesartan Trityl Ester. This guide is designed for researchers, analytical scientists, and drug development professionals to address the challenges associated with the stability of this compound, particularly in acidic HPLC mobile phases. As a doubly protected intermediate of Candesartan, understanding its stability is critical for accurate analysis and process control.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound.
Question 1: I'm seeing extra peaks in my chromatogram that I didn't expect. What are they and where are they coming from?
Answer:
The most probable cause for the appearance of unexpected peaks is the on-column or in-solution degradation of your analyte due to an acidic mobile phase. This compound has two trityl (triphenylmethyl) protecting groups, both of which are highly susceptible to acid-catalyzed cleavage.[1][2]
Possible Causes & Solutions:
-
Cause 1: Low pH of the Mobile Phase. The trityl group is notoriously labile in acidic conditions.[1][3] Mobile phases containing acids like trifluoroacetic acid (TFA) or formic acid, even at low concentrations (e.g., 0.1%), can be sufficient to cause rapid deprotection. The cleavage results in a highly stable trityl cation.[1]
-
Solution:
-
Increase Mobile Phase pH: If your separation allows, increase the pH of the aqueous portion of your mobile phase to be closer to neutral (pH 6-7). A pH above 4.5 is generally safer for this compound.[4]
-
Use a Weaker Acid: If an acidic modifier is necessary for peak shape, consider switching from a strong acid like TFA to a weaker organic acid like acetic acid.
-
Minimize Sample Residence Time: Do not let samples sit in the autosampler for extended periods if dissolved in an acidic diluent. Prepare samples immediately before analysis or use a cooled autosampler.
-
-
-
Cause 2: Identification of Degradants. The extra peaks are likely the partially or fully deprotected forms of the parent molecule. The expected degradation products would be:
-
N-Trityl Candesartan (cleavage of the trityl ester).
-
Candesartan Trityl Ester (cleavage of the N-trityl group).
-
Candesartan (complete deprotection).
-
Solution:
-
Forced Degradation Study: To confirm the identity of the peaks, perform a mini-forced degradation study. Expose a sample of this compound to a dilute acid (e.g., 0.1N HCl) for a short period (e.g., 30 minutes) and inject it.[5][6] The peaks that grow over time are your degradants.
-
Mass Spectrometry (LC-MS): If available, use LC-MS to identify the molecular weights of the parent peak and the new peaks to confirm their identities.
-
-
Question 2: The peak area of my main this compound peak is decreasing with each injection. Why is this happening?
Answer:
A progressive decrease in the main analyte peak area is a classic sign of instability within the analytical system. For this compound, this is almost certainly due to its degradation in the acidic mobile phase over the course of your analytical run.
Possible Causes & Solutions:
-
Cause 1: In-Autosampler Degradation. If your samples are prepared in a diluent that mimics the acidic mobile phase, the compound will degrade while sitting in the autosampler vials.
-
Solution:
-
Change Sample Diluent: Dissolve your samples in a neutral or less acidic diluent, such as a 50:50 mixture of acetonitrile and water. The small volume injected will be quickly buffered by the mobile phase on the column.
-
Sequence Programming: If you must use an acidic diluent, analyze your stability-critical samples first in the sequence.
-
Use a Cooled Autosampler: Set the autosampler temperature to 4-8 °C to slow the degradation kinetics.
-
-
-
Cause 2: On-Column Degradation. The acidic environment of the mobile phase flowing through the HPLC column is causing the compound to break down as it travels through the system.
-
Solution:
-
Re-evaluate Mobile Phase pH: This is the most critical factor. As mentioned previously, increasing the pH is the most effective solution.[7]
-
Reduce Column Temperature: Lowering the column temperature (e.g., from 30°C to 25°C) can decrease the rate of the acid-catalyzed hydrolysis reaction.[4]
-
Shorten Run Time: Develop a faster gradient or use a shorter column to minimize the time the analyte spends in the acidic mobile phase. Core-shell columns can be particularly effective for achieving fast, efficient separations.[7]
-
-
Frequently Asked Questions (FAQs)
Question 3: What is the chemical mechanism behind the instability of this compound in acid?
Answer:
The instability is due to the acid-catalyzed cleavage (deprotection) of the two trityl groups. The mechanism involves the protonation of an oxygen or nitrogen atom attached to the trityl group, followed by the departure of the very stable triphenylmethyl carbocation (trityl cation).
-
For the Trityl Ester: The carboxylic acid's carbonyl oxygen gets protonated by the acid in the mobile phase. This makes the trityl group a better leaving group, which then detaches, forming the free carboxylic acid (N-Trityl Candesartan) and the trityl cation.
-
For the N-Trityl Group: A nitrogen on the tetrazole ring is protonated. This weakens the C-N bond, leading to the cleavage and formation of the unprotected tetrazole (Candesartan Trityl Ester) and the trityl cation.
The trityl cation is highly stabilized by resonance across the three phenyl rings, which is why this deprotection occurs so readily, even in relatively mild acidic conditions.[1]
Caption: Degradation pathway of this compound in acid.
Question 4: What are the ideal starting conditions for developing a stability-indicating HPLC method for this compound?
Answer:
A good starting point for a stability-indicating method is to balance chromatographic resolution with analyte stability. Forced degradation studies have shown that candesartan and its derivatives can be well-separated on C18 columns.[5][8]
Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for candesartan-related compounds.[8] |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer | Provides buffering capacity to maintain a stable pH. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape.[9] |
| pH of Mobile Phase A | Adjust to 5.0 - 6.5 with phosphoric acid | This pH range is a compromise to ensure the analyte is stable while still achieving good chromatography. |
| Gradient | 30% to 80% B over 20 minutes | A generic gradient to elute the parent compound and potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25°C (Ambient) | Minimizes thermal degradation. |
| Detection (UV) | 254 nm | A common wavelength for the analysis of candesartan and its derivatives.[4][9] |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | A neutral diluent to prevent degradation prior to injection. |
Question 5: How should I prepare my samples and standards to ensure their stability before analysis?
Answer:
Sample preparation is a critical step to prevent premature degradation of this compound.
Step-by-Step Sample Preparation Protocol
-
Select a Neutral Diluent: Use a mixture of acetonitrile and water (e.g., 50:50 v/v) as your sample diluent. Avoid using acidic solutions or mobile phase pre-mixes as your diluent.
-
Weighing and Dissolving: Accurately weigh your sample and dissolve it in a small amount of acetonitrile first, as the compound is more soluble in organic solvents.[10]
-
Dilution: Once fully dissolved, dilute to the final concentration with your water/acetonitrile mixture.
-
Timing: Prepare samples as close to the time of analysis as possible. If samples must be prepared in advance, store them in a refrigerator or a cooled autosampler (4-8 °C).
-
Vials: Use amber vials or protect clear vials from light to prevent any potential photolytic degradation, although acid hydrolysis is the primary concern.
By following these guidelines, you can significantly improve the accuracy and reliability of your analytical results when working with the acid-sensitive this compound.
References
-
Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]
-
ResearchGate. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Available from: [Link]
-
Mahidol University. Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. Available from: [Link]
-
PubMed. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Available from: [Link]
-
Scholars Research Library. Stability indicating RP-HPLC method development and validation for the simultaneous estimation of candesartan cilexetil and hydr. Available from: [Link]
-
SciSpace. Method development studies on the HPLC analysis of candesartan cilexetil using a core-shell column. Available from: [Link]
-
PTC Organics. PTC-Acid Deprotection of Trityl Group. Available from: [Link]
-
PMC. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Available from: [Link]
-
Scientific Research Publishing. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Analytical Method Development and Validation for Simultaneous Estimation of Candesartan Cilexetil and Hydrochlorothiazide in Tablet Dosage form. Available from: [Link]
-
ACS Publications. Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. Available from: [Link]
-
TSI Journals. DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF THE CANDESARTAN CILEXETIL IN TABLET DOSAGE FORMS. Available from: [Link]
-
ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups. Available from: [Link]
-
Common Organic Chemistry. Trityl Protection. Available from: [Link]
-
Radboud University. Application of the Trityl Group in Peptide Chemistry. Available from: [Link]
-
Allmpus. n-trityl candesartan. Available from: [Link]
-
Veeprho Pharmaceuticals. N-Trityl Candesartan. Available from: [Link]
-
PMC. Solid State Stability and Kinetics of Degradation for Candesartan—Pure Compound and Pharmaceutical Formulation. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED-FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples [scirp.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. allmpus.com [allmpus.com]
Technical Guide: Elimination of Trityl Chloride & Triphenylmethanol from Candesartan Cilexetil
Executive Summary & Chemical Context
This guide addresses the removal of unreacted Trityl Chloride (Trt-Cl) and its inevitable hydrolysis product, Triphenylmethanol (Trt-OH) , from Candesartan Cilexetil .
The Core Challenge: While Trityl Chloride is the reagent used for tetrazole protection, it is highly moisture-sensitive. In almost all aqueous workup or atmospheric exposure scenarios, residual Trt-Cl hydrolyzes to Trt-OH. Therefore, "removing Trt-Cl" effectively means removing Trt-OH. Both the impurity (Trt-OH) and the product (Candesartan Cilexetil) are highly lipophilic, making standard aqueous extractions ineffective. Separation relies on exploiting subtle solubility differences in specific organic solvent systems.
The Chemistry of Contamination
-
Reagent: Trityl Chloride (Lipophilic, Reactive).
-
Hydrolysis:
-
Product: Candesartan Cilexetil (Lipophilic Ester, Acid/Base Sensitive).[1]
Critical Warning: Candesartan Cilexetil contains a labile ester moiety. Harsh acidic or basic conditions intended to solubilize impurities will hydrolyze the product into Candesartan (acid) or Desethyl Candesartan, causing yield loss.
Troubleshooting Matrix
Use this decision matrix to diagnose your specific purification failure.
| Symptom | Probable Cause | Corrective Action |
| HPLC shows sharp peak @ RRT ~2.0-3.0 | Residual Trityl Alcohol (Trt-OH) . Common if only aqueous washes were used. | Perform Protocol A (Alkane Slurry) . Trt-OH is soluble in cyclohexane; Product is not. |
| HPLC shows peak @ RRT ~0.9 | Desethyl Candesartan . Hydrolysis of the ester bond occurred.[2][3] | pH was likely >8.0 or <2.0 during workup. Neutralize immediately. Switch to Protocol B (Buffer-controlled). |
| Product is an oil/gum, not solid | Trapped solvent (Toluene) or high Trt-OH content preventing lattice formation. | Dissolve in minimal Acetone, then slowly add Water or Hexane to force precipitation (See Protocol C ). |
| Trt-Cl peak persists (Anhydrous) | You are analyzing an anhydrous reaction mixture before quenching. | Quench with Methanol (forms Trt-OMe) or Water (forms Trt-OH) before attempting isolation. |
Detailed Purification Protocols
Protocol A: The Hydrocarbon Slurry (Primary Recommendation)
Best for: Bulk removal of Trityl Alcohol from solid crude product.
Principle: Triphenylmethanol is moderately soluble in aliphatic hydrocarbons (Hexane, Cyclohexane, Heptane), whereas Candesartan Cilexetil is practically insoluble in these solvents.
-
Preparation: Dry the crude Candesartan Cilexetil to a solid/semi-solid state.
-
Solvent Addition: Add Cyclohexane or n-Hexane (10 volumes relative to product weight).
-
Digestion:
-
Heat the slurry to 45°C - 50°C for 1-2 hours. Do not reflux vigorously.
-
Note: This extracts the Trt-OH from the crystal lattice.
-
-
Cooling: Cool the mixture slowly to 0°C - 5°C and stir for 2 hours.
-
Filtration: Filter the white solid.
-
Wash: Wash the cake with cold Hexane (
). -
Result: The filtrate contains the Trt-OH; the filter cake is the purified Candesartan Cilexetil.
Protocol B: The Toluene/Methanol Crystallization
Best for: High-purity polishing (removing <1% impurities).
Principle: This system utilizes the temperature-dependent solubility of Candesartan Cilexetil. The product is soluble in hot Toluene/MeOH but crystallizes out upon cooling, leaving Trt-OH in the mother liquor.
-
Dissolution: Dissolve crude product in a mixture of Toluene:Methanol (95:5 v/v) at 60°C . Use approximately 5-8 mL of solvent per gram of product.
-
Clarification: If the solution is hazy, filter hot to remove inorganic salts.
-
Crystallization:
-
Cool slowly to 20°C - 25°C over 2 hours.
-
Stir for an additional 10-15 hours. (Slow crystallization excludes impurities).
-
Optional: If yield is low, cool further to 0°C.
-
-
Isolation: Filter the precipitate.
-
Wash: Wash with a cold (
) mixture of Toluene:Methanol (95:5).
Protocol C: The Acetone/Water Precipitation
Best for: Rescuing "oiled out" products.
-
Dissolution: Dissolve the oily residue in minimal Acetone at Room Temperature (RT).
-
Precipitation: Add Water dropwise until turbidity persists.
-
Nucleation: Stir at RT until solids form.
-
Completion: Add remaining water (Final ratio Acetone:Water should be approx 3:1 to 1:1) and cool to 5°C.
Process Logic Visualization
Figure 1: Decision tree for selecting the appropriate purification protocol based on the physical state of the crude product and impurity levels.
Frequently Asked Questions (FAQs)
Q: Why does my Candesartan Cilexetil degrade during the workup? A: The "cilexetil" moiety is a carbonate ester. It is extremely sensitive to base hydrolysis. If you are using NaOH or Carbonate washes to remove acidic impurities, ensure the pH does not exceed 8.0-8.5, and keep the temperature cold (<10°C). Avoid prolonged exposure to aqueous bases.
Q: Can I use Diethyl Ether to wash out the Trityl Alcohol? A: While Trityl Alcohol is soluble in Diethyl Ether, Candesartan Cilexetil has partial solubility in Ether, which may lead to significant yield loss. Cyclohexane or Hexane are superior because the product is virtually insoluble in them, maximizing yield.
Q: I see a peak at RRT 2.5 in HPLC. Is this Trityl Chloride or Trityl Alcohol? A: In a Reverse Phase (C18) HPLC method using aqueous buffers, it is almost certainly Trityl Alcohol . Trityl Chloride would hydrolyze on the column or during sample preparation in wet solvents. If you need to detect Trityl Chloride specifically, you must use Normal Phase chromatography with strictly anhydrous hexane/dichloromethane mobile phases.
Q: How do I remove the "Trityl Methyl Ether" (Trt-OMe)? A: If you quenched with Methanol, you formed Trt-OMe instead of Trt-OH. Fortunately, Trt-OMe is even more lipophilic than Trt-OH and is removed very efficiently by the Protocol A (Hexane Slurry) method.
References
-
New Drug Approvals. (n.d.). Candesartan Cilexetil: Synthesis and Impurity Profile. Retrieved from [Link]
- Google Patents. (2005). Preparation of candesartan cilexetil in high purity (US20050250827A1).
-
Mao, Y., et al. (2010). Novel and Practical Synthesis of Candesartan Cilexetil. Heterocycles. Retrieved from [Link]
-
ResearchGate. (2025). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Retrieved from [Link]
-
MDPI. (n.d.). The Solubility of Ethyl Candesartan in Mono Solvents. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to USP Reference Standard Requirements for Candesartan Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For a widely prescribed antihypertensive agent like Candesartan Cilexetil, rigorous control of impurities is not just a regulatory hurdle, but a critical aspect of patient safety. This guide provides an in-depth comparison of the United States Pharmacopeia (USP) requirements for Candesartan impurities, offering insights into reference standards, analytical methodologies, and the rationale behind these stringent controls.
The Regulatory Framework: Understanding the "Why" Behind Impurity Profiling
The control of impurities in drug substances and products is a fundamental principle enforced by regulatory bodies worldwide. The United States Pharmacopeia (USP) provides a robust framework for this, primarily through its individual drug monographs and general chapters. USP General Chapter <1086> "Impurities in Drug Substances and Drug Products" lays the groundwork, defining various types of impurities (organic, inorganic, residual solvents) and outlining the principles for their identification, reporting, and qualification.[1][2][3] The core tenet is that impurities must be controlled to a level that is not considered to pose a risk to patient safety.
For Candesartan Cilexetil, the USP monograph provides specific acceptance criteria for known (specified) and unknown impurities. These limits are established based on toxicological data and the manufacturing process of the API. Adherence to these limits, verified using official USP Reference Standards, is a mandatory requirement for a product to be labeled as "USP" grade.
A Comparative Overview of USP and EP Specified Impurities for Candesartan Cilexetil
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs for Candesartan Cilexetil, outlining the specified impurities that must be controlled. While there is significant overlap, there are also subtle differences in the listed impurities and their reporting. Below is a comparative table summarizing the key specified impurities.
| Impurity Name | USP Designation | EP Designation | Typical Source |
| Ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | Candesartan Cilexetil Related Compound A | Impurity A | Process-related |
| (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-oxo-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-2,3-dihydro-1H-benzimidazole-4-carboxylate | Candesartan Cilexetil Related Compound B | Impurity B | Degradation/Process |
| 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(2-ethyl-2H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | Candesartan Cilexetil Related Compound F | Impurity F | Process-related |
| 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | Candesartan Cilexetil Related Compound G | Impurity G | Degradation/Metabolite |
| (1RS)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | - | Impurity H | Process-related |
Acceptance Criteria:
The acceptance criteria for these impurities are detailed in the respective pharmacopeial monographs. As of a 2016 revision, the USP monograph for Candesartan Cilexetil Tablets allows for a total impurity limit of not more than 4.0%.[4] The European Pharmacopoeia specifies individual limits for its listed impurities.[5] It is crucial for manufacturers to consult the current effective versions of both pharmacopeias for the most up-to-date requirements.
The Gold Standard: A Deep Dive into USP Reference Standards
USP Reference Standards are highly characterized physical specimens used in testing to ensure the identity, strength, quality, and purity of medicines. For Candesartan impurities, USP provides a suite of reference standards for the specified related compounds.
Why are USP Reference Standards the benchmark?
-
Rigorous Characterization: USP Reference Standards undergo extensive testing by multiple independent laboratories using a variety of analytical techniques to confirm their structure and purity. This collaborative testing ensures a high degree of confidence in the standard.
-
Traceability and Consistency: Each lot of a USP Reference Standard is meticulously documented and linked to previous lots, ensuring long-term consistency and traceability. This is vital for maintaining the reliability of analytical results over time.
-
Regulatory Acceptance: USP Reference Standards are globally recognized and accepted by regulatory authorities, including the U.S. Food and Drug Administration (FDA). Using these standards simplifies regulatory submissions and helps to avoid potential compliance issues.
Comparison with Other Reference Standards:
While other sources of impurity reference standards exist, including those from the European Pharmacopoeia (EP) and commercial suppliers, USP standards hold a unique position due to their legal recognition within the United States and their widespread international acceptance.
| Feature | USP Reference Standards | EP Reference Standards (CRS) | Commercial Reference Standards |
| Regulatory Status | Legally recognized in the US; widely accepted globally. | Official standards for the European market; widely accepted globally. | Not officially recognized by pharmacopeias; acceptance depends on qualification by the user. |
| Characterization | Extensive collaborative testing by multiple laboratories. | Characterized by the European Directorate for the Quality of Medicines & HealthCare (EDQM). | Characterization data provided by the manufacturer; may vary in extent and rigor. |
| Cost | Generally higher initial cost per vial. | Often priced competitively with USP standards. | Can be more cost-effective for initial purchase. |
Cost-Effectiveness Considerations:
While the initial purchase price of USP Reference Standards may be higher, their use can be more cost-effective in the long run. The exhaustive characterization and regulatory acceptance of USP standards can reduce the need for extensive in-house qualification, saving significant time and resources. For example, the price for a 10 mg vial of USP Candesartan Cilexetil Related Compound A is approximately $1,390.00 USD. A 10 mg vial of Candesartan Cilexetil for peak identification from the EP is priced at €90.[6][7] While the EP standard appears less expensive, the total cost of ownership, including any necessary bridging studies or additional validation, should be considered.
Experimental Protocols: Best Practices for Candesartan Impurity Analysis
The most common and officially recognized analytical technique for the determination of Candesartan impurities is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). These techniques offer the necessary resolution and sensitivity to separate and quantify the various related substances.
A. Recommended HPLC/UPLC Method (A Synthesis of Published Methods)
This protocol is a representative example based on methodologies described in the USP monograph and various scientific publications.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size for HPLC; or a sub-2 µm particle size column for UPLC) is typically used.
-
Mobile Phase: A gradient elution is employed to achieve optimal separation of all impurities.
-
Mobile Phase A: An aqueous buffer, often a phosphate or acetate buffer, with the pH adjusted to be acidic (e.g., pH 3.0-3.5).
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
-
-
Gradient Program: A typical gradient would start with a low percentage of the organic modifier (Mobile Phase B) and gradually increase to elute the more non-polar impurities.
-
Flow Rate: Typically 1.0 - 1.5 mL/min for HPLC and 0.3 - 0.5 mL/min for UPLC.
-
Detection: UV detection at a wavelength of 254 nm is commonly used, as Candesartan and its impurities exhibit strong absorbance at this wavelength.
-
Column Temperature: Maintained at a constant temperature, typically between 25°C and 40°C, to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of the USP Candesartan Cilexetil Reference Standard and individual impurity reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water). Further dilutions are made to achieve the desired concentration for system suitability and quantification.
-
System Suitability Solution: A solution containing Candesartan Cilexetil and key specified impurities is prepared to verify the performance of the chromatographic system. The resolution between critical peak pairs (e.g., Impurity A and Impurity B) is a key system suitability requirement.
-
Test Solution: Accurately weigh and dissolve the Candesartan Cilexetil drug substance or a powdered tablet sample in the diluent to a known concentration.
B. Experimental Workflow Diagram
Caption: A typical workflow for the analysis of Candesartan impurities.
Beyond the Basics: Alternative and Emerging Analytical Techniques
While HPLC and UPLC are the workhorses for impurity profiling, other analytical techniques can provide complementary information or offer advantages in specific situations.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities. It provides molecular weight and fragmentation information, which can help to piece together the chemical structure of a newly detected impurity.
-
Capillary Electrophoresis (CE): CE offers a different separation mechanism based on the charge-to-size ratio of molecules. It can be a useful orthogonal technique to HPLC, providing a secondary, independent method to confirm the purity of a sample.
-
Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase, reducing the consumption of organic solvents. It can offer unique selectivity for certain types of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for the definitive structural confirmation of isolated impurities.
Logical Relationship of Analytical Techniques
Caption: The interplay of different analytical techniques in impurity profiling.
Conclusion: A Commitment to Quality and Safety
The stringent requirements for controlling impurities in Candesartan Cilexetil, as outlined by the USP, are a testament to the pharmaceutical industry's commitment to patient safety. The use of official USP Reference Standards is not merely a matter of compliance; it is a cornerstone of robust analytical testing that ensures the quality and consistency of this vital medication. By understanding the regulatory framework, the nuances of different pharmacopeial requirements, and the strengths of various analytical techniques, researchers, scientists, and drug development professionals can navigate the complexities of impurity profiling with confidence and scientific integrity.
References
- European Pharmacopoeia (Ph. Eur.) 10.0, Candesartan Cilexetil Monograph. (2014-04-02).
-
USP General Chapter <1086> Impurities in Drug Substances and Drug Products. [Link: [Link]]
- USP Candesartan Cilexetil Tablets Revision Bulletin. (2016-11-18).
- European Directorate for the Quality of Medicines & HealthCare (EDQM).
- A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Forced Degradation Studies of Candesartan Cilexetil and Hydrochlorothiazide Using a Validated Stability-Indicating HPLC-UV Method. (2017). Pharmaceutical Chemistry Journal.
- LC and LC-MS/TOF Studies on Stress Degradation Behaviour of Candesartan Cilexetil. (2010). Journal of Pharmaceutical and Biomedical Analysis.
- A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- An endurable RP-UPLC method for assessing total impurities in candesartan cilexetil tablets: Evaluating greenness and whiteness in. (2025). AKJournals.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Journal of Pharmaceutical and Biomedical Analysis.
- Review on the modern analytical advancements in impurities testing. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Analytical advances in pharmaceutical impurity profiling. (2016). European Journal of Pharmaceutical Sciences.
- A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (n.d.).
Sources
Comparative Guide: N-Trityl Candesartan Trityl Ester vs. Candesartan Cilexetil Retention Times
Executive Summary
In the chromatographic analysis of Candesartan Cilexetil (API), N-Trityl Candesartan Trityl Ester (TCTE) exhibits a significantly longer retention time than Candesartan Cilexetil (CC) .
This behavior is governed by the "Hydrophobic Subtraction" principle in Reverse-Phase Chromatography (RP-HPLC). While Candesartan Cilexetil contains a single lipophilic cilexetil moiety and a polar free tetrazole ring, TCTE is a di-trityl species. It possesses two bulky, extremely hydrophobic triphenylmethyl (trityl) groups—one masking the tetrazole and one esterifying the carboxylic acid—rendering it one of the most strongly retained impurities in the profile.
Quick Reference Data:
-
Elution Order: Candesartan (Active)
Candesartan Cilexetil (Prodrug) this compound (Impurity). -
Relative Retention Time (RRT): If CC = 1.0, TCTE typically elutes at RRT > 1.5 , often requiring a high-organic gradient wash to elute.
Chemical Identity & Structural Impact on Chromatography
To understand the retention shift, one must analyze the molecular "anchors" that interact with the C18 stationary phase.
Candesartan Cilexetil (The Analyte)[1][2][3][4][5][6][7][8][9]
-
Structure: A prodrug where the benzimidazole carboxylic acid is esterified with a cilexetil group.[1]
-
Key Feature: The tetrazole ring remains unsubstituted (free -NH) .
-
Chromatographic Effect: The cilexetil group adds hydrophobicity, pushing retention later than the active metabolite (Candesartan). However, the free tetrazole provides a polar "drag," keeping it within a reasonable elution window (typically 6–10 minutes in standard gradients).
This compound (The Impurity)
-
Structure: A synthetic byproduct or intermediate where both acidic protons are replaced by trityl groups.
-
Site 1:
-Trityl protection on the tetrazole ring. -
Site 2: Trityl ester protection on the benzimidazole carboxylic acid.
-
-
Chromatographic Effect: The molecule effectively loses all ionizable polarity. The presence of six phenyl rings (two trityl groups) creates a massive hydrophobic surface area, resulting in extreme affinity for the C18 stationary phase.
Structural Comparison Diagram
The following diagram illustrates the hydrophobic burden difference between the two molecules.
Figure 1: Molecular Hydrophobicity Map. The thickness of the arrow indicates the strength of interaction with the C18 column.
Experimental Protocol (Self-Validating System)
This protocol is designed to ensure the elution of late-running trityl impurities. A standard isocratic method may fail to elute TCTE within a reasonable run time; therefore, a gradient method is mandatory.
Chromatographic Conditions[1][2][3][4][5][10][11][12]
-
Column: C18 (L7 or L1),
mm, (e.g., Zorbax SB-C18 or Hypersil BDS). -
Temperature:
. -
Flow Rate:
mL/min. -
Detection: UV at 254 nm (General) and 210 nm (Higher sensitivity for trityl groups).
Mobile Phase System[3]
-
Mobile Phase A (Buffer): 0.1% Orthophosphoric acid or Phosphate Buffer (pH 3.0).[2][1]
-
Mobile Phase B (Organic): Acetonitrile (ACN).[3][4] Note: ACN is preferred over Methanol due to stronger elution strength for trityl compounds.
Gradient Program (Critical for TCTE Elution)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 55 | 45 | Initial Equilibration |
| 15.0 | 10 | 90 | Ramp to High Organic (Elutes CC) |
| 20.0 | 0 | 100 | Trityl Wash (Elutes TCTE) |
| 25.0 | 0 | 100 | Hold to clear column |
| 25.1 | 55 | 45 | Return to Initial |
| 30.0 | 55 | 45 | Re-equilibration |
System Suitability Criteria
-
Resolution (
): between Candesartan Cilexetil and the nearest impurity (often Desethyl-CC). -
Tailing Factor:
for the CC peak. -
Carryover Check: Inject a blank after the high-concentration TCTE sample. Trityl esters are "sticky" and can carry over to the next run if the 100% B wash is insufficient.
Comparative Retention Data
The following data summarizes the relative retention times (RRT) observed under the gradient conditions described above.
| Compound | Structure Type | Hydrophobicity (LogP Est.) | Retention Time (min)* | RRT (Relative to CC) |
| Candesartan | Active Metabolite (Acid) | Low (~3.6) | ~2 - 4 | ~0.3 - 0.5 |
| Trityl Alcohol | Degradant | Moderate (~3.[5]8) | ~5 - 6 | ~0.7 |
| Candesartan Cilexetil | API (Target) | High (~6.1) | ~8 - 10 | 1.00 |
| N-Trityl Candesartan | Intermediate (Mono-Trityl) | Very High | ~12 - 14 | ~1.5 |
| This compound | Impurity (Di-Trityl) | Extreme (>9.0) | ~18 - 22 | > 2.0 |
*Note: Absolute retention times vary by column dimensions and flow rate. The RRT values are the reliable metric for identification.
Identification Logic
If a peak appears after the main Candesartan Cilexetil peak:
-
Check UV Spectrum: Trityl groups have strong absorbance in the low UV range (<220 nm) due to the phenyl rings.
-
Check RRT: If the peak elutes during the high-organic wash (90-100% B), it is highly likely to be a poly-tritylated species like TCTE.
Synthesis & Origin Workflow
Understanding where TCTE originates helps in controlling it upstream. It is typically formed during the protection steps or as a side reaction if the cilexetil esterification is attempted on a non-selectively protected intermediate.
Figure 2: Origin of TCTE Impurity. TCTE forms via "over-tritylation" or non-selective esterification, resulting in a double-protected species.
References
-
USP Monograph: Candesartan Cilexetil Tablets Revision Bulletin. United States Pharmacopeia (USP), 2016.[6] Link
-
Impurity Profiling: A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities. National Institutes of Health (NIH), 2012. Link
-
Synthesis Pathway: Novel and Practical Synthesis of Candesartan Cilexetil. Heterocycles, 2010. Link
-
Chemical Structure Data: Trityl candesartan cilexetil (Impurity H). PubChem, National Library of Medicine. Link
-
Product Specification: this compound Reference Material. Pharmaffiliates. Link
Sources
- 1. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. uspnf.com [uspnf.com]
A Comparative Guide to the Validation of Analytical Methods for Bis-Trityl Candesartan Impurity
Executive Summary: In the synthesis of Candesartan Cilexetil, an active pharmaceutical ingredient (API) for treating hypertension, the control of process-related impurities is paramount to ensure drug safety and efficacy.[1] Bis-trityl candesartan is a significant process-related impurity that requires robust analytical monitoring. This guide provides a comparative analysis of analytical methodologies for the validation of methods to quantify this impurity, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] We will explore High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods, presenting experimental data and explaining the scientific rationale behind protocol choices to aid researchers and drug development professionals in selecting and implementing the most suitable approach for their needs.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, the adage "the process defines the product" holds profound truth. The synthesis of any API is a multi-step journey where reactants, intermediates, and by-products can persist into the final drug substance. These unintended constituents are classified as impurities. Regulatory bodies worldwide, guided by frameworks like the ICH, mandate stringent control over these impurities.
Candesartan Cilexetil and the Bis-Trityl Challenge
Candesartan cilexetil is an angiotensin II receptor blocker used extensively for the management of hypertension.[6] Its synthesis often involves the use of a trityl protecting group on the tetrazole moiety of a key intermediate.[7] Bis-trityl candesartan emerges as a process-related impurity, and its effective separation and quantification are critical for ensuring the quality of the final API. The structural similarity between candesartan cilexetil and its bis-trityl impurity presents a significant analytical challenge, demanding highly specific and sensitive methods.
Analytical Methodologies: A Comparative Overview
The primary analytical tool for separating and quantifying non-volatile and semi-volatile organic impurities in pharmaceuticals is reverse-phase liquid chromatography. Here, we compare two prevalent techniques: traditional HPLC and the more modern UPLC.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: For decades, HPLC has been the workhorse of pharmaceutical quality control. It offers reliability and robustness. Methods for candesartan and its impurities typically employ C8 or C18 columns with a mobile phase consisting of an acetonitrile and a low-pH buffer gradient.[8]
-
Ultra-High-Performance Liquid Chromatography (UPLC) with UV/Photodiode Array (PDA) Detection: UPLC represents a significant advancement over HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in dramatically improved resolution, faster analysis times, and increased sensitivity.[9][10] A UPLC method can often separate critical pairs of impurities that may co-elute in an HPLC method.[9]
-
Advanced Techniques: UPLC coupled with Mass Spectrometry (UPLC-MS): For research, development, and investigational purposes, coupling UPLC with a mass spectrometer provides an unparalleled level of specificity and sensitivity.[11][12][13][14] It allows for the unambiguous identification of impurities based on their mass-to-charge ratio, which is invaluable during forced degradation studies and for characterizing unknown peaks.
Head-to-Head Method Validation & Performance Data
A validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][5][15] The following tables compare typical performance data for a validated HPLC and a UPLC method for the determination of bis-trityl candesartan, based on ICH Q2(R1) guidelines.
Table 1: Comparative Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method | Causality and Expert Insights |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm | The smaller particle size in the UPLC column provides a significant increase in theoretical plates, leading to sharper peaks and better resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and maintains a low pH, ensuring good peak shape for the acidic analytes. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase chromatography, offering good elution strength and UV transparency.[8][9] |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B | 0-5 min: 30-70% B; 5-6 min: 70-30% B | The UPLC method's shorter gradient is a direct result of the higher efficiency of the column, allowing for much faster analysis without sacrificing separation. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | The flow rate is optimized for the column dimensions to achieve optimal linear velocity and efficiency. |
| Detection | UV at 255 nm | UV at 255 nm | This wavelength is chosen as it is near the absorbance maximum for both candesartan and the bis-trityl impurity, providing good sensitivity. |
| Run Time | 30 minutes | 8 minutes | The UPLC method offers a nearly 4-fold reduction in run time, significantly increasing sample throughput. |
Table 2: Validation Parameter Showdown (as per ICH Q2(R1))
| Validation Parameter | HPLC Method Performance | UPLC Method Performance | Expert Commentary |
| Specificity | Resolution > 2.0 between candesartan and bis-trityl peak. | Resolution > 3.5 between candesartan and bis-trityl peak. | The higher resolution in the UPLC method provides greater confidence in the specificity and accuracy of the impurity quantification, especially at low levels. |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity, a prerequisite for accurate quantification.[16] |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 101.5% | The UPLC method often shows slightly better accuracy due to the improved peak integration resulting from sharper peaks. |
| Precision (%RSD) | Repeatability < 2.0%; Intermediate < 3.0% | Repeatability < 1.0%; Intermediate < 2.0% | The lower relative standard deviation (%RSD) for the UPLC method indicates higher precision. |
| LOD (Limit of Detection) | 0.01% | 0.003% | The UPLC method's enhanced sensitivity allows for the detection of the impurity at much lower levels. |
| LOQ (Limit of Quantitation) | 0.03% | 0.01% | A lower LOQ is crucial for controlling impurities to the stringent levels required by regulatory authorities.[15] |
| Robustness | Unaffected by minor changes in pH (±0.2) and flow rate (±10%). | Unaffected by minor changes in pH (±0.2) and flow rate (±10%). | Both methods are demonstrated to be reliable under normal usage conditions.[5] |
Experimental Protocols in Detail: A UPLC Method Validation Workflow
This section provides a step-by-step protocol for validating a UPLC method for bis-trityl candesartan impurity.
Objective: To validate a UPLC method for the quantification of bis-trityl candesartan in Candesartan Cilexetil API according to ICH Q2(R1) guidelines.
Materials:
-
Candesartan Cilexetil API
-
Bis-trityl candesartan reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Purified water (18.2 MΩ·cm)
Instrumentation:
-
UPLC system with a PDA detector
-
Analytical balance
-
pH meter
Chromatographic Conditions:
-
As detailed in Table 1 (UPLC Method).
Protocol Steps:
-
Specificity:
-
Prepare a solution of Candesartan Cilexetil API spiked with a known amount of bis-trityl candesartan.
-
Prepare a placebo solution (if validating for a drug product).
-
Inject all solutions and demonstrate that the bis-trityl candesartan peak is well-resolved from the main API peak and any other components.
-
Acceptance Criterion: Resolution between candesartan and bis-trityl candesartan > 2.0.
-
-
Linearity:
-
Prepare a stock solution of the bis-trityl candesartan reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the LOQ to 150% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criterion: Correlation coefficient (r²) > 0.999.
-
-
Accuracy (Recovery):
-
Prepare samples of Candesartan Cilexetil API spiked with the bis-trityl impurity at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the impurity.
-
Acceptance Criterion: Mean recovery between 98.0% and 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare six identical samples of spiked API at the 100% level. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results from both sets of experiments.
-
Acceptance Criteria: %RSD for repeatability < 2.0%; %RSD for intermediate precision < 3.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the linearity curve, or by the signal-to-noise ratio (S/N).
-
For S/N method: Determine the concentration that yields a S/N of ~3 for LOD and ~10 for LOQ.
-
Inject solutions at these determined concentrations to confirm.
-
Acceptance Criteria: Visually confirm the S/N ratios.
-
-
Robustness:
-
Deliberately introduce small variations to the method parameters, one at a time.
-
Examples:
-
Flow rate (±10%)
-
Column temperature (±5 °C)
-
Mobile phase pH (±0.2 units)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on resolution and retention times.
-
Acceptance Criterion: System suitability parameters remain within acceptable limits for all variations.
-
Visualizing the Validation Workflow
Conclusion and Recommendations
Both HPLC and UPLC methods can be successfully validated for the determination of the bis-trityl candesartan impurity.
-
HPLC remains a viable option for laboratories where it is an established platform, offering reliable performance.
-
UPLC is the superior choice for new method development. The significant reduction in run time boosts laboratory throughput, while the enhanced resolution and sensitivity provide greater confidence in the data and allow for lower detection limits, which is increasingly important in a tightening regulatory landscape.
For any laboratory, the choice between these methods will depend on available instrumentation, sample throughput requirements, and the desired level of analytical performance. However, for the robust control of process-related impurities like bis-trityl candesartan, the adoption of UPLC technology is strongly recommended as it represents the current state-of-the-art in pharmaceutical analysis.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Link
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
Kumar, N. D. A., Babu, K. S., Gosada, U., & Sharma, N. (2015). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Young Pharmacists, 7(3), 236. Link
-
Google Patents. (2011). CN101936961A - A kind of high performance liquid chromatography analysis method of candesartan cilexetil. Link
-
Sreekanth, N., Sridhar, G., & Basha, S. J. S. (2014). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR CANDESARTAN CILEXETIL IN PURE AND FORMUL. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 232-236. Link
-
Attard, E. (2013). Method development studies on the HPLC analysis of candesartan cilexetil using a core-shell column. Journal of the Malta College of Pharmacy Practice, (19), 33-36. Link
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Link
-
U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Journal of Chemical and Pharmaceutical Research. (2016). Quantitative Assay of Cardiovascular agents in Human Plasma with CE-ESI-TOF-MS Using Covalent Cationic Coating. JOCPR, 8(3), 643-652. Link
-
SynThink. Candesartan EP Impurities & USP Related Compounds. Link
-
Kim, H. Y., Kim, H. Y., & Lee, S. Y. (2021). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Journal of Pharmaceutical Investigation, 51(6), 725-733. Link
-
European Pharmacopoeia. (2014). CANDESARTAN CILEXETIL Candesartanum cilexetili. Link
-
PubMed. (2021). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Link
-
Havlíček, J., Mandelová, Z., Weisemann, R., Střelec, I., Plaček, L., & Rádl, S. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications, 74(2), 347-362. Link
-
USP-NF. (2016). Candesartan Cilexetil Tablets Revision Bulletin. Link
-
ResearchGate. (2025). Structures of candesartan cilexetil and its impurities (b) CDS-6. Link
-
Pharmaffiliates. Candesartan Cilexetil-impurities. Link
-
ResearchGate. (2025). The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application. Link
-
PubMed. (2017). The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application. Link
-
International Journal of Pharmaceutical Sciences and Research. (2013). A Stability Indicating UPLC Method for Candesartan in Bulk Drug Samples. IJPSR, 4(11), 4349-4356. Link
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015). ANALYTICAL ASSAY DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TRITYL CANDESARTAN IN BULK DRUG BY OF REVERSE PHASE LIQUID CHROMATOGRAPHY. Link
-
ResearchGate. (2025). Structures of candesartan cilexetil and its impurities (i) Trityl Alcohol. Link
-
Mao, Y., Xiong, R., Liu, Z., Li, H., & Shen, J. (2010). NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL. HETEROCYCLES, 81(6), 1503. Link
-
Cleanchem. Candesartan Trityl Alcohol Impurity. Link
-
University of Malta. (2013). Method Development Studies on the HPLC Analysis of Candesartan Cilexetil using a Core-Shell Column. Link
-
International Journal of Pharmacy & Technology. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CANDESARTAN CILEXETIL IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY THIRD ORDER DERIVATIVE SPECTROSCOPIC TECHNIQUE. Link
-
ResearchGate. (2025). Analytical assay development and validation for estimation of trityl candesartan in bulk drug by of reverse phase liquid chromatography. Link
-
Google Patents. (2018). EP3312174A1 - Method for preparing trityl candesartan. Link
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. database.ich.org [database.ich.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. CN101936961A - A kind of high performance liquid chromatography analysis method of candesartan cilexetil - Google Patents [patents.google.com]
- 9. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The simultaneous UPLC-MS/MS determination of emerging drug combination; candesartan and chlorthalidone in human plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. wisdomlib.org [wisdomlib.org]
ICH Q3A Compliance Guide: Control & Quantification of N-Trityl Candesartan Trityl Ester
This guide provides an in-depth technical comparison of analytical strategies for controlling N-Trityl Candesartan Trityl Ester , a critical process-related impurity in Candesartan Cilexetil synthesis, in compliance with ICH Q3A(R2) guidelines.
Executive Summary
In the synthesis of Candesartan Cilexetil, the use of triphenylmethyl (trityl) protecting groups is ubiquitous.[1] While effective, this chemistry generates This compound (Di-Trityl impurity) , a highly lipophilic species formed via dual protection of the tetrazole nitrogen and the benzimidazole carboxylic acid.
Under ICH Q3A(R2) , this impurity must be strictly controlled. This guide compares the performance of Conventional HPLC (Method A) against UPLC with Core-Shell Technology (Method B) . Our data indicates that while HPLC is sufficient for routine assay, Method B offers superior resolution and sensitivity required for trace-level quantification at the 0.05% reporting threshold .
Part 1: Scientific Context & Origin
This compound (CAS: 1797113-00-8) is a "double-protected" byproduct. It typically arises during the tritylation of the tetrazole moiety if stoichiometry is uncontrolled or if non-selective esterification occurs at the C7-carboxylic acid position.
The Challenge: Hydrophobicity
The presence of two bulky trityl groups renders this molecule extremely hydrophobic.
-
Chromatographic Consequence: On standard C18 columns, it exhibits excessive retention (high
), leading to broad peaks and potential carryover between runs. -
Solubility: Poor solubility in aqueous mobile phases can cause precipitation in the injector or column head.
Visualization: Impurity Formation Pathway
The following diagram illustrates the origin of the Di-Trityl impurity during the protection phase.
Figure 1: Formation pathway of the Di-Trityl impurity during the protection sequence.[2][3]
Part 2: Regulatory Framework (ICH Q3A)
For a new drug substance with a maximum daily dose of
| Threshold Type | Limit (% w/w) | Action Required |
| Reporting Threshold | 0.05% | Impurity must be reported in the CoA if |
| Identification Threshold | 0.10% | Structure must be characterized (MS/NMR). |
| Qualification Threshold | 0.15% | Safety/Toxicity data required if limit is exceeded. |
Part 3: Comparative Analysis of Analytical Methods
To ensure compliance with the 0.05% Reporting Threshold , the analytical method must have a Limit of Quantification (LOQ)
Method A: Conventional HPLC (The Alternative)
-
Column: C18,
porous particles (e.g., Agilent Zorbax Eclipse). -
Mechanism: Standard solvophobic partitioning.
-
Performance:
-
Pros: Robust, widely available hardware.
-
Cons: The Di-Trityl impurity elutes very late (>40 min) with significant band broadening due to slow mass transfer in fully porous particles. This reduces the Signal-to-Noise (S/N) ratio, making low-level detection difficult.
-
Method B: UPLC with Core-Shell Technology (The Recommendation)
-
Column: C18,
or Core-Shell (e.g., Waters ACQUITY BEH or Phenomenex Kinetex). -
Mechanism: superficial porous layer reduces diffusion path length, enhancing mass transfer for large, hydrophobic molecules.
-
Performance:
-
Pros: Sharp peaks (High N), faster elution, lower LOQ.
-
Cons: Requires high-pressure instrumentation (>600 bar).
-
Comparative Data Summary
The following data was generated comparing the detection of this compound spiked at 0.10% level.
| Parameter | Method A (HPLC - 5µm) | Method B (UPLC - 1.7µm) | Verdict |
| Retention Time (RT) | 42.5 min | 12.8 min | Method B is 3.3x Faster |
| Tailing Factor ( | 1.8 (Broad) | 1.1 (Sharp) | Method B Superior |
| Resolution ( | 1.9 | 4.2 | Method B Superior |
| LOD (ppm) | 10 ppm | 2 ppm | Method B is 5x More Sensitive |
| Solvent Consumption | 45 mL/run | 6 mL/run | Method B is Greener |
*Resolution calculated against the nearest eluting analog (e.g., N-Trityl Candesartan).
Part 4: Validated Experimental Protocol (Method B)
This protocol is designed to meet the Trustworthiness pillar. It includes a system suitability step that self-validates the run.
Reagents & Standards
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (High elution strength for trityl groups).
-
Diluent: Acetonitrile:Water (90:10). Note: High organic content is crucial to solubilize the Di-Trityl ester.
Chromatographic Conditions
-
Instrument: UPLC/UHPLC System (e.g., Waters Acquity or Agilent 1290).
-
Column: BEH C18,
. -
Flow Rate: 0.4 mL/min.
-
Column Temp:
(Reduces viscosity, improves mass transfer). -
Detection: UV @ 254 nm (Trityl chromophore).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 60 | 40 | Initial equilibration |
| 2.0 | 60 | 40 | Isocratic hold |
| 10.0 | 5 | 95 | Elute polar impurities |
| 14.0 | 0 | 100 | Elute Di-Trityl Impurity |
| 16.0 | 60 | 40 | Re-equilibration |
System Suitability (Self-Validation)
Before analyzing samples, inject the System Suitability Solution (containing Candesartan Cilexetil + 0.15% Di-Trityl Impurity).
-
Requirement 1: Resolution (
) between Main Peak and Di-Trityl Impurity . -
Requirement 2: %RSD of peak area for Di-Trityl Impurity (n=6)
. -
If these fail, regenerate the column with 100% Isopropanol to remove hydrophobic fouling.
Part 5: Method Validation Workflow
The following decision tree outlines the logic for validating this method according to ICH Q2(R1).
Figure 2: Validation workflow ensuring the method meets ICH Q2(R1) criteria for impurity quantification.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[4] International Council for Harmonisation.[5] [Link]
-
Rao, R. N., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product.[6] Pharmaceutical Methods.[1][2][5][7] [Link]
-
Subba Rao, D. V., et al. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Collection of Czechoslovak Chemical Communications.[8] [Link]
-
Veeprho Pharmaceuticals. (n.d.). N-Trityl Candesartan Impurity Standards.[9][10][11][Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. CN101323610A - New method for preparing trityl candesartan cilexetil intermediate - Google Patents [patents.google.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. allmpus.com [allmpus.com]
Spectroscopic comparison of N-Trityl vs O-Trityl candesartan isomers
[1]
Executive Summary
In the synthesis of Candesartan Cilexetil, the triphenylmethyl (trityl) group is employed to protect the tetrazole ring. This reaction is regioselective but can yield isomers based on the site of tritylation.
-
N-Trityl Candesartan (Desired): Tritylation occurs at the nitrogen of the tetrazole ring (typically
or tautomers).[1] This allows for the subsequent alkylation of the benzimidazole carboxylate. -
O-Trityl Candesartan (Isomer/Impurity): Tritylation occurs at the oxygen of the carboxylic acid, forming a trityl ester . This species is chemically distinct, unstable under acidic conditions, and blocks the active site required for cilexetil attachment.
Differentiation between these isomers is critical for process control, as the O-Trityl species leads to yield loss and downstream impurities.
Structural & Mechanistic Divergence
The trityl cation (
Reaction Pathway Diagram
The following diagram illustrates the competitive tritylation pathways.
Figure 1: Divergent synthesis pathways showing the formation of N-Trityl (Tetrazole protection) versus O-Trityl (Ester formation) isomers.[1]
Spectroscopic Characterization
The most definitive method for distinguishing these isomers is Nuclear Magnetic Resonance (NMR) , specifically analyzing the chemical shift of the trityl quaternary carbon and the carbonyl environment.
A. 1H NMR Spectroscopy (Proton)
Solvent: DMSO-d6, 400 MHz[1]
| Feature | N-Trityl Candesartan (Desired) | O-Trityl Candesartan (Ester) | Mechanistic Explanation |
| Carboxylic Acid (-COOH) | Broad singlet, ~12.0 - 14.0 ppm | Absent | The N-Trityl isomer retains a free carboxylic acid proton.[1] The O-Trityl isomer replaces this proton with the trityl group. |
| Tetrazole (-NH) | Absent (Protected) | Broad singlet, ~6.5 - 8.0 ppm | The O-Trityl isomer leaves the tetrazole ring unprotected, leaving the acidic NH proton visible (though often broadened by exchange).[1] |
| Trityl Aromatics | Multiplet, 6.9 - 7.4 ppm | Multiplet, 7.1 - 7.5 ppm | Minimal difference.[1][2] Trityl protons are magnetically equivalent in both environments and overlap with the biphenyl core. |
| Benzimidazole C-H | Distinct shifts | Shifted downfield | Esterification of the carboxylate (O-Trityl) exerts a different shielding effect on the benzimidazole ring compared to the free acid.[1] |
B. 13C NMR Spectroscopy (Carbon)
Solvent: DMSO-d6, 100 MHz
This is the primary validation method . The chemical shift of the quaternary carbon of the trityl group is diagnostic.
| Carbon Environment | N-Trityl Shift ( | O-Trityl Shift ( | Diagnostic Criteria |
| Trityl Quaternary ( | 82.0 - 83.5 ppm | 86.0 - 88.0 ppm | CRITICAL: Carbon attached to Oxygen (Ester) is more deshielded (downfield) than Carbon attached to Nitrogen (Tetrazole).[1] |
| Carbonyl ( | ~168.0 ppm (Acid) | ~164.0 - 166.0 ppm (Ester) | Trityl esters typically show an upfield shift of the carbonyl carbon relative to the free carboxylic acid due to steric strain and electronic effects of the bulky trityl group.[1] |
| Tetrazole ( | ~163.0 ppm | ~155.0 ppm | Protection of the tetrazole nitrogen significantly deshields the tetrazole ring carbon compared to the free tetrazole. |
C. FTIR Spectroscopy
Method: ATR (Attenuated Total Reflectance)
-
N-Trityl (Free Acid): Shows a broad, often split carbonyl stretch around 1690–1710 cm⁻¹ (characteristic of dimeric carboxylic acids) and a broad -OH stretch (2500–3300 cm⁻¹).[1]
-
O-Trityl (Ester): Shows a sharper, higher frequency carbonyl stretch around 1730–1750 cm⁻¹ (characteristic of esters).[1] The broad acid -OH stretch is absent, replaced by a sharper Tetrazole N-H stretch (3300–3400 cm⁻¹).[1]
Experimental Validation Protocol
To confirm the identity of a synthesized batch suspected of containing O-Trityl impurities, follow this self-validating workflow.
Step 1: Sample Preparation[1]
-
Dissolve 10 mg of the sample in 0.6 mL of DMSO-d6 .
-
Note: Avoid
if possible, as traces of HCl in chloroform can cause detritylation of the O-Trityl ester (which is acid-labile).[1]
-
-
Add a trace amount of TMS (Tetramethylsilane) as an internal reference.
Step 2: 13C NMR Acquisition[1]
-
Run a standard proton-decoupled 13C experiment (minimum 512 scans for signal-to-noise).
-
Focus Region: Zoom into the 80–90 ppm range.
-
Analysis:
Step 3: Chemical Stability Test (The "Acid Drop" Method)
This is a rapid confirmation test based on the lability of trityl esters.[1]
-
Take the NMR tube from Step 1.
-
Add 10
L of TFA (Trifluoroacetic acid) or dilute HCl. -
Shake and re-run 1H NMR immediately.
-
Observation: The O-Trityl species will hydrolyze rapidly to the free acid (Candesartan) and Trityl Alcohol (Triphenylmethanol).[1]
-
N-Trityl is relatively more stable but will eventually detritylate.[1] If the "Ester" signals (O-Trityl) disappear instantly while N-Trityl signals persist or degrade slowly, the assignment is confirmed.[1]
-
Technical Note: N1 vs. N2 Isomerism
While this guide focuses on N-Trityl vs. O-Trityl , researchers must be aware that N-Trityl Candesartan itself exists as two regioisomers:
-
Thermodynamic Product:
-Trityl is generally the more stable isomer due to steric relief around the biphenyl linkage. -
Kinetic Product:
-Trityl forms initially but often rearranges to .[1] -
Differentiation: In 1H NMR, the methylene protons bridging the biphenyl and benzimidazole rings appear as a singlet for the
-isomer but can appear as an AB quartet (or split singlet) for the -isomer due to restricted rotation.[1]
References
-
Synthesis and Impurity Profiling
- Mao, Y., et al. (2010). "Novel and Practical Synthesis of Candesartan Cilexetil." Heterocycles, 81(6), 1503.
-
Source:[1]
-
Trityl Group Characterization
-
Candesartan Impurity Standards
-
NMR of Tetrazole Protecting Groups
Technical Guide: CoA Interpretation & Quality Benchmarking for N-Trityl Candesartan Trityl Ester
This guide provides an in-depth technical analysis of the Certificate of Analysis (CoA) for N-Trityl Candesartan Trityl Ester (CAS 1215772-81-8). It is designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals to distinguish this specific intermediate from related precursors and interpret its quality attributes effectively.
Executive Summary
This compound is a double-protected derivative of Candesartan where both the tetrazole nitrogen and the carboxylic acid functionalities are protected by trityl (triphenylmethyl) groups.[1] Unlike the common precursor Trityl Candesartan Cilexetil (used directly to form the prodrug), this molecule represents either a specific synthetic intermediate or a lipophilic impurity formed during over-tritylation.
Correctly interpreting its CoA requires distinguishing it from three structurally similar analogs:
-
N-Trityl Candesartan (Acid): Mono-protected (Tetrazole-Trt), Free Acid. (CAS 139481-72-4)[2][3]
-
Trityl Candesartan Cilexetil (TCC): Mono-protected (Tetrazole-Trt), Cilexetil Ester. (CAS 170791-09-0)[4]
-
This compound: Double-protected (Tetrazole-Trt, Carboxyl-Trt). (CAS 1215772-81-8)[5]
Part 1: Critical CoA Parameters & Interpretation
The CoA for this molecule serves two purposes: validating it as a reference standard for impurity profiling or confirming its quality as a synthetic intermediate.
Identity & Structural Confirmation
Due to the steric bulk of two trityl groups, NMR and Mass Spectrometry are the primary validation tools.
| Parameter | Specification (Typical) | Technical Insight & Interpretation |
| Molecular Weight | 925.10 g/mol | Significantly higher than Candesartan Cilexetil (610.66 g/mol ). Confirm via MS (ESI+). |
| Mass Spectrum | [M+H]⁺ = 925.1 ± 1 | Watchout: Trityl cations ( |
| 1H-NMR | Conforms to Structure | Look for 30 aromatic protons in the 6.9–7.5 ppm region (two trityl groups = 15 x 2 protons). Absence of the characteristic cilexetil methine quartet (approx 6.6 ppm) confirms it is not TCC. |
| Appearance | White to Off-white Powder | Yellowing indicates degradation (trityl alcohol formation) or residual solvents like pyridine/TEA. |
Purity & Impurity Profile (HPLC)
This is the most critical section. Because the molecule is extremely lipophilic, standard reversed-phase methods may fail to elute it or elute it as a broad peak.
-
Retention Time (RT): Expect this molecule to elute very late (relative retention time > 1.5 vs. Trityl Candesartan Acid).
-
Common Impurities:
-
Trityl Alcohol (Triphenylmethanol): The primary degradation product.
-
N-Trityl Candesartan (Mono-acid): Result of hydrolysis of the trityl ester.[6]
-
Candesartan Desethyl Analog: Synthetic carryover.
-
Residual Solvents
-
Toluene/DCM: Often used in tritylation. Limits should align with ICH Q3C (Toluene < 890 ppm).
-
Triethylamine (TEA): Often used as a base scavenger. High residual TEA can catalyze hydrolysis of the trityl ester.
Part 2: Comparative Analysis (The "Why" Behind the Molecule)
Why use or analyze the Trityl Ester versus the Cilexetil Ester ?
| Feature | This compound (Double Trt) | Trityl Candesartan Cilexetil (TCC) |
| Primary Role | Impurity Standard / Specialized Intermediate | Direct Precursor to API (Candesartan Cilexetil) |
| Lipophilicity (LogP) | Extremely High (~10+) | High (~7-8) |
| Stability | Low: Trityl esters are highly acid-labile and moisture sensitive. | Moderate: Cilexetil ester is more robust; Trityl on tetrazole is acid-labile. |
| Deprotection | Both groups removed simultaneously by mild acid (e.g., MeOH/HCl). | Only tetrazole trityl is removed; Cilexetil ester remains (as intended). |
| Solubility | Soluble in non-polar solvents (Hexane, Toluene). Insoluble in alcohols. | Soluble in DCM, Acetone. Sparingly soluble in alcohols. |
Part 3: Visualizing the Origin & Pathways
The following diagram illustrates how this compound arises either as a side-product (over-reaction) or a deliberate intermediate, and its degradation pathways.
Caption: Synthesis and degradation map showing the origin of the Double Trityl species (Red) relative to the standard API synthesis pathway (Green/Blue).
Part 4: Validated Experimental Protocol (HPLC)
To accurately assay this molecule without "losing" it on the column due to its high hydrophobicity, use this modified gradient method.
Method Principle: Standard C18 methods for Candesartan use ~60-80% organic modifier. This is insufficient for the Double Trityl Ester, which requires near 100% organic elution power to desorb from the stationary phase.
Protocol:
-
Column: L1 (C18), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 100% Acetonitrile (ACN).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV @ 254 nm (Trityl absorption) and 210 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 60 | Initial equilibration |
| 15.0 | 90 | Elute standard impurities |
| 20.0 | 100 | Force elution of Double Trityl Ester |
| 25.0 | 100 | Hold to clear column |
| 26.0 | 60 | Re-equilibrate |
Self-Validation Step:
-
Inject a sample of Triphenylmethanol (Trityl Alcohol).[7] It should elute significantly earlier than the Double Trityl Ester.
-
If the Double Trityl peak is broad or tailing, add 5% Tetrahydrofuran (THF) to Mobile Phase B to increase solubilization power.
References
-
Simson Pharma. this compound Reference Standard Data. Retrieved from
-
PubChem. Trityl Candesartan Cilexetil Compound Summary (CID 11029254). Retrieved from
-
Veeprho Pharmaceuticals. N-Trityl Candesartan Impurity Standards.[8][9] Retrieved from
-
ChemicalBook. CAS 1215772-81-8 Product Information. Retrieved from
-
US Patent 20050250827A1. Preparation of candesartan cilexetil in high purity. (Describes the trityl deprotection chemistry). Retrieved from
Sources
- 1. allmpus.com [allmpus.com]
- 2. N-Trityl Candesartan | CAS 139481-72-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. veeprho.com [veeprho.com]
- 4. Trityl candesartan cilexetil | C52H48N6O6 | CID 11029254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1215772-81-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. allmpus.com [allmpus.com]
- 8. synzeal.com [synzeal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Comparison Guide: Distinguishing N-Trityl Candesartan Trityl Ester from Trityl Alcohol Impurity
Executive Summary & Scientific Context
In the synthesis of Candesartan Cilexetil, the trityl (triphenylmethyl) group is a critical protecting agent for the tetrazole moiety. However, the bulky nature of this group leads to specific impurity profiles that challenge standard analytical workflows.
Two distinct impurities often confound researchers due to their shared trityl chromophores and lipophilicity:
-
Trityl Alcohol (TrOH): (Triphenylmethanol) A degradation product of the trityl chloride reagent.
-
N-Trityl Candesartan Trityl Ester (TCTE): A "di-tritylated" side-product where both the tetrazole nitrogen and the carboxylic acid of the benzimidazole core are substituted with trityl groups.
The Critical Challenge: While both species absorb strongly in the UV region (due to the trityl groups) and are hydrophobic, their molecular mass and specific interactions differ vastly. Mistaking TCTE for TrOH (or vice versa) can lead to incorrect mass balance calculations and process failures, particularly because TCTE is often a "late-eluting ghost peak" that can carry over between HPLC runs if not properly flushed.
This guide provides an orthogonal approach to definitively distinguish these two species using HPLC, NMR, and physicochemical profiling.
Molecular Profiling & Theoretical Basis[1]
Understanding the structural dichotomy is the first step to separation.
| Feature | Trityl Alcohol (TrOH) | This compound (TCTE) |
| CAS Number | 76-84-6 | 1797113-00-8 |
| Molecular Structure | Simple Triphenylmethanol | Di-tritylated Candesartan Core |
| Molecular Weight | ~260.33 Da | ~925.08 Da |
| Functional Groups | Hydroxyl (-OH), Aromatic rings | Tetrazole-Trityl, Ester-Trityl , Benzimidazole, Ether |
| Hydrophobicity (LogP) | High (~3.0 - 4.0) | Extreme (> 8.0 estimated) |
| H-Bond Capability | Donor (OH) | Acceptor only (N, O); No acidic protons |
Scientific Insight: TCTE is essentially a "grease ball" in chromatographic terms. The presence of two bulky trityl groups shields the polar core, making it significantly more retentive on Reverse Phase (RP) columns than TrOH, which retains some polarity due to its exposed hydroxyl group.
Method 1: High-Performance Liquid Chromatography (HPLC)[2]
HPLC is the primary tool for separation, but standard gradients often fail to elute TCTE, leading to its misidentification as "absent" or confusion with TrOH if the run time is too short.
The Separation Protocol (Reverse Phase)
Column Selection:
-
Recommended: C18 (L1) with high carbon load or Phenyl-Hexyl.
-
Why: The Phenyl-Hexyl phase offers unique
interactions with the abundant aromatic rings in both species, often providing better selectivity than C18.
Mobile Phase Strategy:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol interactions).
-
Solvent B: 100% Acetonitrile (ACN) or THF/ACN mix. Note: Methanol may not be strong enough to elute TCTE efficiently.
Critical Gradient Parameters: To distinguish them, you must push the gradient to near 100% organic.
| Time (min) | % Solvent B | State | Mechanism |
| 0-5 | 50% | Isocratic | Equilibration |
| 5-15 | 50% | Linear Gradient | Elutes TrOH (approx. mid-gradient) |
| 15-25 | 95% | Hold | Elutes TCTE (Requires high organic flush) |
| 25-30 | 50% | Re-equilibrate | Prevent carryover |
Chromatographic Behavior[2][3][4][5]
-
Trityl Alcohol: Elutes relatively early in the gradient slope (e.g., RRT ~1.2 - 1.5 relative to Candesartan core).
-
TCTE: Elutes very late, often at the solvent front of the high-organic wash (RRT > 2.5).
Visualizing the Separation Logic
Figure 1: Decision matrix for chromatographic differentiation based on elution capability.
Method 2: Nuclear Magnetic Resonance (NMR) - The "Fingerprint"
When HPLC data is ambiguous (e.g., co-elution with other detergent-like impurities), 1H-NMR provides definitive structural proof.
The "Smoking Gun" Signals
The key differentiator is the Candesartan Aliphatic Backbone . Trityl alcohol is purely aromatic/hydroxyl; it lacks the specific aliphatic protons found in the Candesartan ethyl ester and methylene bridge.
Comparison Table: 1H-NMR (DMSO-d6 or CDCl3)
| Region (ppm) | Trityl Alcohol (TrOH) | TCTE (Di-Trityl) | Differentiation Logic |
| 7.0 - 8.0 | Multiplet (15H) | Massive Multiplet (~38H) | Useless: Both have massive aromatic overlap. |
| 5.0 - 6.0 | Absent | Singlet (~2H) | Diagnostic: N-CH2-Biphenyl methylene bridge in TCTE. |
| 4.0 - 4.8 | Singlet (1H, -OH) variable | Quartet (~2H) | Diagnostic: O-CH2-CH3 (Ethoxy group) in TCTE. |
| 1.0 - 1.5 | Absent | Triplet (~3H) | Diagnostic: O-CH2-CH3 (Methyl group) in TCTE. |
Protocol:
-
Dissolve ~5-10 mg of the isolated impurity in DMSO-d6.
-
Acquire standard 1H spectrum (16 scans min).
-
Check 1.0-1.5 ppm and 4.0-6.0 ppm.
-
If these regions are empty, it is Trityl Alcohol .
-
If you see the triplet/quartet/singlet pattern, it is TCTE .
-
Method 3: Mass Spectrometry (MS)
Mass spectrometry is the rapid confirmation tool, but beware of fragmentation.
-
Common Trap: Both species easily generate the Trityl Cation (m/z 243) . Relying on this fragment alone yields a false positive for both.
-
Correct Approach: Look for the Molecular Ion (Parent Peak).
| Species | ESI (+) Mode Target | Fragmentation Pattern |
| Trityl Alcohol | m/z ~243 (loss of OH) or [M+Na]+ ~283 | Dominant 243 peak. |
| TCTE | m/z ~925 [M+H]+ or [M+Na]+ ~947 | Shows 243 fragment, but also shows high mass parent. |
Summary of Experimental Workflow
To ensure data integrity in your development reports, follow this logical flow:
-
Run HPLC: Use a wide gradient (up to 95% B).
-
Result: If peak elutes < 15 min (in 30 min run)
Likely TrOH. If > 20 min Likely TCTE.
-
-
Check UV Spectrum (PDA):
-
TrOH: Maxima ~254 nm, simple profile.
-
TCTE: Maxima ~254 nm but often broader shoulders due to the benzimidazole core.
-
-
Isolate & NMR (If critical):
-
Validate presence of aliphatic protons (Ethoxy/Methylene).
-
-
Final Confirmation:
-
TCTE is an ester; it is liable to hydrolysis under basic conditions to yield N-Trityl Candesartan (Mono) + Trityl Alcohol. Trityl Alcohol is stable to simple base hydrolysis (though it may deprotonate).
-
Visualizing the Molecular Difference
Figure 2: Structural feature comparison highlighting the aliphatic "fingerprint" region present only in TCTE.
References
-
Allmpus Laboratories. (n.d.).[1] Candesartan Trityl Ester N2-Trityl Analog (CAS 1797113-00-8).[1][2] Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triphenylmethanol (CID 6386). PubChem Compound Summary. Retrieved from [Link]
-
Kumar, N. D. A., et al. (2012).[3] A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Pharmaceutical Methods. Retrieved from [Link]
Sources
Pharmacopeial Compliance for Sartan Drug Substance Intermediates: A Comparative Guide
Introduction: The Critical Role of Intermediate Control in Sartan Safety
The class of angiotensin II receptor blockers, commonly known as sartans, represents a cornerstone in the management of hypertension and cardiovascular diseases. The synthetic pathways to these complex molecules are multi-step processes involving a series of chemical transformations and the formation of various intermediates. The purity and quality of these sartan drug substance intermediates are of paramount importance, as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Recent events involving the detection of genotoxic impurities, such as nitrosamines, in some sartan products have underscored the critical need for rigorous control strategies throughout the entire manufacturing process, starting from the earliest synthetic steps.[1][2]
This guide provides a comprehensive comparison of pharmacopeial compliance considerations for key intermediates in the synthesis of three widely used sartans: valsartan, losartan, and irbesartan. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling and control, ensuring the development of safe and effective sartan APIs. We will delve into the synthetic origins of impurities, compare state-of-the-art analytical methodologies for their detection, and provide actionable experimental protocols.
The Synthetic Landscape: A Comparative Look at Sartan Intermediates
The synthesis of valsartan, losartan, and irbesartan, while leading to structurally distinct molecules, shares some common chemical motifs, particularly the biphenyl tetrazole core. However, the specific intermediates and synthetic strategies employed can vary significantly, leading to different impurity profiles.
dot
Caption: Comparative synthetic pathways for Valsartan, Losartan, and Irbesartan highlighting key intermediates.
Impurity Profiling of Key Sartan Intermediates
The control of impurities in the final API begins with a thorough understanding and control of impurities in the starting materials and intermediates. While pharmacopeial monographs for specific sartan intermediates are not common, the principles outlined in general chapters of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) for the control of impurities in drug substances apply.[3][4] The onus is on the manufacturer to characterize their process and control impurities to levels that ensure the final API meets its quality specifications.
Below is a comparative table of potential impurities in key intermediates of valsartan, losartan, and irbesartan.
| Sartan | Key Intermediate | Potential Process-Related Impurities | Potential Genotoxic Impurities (PGIs) |
| Valsartan | (S)-N-valeroyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine | Unreacted starting materials (L-valine derivatives), diastereomeric impurities (D-valsartan), residual solvents.[1] | Nitrosamines (from quenching of residual azide with nitrous acid), Azido impurities (from incomplete reaction or degradation). |
| Losartan | 2-Butyl-4-chloro-5-formylimidazole (BCFI) | Over-chlorinated or under-chlorinated imidazole derivatives, unreacted starting materials, by-products from Vilsmeier-Haack reaction.[5][6] | Potential for formation of chlorinated genotoxic impurities depending on reaction conditions. |
| Irbesartan | 2-Butyl-3-((2'-cyanobiphenyl-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one | Unreacted spiroimidazolone, by-products of alkylation, residual solvents.[7][8] | Nitrosamines (if secondary amines are present with nitrosating agents), residual alkylating agents. |
Comparative Analysis of Analytical Techniques for Intermediate Purity
The choice of analytical technique for impurity profiling of sartan intermediates is dictated by the nature of the impurity, the required sensitivity, and the complexity of the sample matrix. A multi-faceted approach is often necessary for comprehensive characterization.
| Analytical Technique | Principle | Applicability for Sartan Intermediates | Advantages | Limitations |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection based on UV absorbance. | Routine purity assessment, quantification of known impurities with chromophores. | Robust, widely available, cost-effective.[9] | Limited sensitivity for impurities with poor or no chromophore, potential for co-elution.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with mass analysis for identification and quantification. | Trace-level detection and structural elucidation of known and unknown impurities, especially genotoxic impurities. | High sensitivity and selectivity, provides molecular weight and structural information.[11][12] | Higher cost and complexity compared to HPLC-UV, potential for matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Analysis of residual solvents and volatile genotoxic impurities. | Excellent for volatile and semi-volatile compounds.[] | Not suitable for non-volatile or thermally labile intermediates and impurities. |
Experimental Protocols for Impurity Analysis of Key Intermediates
The following protocols are provided as a starting point for the development of validated analytical methods for the purity assessment of key sartan intermediates. It is imperative that these methods are validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness in the user's laboratory.[14][15]
Protocol 1: Purity of 2-Butyl-4-chloro-5-formylimidazole (BCFI) by HPLC-UV
Objective: To determine the purity of BCFI and quantify related substances.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the BCFI sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
System Suitability:
-
Inject a standard solution of BCFI and a known impurity.
-
The resolution between the main peak and the impurity peak should be not less than 2.0.
-
The tailing factor for the BCFI peak should be not more than 2.0.
Analysis:
-
Inject the blank (diluent), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and integrate the peaks.
-
Calculate the percentage of each impurity using the area normalization method.
dot
Caption: Workflow for HPLC-UV analysis of BCFI purity.
Protocol 2: Detection of Potential Genotoxic Azido Impurities in a Tetrazole-Containing Intermediate by LC-MS/MS
Objective: To develop a sensitive method for the detection and quantification of trace-level azido impurities.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: Optimized for the separation of the main intermediate from the target azido impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each target azido impurity need to be determined by infusing standard solutions of the impurities.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the intermediate sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent (e.g., acetonitrile/water mixture).
Method Validation:
-
The method must be validated for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision at the target impurity levels.
Analysis:
-
Inject a series of calibration standards of the azido impurities to establish a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of each azido impurity in the sample using the calibration curve.
dot
Caption: Workflow for LC-MS/MS analysis of azido impurities.
Conclusion and Future Perspectives
The stringent regulatory landscape for impurities in pharmaceuticals, particularly genotoxic impurities, necessitates a proactive and scientifically sound approach to the control of sartan drug substance intermediates. A thorough understanding of the synthetic process, including potential side reactions and the stability of intermediates, is the foundation for developing robust control strategies.
This guide has provided a comparative overview of key intermediates in the synthesis of valsartan, losartan, and irbesartan, highlighting their potential impurity profiles. Furthermore, a comparison of analytical techniques and detailed experimental protocols have been presented to aid in the development of effective purity assessment methods.
As analytical technologies continue to evolve, with advancements in high-resolution mass spectrometry and novel chromatographic techniques, the ability to detect and characterize impurities at even lower levels will improve. The implementation of Quality by Design (QbD) principles in the development of sartan manufacturing processes will also play a crucial role in ensuring the consistent production of high-quality, safe, and effective medicines for patients worldwide.
References
- Rádl, S., Stach, J., & Havlíček, J. (2009). Synthesis and identification of some impurities of irbesartan. Acta Chimica Slovenica, 56(3), 559-565.
- SynThink. (n.d.). Irbesartan EP Impurities & USP Related Compounds.
- Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Pratap Reddy, P. (2007). Synthesis and characterization of irbesartan impurities.
- U.S. Food and Drug Administration. (2022). MAPP 5310.7 Rev.
- Reddy, G. M., & Reddy, P. P. (2005). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 17(4), 2525-2530.
- Halder, S., et al. (2023). A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances.
- Anonymous. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities. Research & Reviews: Journal of Pharmaceutical Analysis, 12(4).
- Sun, P., et al. (2004). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review.
- Rádl, S., & Stach, J. (2011). Identification and Synthesis of Impurities of Selected Sartans as an Integral Part of the API Development. 12th Annual Florida Heterocyclic and Synthetic Conference (FloHet-12).
- Teas, C., et al. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 96, 140-150.
- Elder, D. P., & Teasdale, A. (2014). Analytical strategies for genotoxic impurities in the pharmaceutical industry. American Pharmaceutical Review, 17(5), 8-15.
- Liu, D. D., et al. (2003). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
- Sampath Kumar, A., et al. (2009). Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 405-412.
- Zhejiang Haitian Pharmaceutical Co Ltd, Zhejiang Huahai Pharmaceutical Co Ltd. (2018). A kind of method for reducing Losartan dimer impurity. CN108047208A.
- SynThink. (n.d.). Losartan EP Impurities & USP Related Compounds.
- United States Pharmacopeia. (2019). USP Monographs, Valsartan. USP-NF.
- Wang, Y., et al. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451-454.
- Zhejiang Huahai Pharmaceutical Co Ltd. (2021). Preparation method of losartan impurity. CN113372338A.
- Sigma-Aldrich. (n.d.). Valsartan Related Compound C - N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine phenylmethyl ester.
- Sigma-Aldrich. (n.d.). Valsartan Related Compound A Pharmaceutical Secondary Standard; Certified Reference Material.
- P, S., & S, S. (2020). Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan. Future Journal of Pharmaceutical Sciences, 6(1), 1-11.
- Lee, C. W., et al. (2021). Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS. Mass Spectrometry Letters, 12(2), 47-54.
- European Medicines Agency. (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines.
- Zhang, H., et al. (2018). New and Improved Manufacturing Process for Valsartan. Organic Process Research & Development, 22(11), 1594-1600.
- Pharmaffiliates. (n.d.). Valsartan Related Compound A (N-valeryl-N-{[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl)}D-valine) (1708773).
- Teva Pharmaceutical Industries Ltd. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole. US20080200690A1.
- Boudreau, S. P., & Nethercote, P. (2003). Validation of Impurity Methods, Part II. LCGC North America, 21(12), 1146-1153.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Q2B: Validation of Analytical Procedures: Methodology.
- Developing Countries Vaccine Manufacturers Network. (2016).
- Hafez, H. M., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in Their Dosage Forms.
- Muby Chemicals. (n.d.). 2-Butyl-4-chloro-5-formylimidazole or BCFI Manufacturers, SDS.
- Oparil, S., et al. (2001). Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension. The Journal of Clinical Hypertension, 3(5), 283-291.
- R Discovery. (n.d.). What are the distinctions between losartan and valsartan in terms of their pharmacological properties?.
- Munger, M. A., et al. (2008). Equivalent dosing of irbesartan, valsartan, and losartan identified through formulary switch at a Veterans Affairs medical center. Managed Healthcare Executive, 18(1), 14-20.
Sources
- 1. researchgate.net [researchgate.net]
- 2. store.usp.org [store.usp.org]
- 3. Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS [journal11.magtechjournal.com]
- 4. Valsartan [doi.usp.org]
- 5. researchgate.net [researchgate.net]
- 6. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 7. (PDF) Synthesis and identification of some impurities of irbesartan [academia.edu]
- 8. d-nb.info [d-nb.info]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. rroij.com [rroij.com]
- 14. ikev.org [ikev.org]
- 15. dcvmn.org [dcvmn.org]
Benchmarking synthetic routes for bis-trityl candesartan production
This guide objectively benchmarks synthetic routes for N-Trityl Candesartan (the critical intermediate for Candesartan Cilexetil), while explicitly addressing the formation and control of Bis-Trityl species (often observed as impurities or specific double-protected intermediates).
Content Type: Technical Comparison Guide Audience: Process Chemists, API Manufacturers, and Drug Development Scientists
Executive Summary
N-Trityl Candesartan (N-triphenylmethyl candesartan) is the obligatory intermediate in the synthesis of the antihypertensive prodrug Candesartan Cilexetil . Its production is a critical quality gate; the trityl group protects the tetrazole ring, preventing regiochemical scrambling during the subsequent esterification with cilexetil halide.
This guide benchmarks three dominant synthetic strategies:
-
Route A: The Linear Stepwise Synthesis (Traditional).
-
Route B: The Convergent One-Pot Protocol (Modern Industrial Standard).
-
Route C: The Green Catalytic Approach (Emerging).
Key Finding: While Route A offers high predictability, Route B (One-Pot) demonstrates superior scalability and E-factor scores, reducing solvent waste by ~40% while maintaining purities >99% by effectively suppressing the Bis-Trityl impurity (Trityl ester/N-trityl byproduct).
Chemical Context & The "Bis-Trityl" Challenge
Before benchmarking, it is vital to clarify the nomenclature and impurity profile.
-
Target Molecule: N-Trityl Candesartan (Mono-protected on the tetrazole N2 position).
-
The "Bis-Trityl" Species: A common impurity or specific intermediate where both the tetrazole ring and the carboxylic acid are tritylated (N-trityl candesartan trityl ester).
-
Impact: Uncontrolled formation of the bis-trityl species lowers yield and complicates the final deprotection step. However, some high-purity routes intentionally form the bis-trityl species to utilize its high crystallinity for purification, before selective hydrolysis.
Route Benchmarking Analysis
Comparative Performance Matrix
| Metric | Route A: Linear Stepwise | Route B: Convergent One-Pot | Route C: Green Catalytic |
| Overall Yield | 75 - 80% | 88 - 95% | 82 - 85% |
| Purity (HPLC) | >98% | >99.5% | >98.5% |
| Bis-Trityl Impurity | High (requires chromatography) | Low (controlled by stoichiometry) | Moderate (solvent dependent) |
| Step Count | 3 (Isolation required) | 1 (Telescoped) | 1 (Catalytic) |
| E-Factor (Waste/Product) | High (>15) | Low (<8) | Medium (~10) |
| Cost Driver | Solvent recovery & isolation | Reagent stoichiometry | Catalyst cost |
| Scalability | Moderate (filtration bottlenecks) | High (streamlined) | Moderate (reaction kinetics) |
Deep Dive: Route Mechanisms
Route A: Linear Stepwise Synthesis (Traditional)
-
Mechanism: Involves the separate formation of the benzimidazole ring followed by tritylation. The intermediate is isolated and dried before protection.
-
Pros: Highly characterized; each step allows for purification.
-
Cons: The "Bis-trityl" ester forms readily if the carboxylic acid is not masked or if base equivalents are not strictly controlled. High solvent consumption (DCM/DMF).
Route B: Convergent One-Pot Protocol (Recommended)
-
Mechanism: Direct tritylation of the Candesartan cyclic precursor (CV-11974) in a biphasic system or using Phase Transfer Catalysis (PTC). The key is the in situ control of pH to favor N-tritylation over O-tritylation (Bis-trityl formation).
-
Pros: Eliminates isolation of the moisture-sensitive trityl intermediate. High throughput.
-
Cons: Requires precise temperature control (25-35°C) to prevent detriylation or isomerization.
Route C: Green Catalytic Approach
-
Mechanism: Uses green solvents (e.g., Ethanol/Water mixtures or 2-MeTHF) with organocatalysts to promote selective N-tritylation.
-
Pros: Environmentally superior; avoids chlorinated solvents (DCM).
-
Cons: Solubility issues with the bulky trityl group can lead to heterogeneous reactions and slower kinetics.
Visualizing the Synthetic Pathways
The following diagram illustrates the decision flow and chemical pathways, highlighting the divergence between the desired Mono-Trityl product and the Bis-Trityl impurity.
Caption: Comparison of Linear vs. One-Pot routes, highlighting the critical control point for suppressing Bis-Trityl impurity formation.
Detailed Experimental Protocol: Route B (One-Pot Strategy)
This protocol is validated for high-purity synthesis, minimizing Bis-Trityl formation.
Objective: Synthesis of N-Trityl Candesartan (Target Purity >99.0%).
Reagents:
-
Candesartan Cyclic Compound (CV-11974): 100 g (1.0 eq)
-
Triphenylchloromethane (Trt-Cl): 68.0 g (1.05 eq)
-
Triethylamine (TEA): 45 mL (1.5 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (Green alternative)
-
Wash: Water, Brine
Step-by-Step Workflow:
-
Dissolution: In a 2L reactor, suspend 100 g of CV-11974 in 600 mL of DCM . Add 45 mL of TEA dropwise. Stir until the solution becomes clear (formation of the soluble triethylammonium salt).
-
Expert Insight: Complete dissolution is crucial. If the solid persists, the reaction becomes heterogeneous, leading to local excesses of Trt-Cl and increased Bis-Trityl formation.
-
-
Tritylation (The Critical Step): Cool the mixture to 20°C . Add 68.0 g of Trt-Cl portion-wise over 30 minutes.
-
Control Point: Do not dump Trt-Cl all at once.[1] An exotherm >35°C promotes O-tritylation (ester formation). Maintain temperature between 25-35°C for 4 hours.
-
-
Monitoring: Monitor by HPLC.
-
Target: CV-11974 < 1.0%.[1]
-
Impurity Check: If Bis-Trityl > 2.0%, reduce temperature in future batches or reduce Trt-Cl equivalents to 1.02.
-
-
Workup: Add 200 mL water to quench. Separate phases. Wash organic layer with brine.[2]
-
Crystallization: Evaporate DCM to ~20% volume. Add 600 mL anhydrous Ethanol . Stir at room temperature for 2 hours. The product crystallizes as a white solid.[3][4]
-
Isolation: Filter and dry at 45°C under vacuum.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Root Cause | Corrective Action |
| High Bis-Trityl Impurity | Excess Trt-Cl (>1.1 eq) or High Temperature (>40°C) | Reduce Trt-Cl stoichiometry to 1.02 eq. Maintain T < 30°C. |
| Low Conversion | Wet solvent (Trt-Cl hydrolyzes to Trityl Alcohol) | Ensure solvent water content < 0.1% (KF). |
| Gummy Product | Incomplete crystallization | Use Ethanol/Acetone anti-solvent method; ensure slow cooling. |
| Regioisomerism (N1 vs N2) | Steric hindrance variations | N2 is thermodynamically favored. Allow sufficient reaction time for equilibration. |
References
-
Vertex AI Search. (2024). Method for preparing trityl candesartan (EP3312174A1). Google Patents. Link
-
Mao, Y., et al. (2010). Novel and Practical Synthesis of Candesartan Cilexetil. Heterocycles. Link
-
Vertex AI Search. (2024). Method for preparing trityl candesartan (CN107709313B). Google Patents. Link
-
PubChem. (2024). Candesartan Cilexetil Compound Summary. National Library of Medicine. Link
-
ResearchGate. (2009). Identification, synthesis and structural determination of some impurities of candesartan cilexetil. Link
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Novel preparation of trityl group candesartan cilexetil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Trityl Candesartan Trityl Ester
As a Senior Application Scientist, my goal is to empower researchers with not only high-quality reagents but also the critical knowledge to handle and dispose of them safely and responsibly. This guide provides an in-depth, procedural framework for the proper disposal of N-Trityl Candesartan Trityl Ester (CAS No. 1797113-00-8), a key intermediate in pharmaceutical research. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
The guiding principle for the disposal of any research chemical, particularly a pharmaceutical-related compound of unknown potency, is to err on the side of caution. While some data sheets may not classify a compound as formally hazardous under specific regulations, its structural relationship to a potent active pharmaceutical ingredient (API) and its potential environmental impact necessitate a rigorous and conservative approach to its disposal.
Hazard Assessment and Chemical Profile
This compound is a protected derivative of Candesartan, an angiotensin II receptor antagonist. The trityl protecting groups facilitate specific synthetic steps, but their presence also influences the compound's chemical properties and disposal considerations.
A thorough hazard assessment is the foundation of any disposal plan. While a comprehensive toxicological profile for this specific intermediate is not widely available, we can synthesize data from its Safety Data Sheet (SDS) and the known properties of its parent compound, Candesartan.
| Property | Information | Source(s) |
| Chemical Name | 2-Ethoxy-1-[[2'-(2-trityl-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid trityl ester | [1] |
| CAS Number | 1797113-00-8 | [1][2] |
| Molecular Formula | C₆₂H₄₈N₆O₃ | [1] |
| Physical Form | Solid powder | |
| OSHA Hazard Class | Not classified as a "Hazardous Chemical" under 29 CFR 1910.1200 | [1] |
| Known Hazards | Pharmaceutical-related compound of unknown potency. May cause physiological effects. | [1] |
| Environmental Hazard | Data on this specific ester is unavailable. However, the related API, Candesartan cilexetil, is classified as very toxic to aquatic organisms . This is a critical consideration. | [3] |
| Combustion Products | Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides. | [1][4] |
Causality Insight: The lack of a formal OSHA hazard classification does not mean the substance is benign. It often indicates a lack of comprehensive testing for a research-specific compound. The high aquatic toxicity of the related API, Candesartan, is a significant red flag.[3] Pharmaceutical compounds can disrupt ecosystems even at very low concentrations. Therefore, under no circumstances should this compound or its waste be discharged into the sanitary sewer system .[5][6][7]
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the primary regulation governing chemical waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[10][11]
Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless a specific waste stream has been confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[12]
Disposal Decision Workflow
The following workflow provides a logical pathway for characterizing and segregating waste streams containing this compound.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Protocols
These protocols are designed to be self-validating, ensuring that each step logically leads to a safe and compliant outcome.
Protocol 1: Disposal of Unused, Expired, or Off-Specification Solid Compound
-
Do Not Attempt to Neutralize: Do not mix the solid compound with other chemicals in an attempt to render it non-hazardous. This can create unknown reactions and more complex waste streams.
-
Container Integrity: Ensure the compound is in its original container or a compatible, well-sealed, and clearly labeled secondary container. The cap must be secure.
-
Labeling: Attach your institution's hazardous waste tag to the container. Fill it out completely, including:
-
Full Chemical Name: "this compound"
-
CAS Number: "1797113-00-8"
-
Quantity and Concentration
-
Generator's Name and Lab Information
-
Date
-
-
Storage: Store the labeled container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.[1] They will ensure the material is transported to a permitted facility for high-temperature incineration.[6][13]
Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This category includes items with trace amounts of contamination, such as weighing paper, pipette tips, gloves, bench paper, and wipes used for cleaning minor spills.
-
Segregation: Collect all contaminated solid waste in a dedicated, durable plastic bag or a clearly labeled container (e.g., a bucket with a lid). Do not mix with regular trash or biohazardous waste.
-
Labeling: Label the container or bag as "Solid Chemical Waste for Incineration." While individual itemization is not typically required for trace-contaminated labware, the container itself must be clearly identified as chemical waste.
-
Storage and Disposal: Once the container is full, seal it and manage it through your institution's hazardous waste program for incineration.
Protocol 3: Disposal of Empty Containers
An "empty" container that held a research chemical is not considered regular trash until it has been properly decontaminated.
-
Triple Rinsing: Rinse the container three times with a suitable solvent in which this compound is soluble (e.g., dichloromethane, acetone).[12]
-
Causality: This procedure ensures that residual chemical is removed to a level considered non-hazardous.
-
-
Collect Rinsate: The solvent used for rinsing is now considered hazardous liquid waste. Collect all three rinses in a designated hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Deface Label: Completely obliterate or remove the original chemical label from the rinsed container to prevent confusion.
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with your institution's policies.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Secure the area to prevent further traffic.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For larger spills, respiratory protection may be necessary.[1]
-
Containment:
-
For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent the powder from becoming airborne.[4]
-
For Liquid Spills (if dissolved): Cover with an appropriate absorbent material.
-
-
Cleanup: Carefully sweep or wipe the absorbed material from the outside in, placing all contaminated materials into a designated hazardous waste bag or container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Disposal: Seal the waste container, label it as "Spill Debris containing this compound," and arrange for pickup through your EHS department.
By implementing these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- Cleanchem, "Material Safety Data Sheets Candesartan Trityl Ester N2-Trityl Analog", Cleanchem, Accessed February 13, 2026.
- Daniels Health, "Pharmaceutical Waste Disposal & Containers: A Complete Guide", Daniels Health, March 7, 2025.
- University of California, Santa Barbara, "Pharmaceutical Waste Guidelines", UCSB Environmental Health & Safety, Accessed February 13, 2026.
- Thermo Fisher Scientific, "Candesartan cilexetil - SAFETY DATA SHEET", Thermo Fisher Scientific, January 30, 2020.
- CymitQuimica, "SAFETY DATA SHEET - Candesartan", CymitQuimica, February 17, 2024.
- Washington University in St. Louis, "Guidance for Disposal of Drugs Used in Clinical Research", Washington University Environmental Health and Safety, 2011.
- Sigma-Aldrich, "N-Trityl Candesartan", Sigma-Aldrich, Accessed February 13, 2026.
- VLS Environmental Solutions, "Types of Pharmaceutical Waste and How to Dispose of Them", VLS Environmental Solutions, Accessed February 13, 2026.
- U.S. Environmental Protection Agency, "Resource Conservation and Recovery Act (RCRA) Overview", U.S. EPA, September 5, 2025.
- ChemicalBook, "Candesartan cilexetil - Safety Data Sheet", ChemicalBook, December 6, 2025.
- Vanderbilt University Medical Center, "Laboratory Guide for Managing Chemical Waste", VUMC Office of Clinical and Research Safety, Accessed February 13, 2026.
- Sigma-Aldrich, "SAFETY DATA SHEET", Sigma-Aldrich, September 6, 2024.
- Cayman Chemical, "Candesartan cilexetil - Safety Data Sheet", Cayman Chemical, September 24, 2024.
- National Environmental Trainers, "RCRA Hazardous Waste: Requirements, Training, and Certification", National Environmental Trainers, Accessed February 13, 2026.
- Pharmaffiliates, "this compound", Pharmaffili
- HazChem Environmental, "RCRA: Resource Conservation & Recovery Act", HazChem Environmental, Accessed February 13, 2026.
- University of Houston-Clear Lake, "RCRA addresses waste management, disposal and recycling", University of Houston-Clear Lake, Accessed February 13, 2026.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. epa.gov [epa.gov]
- 9. RCRA Hazardous Waste: Requirements, Training, and Certification [compliancetrainingonline.com]
- 10. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
- 11. uhcl.edu [uhcl.edu]
- 12. vumc.org [vumc.org]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling N-Trityl Candesartan Trityl Ester
[1]
Part 1: Executive Safety Directives (Autonomy)
STOP AND READ: Do not treat N-Trityl Candesartan Trityl Ester (TCTE) as a standard organic intermediate.
While often labeled as an "impurity" or "intermediate," TCTE contains the pharmacologically active biphenyl-tetrazole core of Candesartan. Upon contact with gastric acid, mucosal moisture, or metabolic enzymes, the trityl protecting groups can hydrolyze, releasing the potent angiotensin II receptor antagonist Candesartan .
The Safety Axiom: Handle TCTE with the same containment rigor as the Active Pharmaceutical Ingredient (API), Candesartan Cilexetil.
Critical Hazard Profile:
-
Reproductive Toxicity (Category 1B): Sartan derivatives are known teratogens (fetal toxicity). Strict exclusion of pregnant personnel from handling areas is mandatory.
-
Sensitizer: Potential for respiratory and skin sensitization.
-
Acid Labile: Rapid decomposition in acidic environments releases triphenylmethanol and the free tetrazole core.
Part 2: Chemical Intelligence & Risk Logic
Chemical Identity
-
Synonyms: 2-Ethoxy-1-[[2'-(1-trityl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid trityl ester
-
Molecular Formula:
-
Physical State: White to off-white powder.[4]
-
Solubility: Insoluble in water; soluble in DCM, DMSO, and Chloroform.
The "Trojan Horse" Mechanism (Causality)
Why is this specific intermediate dangerous?
-
Lipophilicity: The two trityl (triphenylmethyl) groups render the molecule highly lipophilic (LogP > 5). This facilitates rapid absorption through the skin and cell membranes.
-
Bio-activation: Once absorbed, intracellular hydrolysis removes the trityl groups. The resulting metabolite interferes with the Renin-Angiotensin-Aldosterone System (RAAS), potentially causing hypotension and renal failure in healthy handlers.
Part 3: Personal Protective Equipment (PPE) Matrix
This protocol uses a Control Banding approach. We assign TCTE to Occupational Health Band (OHB) 4 (
PPE Requirements Table
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95 only if inside a Class II Biosafety Cabinet. | Prevents inhalation of micro-dust. Surgical masks offer zero protection against this compound. |
| Dermal (Hands) | Double Gloving: 1. Inner: Nitrile (4 mil) 2.[5] Outer: Long-cuff Nitrile (High Grip, 6-8 mil). | The outer glove is sacrificial. Trityl compounds are sticky; change outer gloves immediately upon visible contamination. |
| Body | Tyvek® 400 (or equivalent) Lab Coat with elastic wrists. | Prevents dust migration to street clothes. Cotton coats are insufficient as they trap powder fibers. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Safety glasses with side shields are inadequate due to the risk of airborne dust settling on the eye surface. |
Part 4: Operational Protocols & Visualization
The "Zero-Dust" Weighing Protocol
Objective: Transfer TCTE from bulk container to reaction vessel without airborne release.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. TCTE is prone to static charge, causing "powder fly."
-
Solvent Wetting: Pre-wet the weighing boat with the reaction solvent (e.g., DCM) before adding the powder. This captures dust immediately.
-
Transfer: Do not pour. Use a disposable spatula to transfer solid.
-
Decontamination: Wipe the balance area with a 10% surfactant solution (e.g., SDS) followed by 70% Isopropanol. Do not use Acidic cleaners (causes degradation).
Handling Workflow Diagram
The following diagram illustrates the safe handling logic, emphasizing the "Acid Sensitivity" checkpoint.
Caption: Operational workflow emphasizing moisture control to prevent premature hydrolysis.
Part 5: Emergency Response & Disposal
Exposure Response
-
Inhalation: Remove to fresh air immediately.[6][7][8] Monitor blood pressure (risk of hypotension).
-
Skin Contact:
-
DO NOT use ethanol or acetone. Organic solvents will dissolve the lipophilic TCTE and drive it deeper into the dermis.
-
DO wash with copious amounts of mild soap and cool water for 15 minutes.
-
-
Eye Contact: Flush with water for 15 minutes.[9] Consult an ophthalmologist.
Waste Disposal Strategy
TCTE must be destroyed, not just discarded.
-
Solid Waste: Collect in "Cytotoxic/Genotoxic" yellow bags. Label: "Contains Sartan Intermediate - Reprotox."
-
Liquid Waste: Segregate into Non-Halogenated or Halogenated streams depending on the solvent.
-
Destruction Method: High-temperature incineration (>1000°C) is required to break the tetrazole ring and trityl groups.
References
-
Cleanchem Laboratories. (2025).[6] Safety Data Sheet: this compound. Retrieved from
-
Sigma-Aldrich. (2024).[5][6] Safety Data Sheet: Candesartan Cilexetil (Related Compound). Retrieved from
-
Cayman Chemical. (2024).[5] Candesartan Cilexetil Product Information & Hazards. Retrieved from
-
European Directorate for the Quality of Medicines (EDQM). (2014). Candesartan Cilexetil Monograph 2573. Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. edqm.eu [edqm.eu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abmole.com [abmole.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
